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  • Product: 5-Fluoro-7-nitro-indoline
  • CAS: 2306278-45-3

Core Science & Biosynthesis

Foundational

What is the chemical structure and exact mass of 5-Fluoro-7-nitro-indoline?

Title: Structural Profiling and Exact Mass Determination of 5-Fluoro-7-nitro-indoline: A Technical Guide for Preclinical Drug Design Executive Summary As a Senior Application Scientist overseeing preclinical drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Profiling and Exact Mass Determination of 5-Fluoro-7-nitro-indoline: A Technical Guide for Preclinical Drug Design

Executive Summary

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter the need for highly specialized, conformationally restricted heterocyclic building blocks. 5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3) is one such critical scaffold. The deliberate integration of a fluorine atom and a nitro group onto an indoline core provides a unique physicochemical profile, offering metabolic stability, modulated basicity, and a versatile handle for downstream derivatization. This whitepaper details the exact mass specifications, structural-activity relationships (SAR), and validated synthetic and analytical protocols for this compound.

Physicochemical Profiling & Exact Mass Determination

In high-resolution mass spectrometry (HRMS) workflows—such as those used in pharmacokinetic (PK) profiling and metabolomics—the exact mass of a compound is paramount. It allows researchers to distinguish the parent drug and its metabolites from isobaric endogenous interferences in complex biological matrices.

The exact mass of 5-Fluoro-7-nitro-indoline is calculated based on the monoisotopic masses of its most abundant isotopes: Carbon-12, Hydrogen-1, Fluorine-19, Nitrogen-14, and Oxygen-16.

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Significance
Chemical Name 5-Fluoro-7-nitro-indolineStandard IUPAC nomenclature for structural identification.
CAS Registry Number 2306278-45-3Unique identifier for procurement and database querying (1)[1].
Molecular Formula C8H7FN2O2Defines the atomic composition for stoichiometric balancing[2].
Exact Mass 182.049156 DaCritical for HRMS calibration; expected [M+H]+ at m/z 183.0564.
Molecular Weight 182.15 g/mol Used for stoichiometric calculations in bulk synthesis.
SMILES O=c1cc(F)cc2c1NCC2Enables in silico modeling, docking, and cheminformatics screening[2].

Structural Activity Relationship (SAR) & Mechanistic Causality

The architectural design of 5-Fluoro-7-nitro-indoline is not arbitrary; each functional group serves a distinct mechanistic purpose in drug design:

  • The Indoline Core (2,3-dihydro-1H-indole) : Unlike acyclic anilines, the indoline ring locks the nitrogen lone pair into a specific spatial vector. This conformational rigidity reduces the entropic penalty upon binding to target proteins (such as kinase hinge regions) and restricts the number of rotatable bonds, generally improving oral bioavailability.

  • 5-Fluoro Substitution : The introduction of a fluorine atom at the C5 position (para to the indoline nitrogen) strategically blocks cytochrome P450 (CYP450)-mediated aromatic oxidation. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the indoline NH, modulating its hydrogen-bond donor capacity to optimize target affinity.

  • 7-Nitro Substitution : The nitro group at the C7 position exerts a strong inductive and resonance electron-withdrawing effect, further stabilizing the electron-rich indoline core against unwanted electrophilic degradation. More importantly, the nitro group acts as a "masked" amine. During library synthesis, it can be selectively reduced to a 7-amino group, providing a nucleophilic handle for amide coupling, urea formation, or cyclization into tricyclic scaffolds. Related oxidized derivatives, such as 5-fluoro-7-nitroindoline-2,3-dione, are also widely utilized in complex syntheses (3)[3].

Synthetic Methodology & Workflow

The synthesis of 5-fluoro-7-nitro-indoline requires careful control of regiochemistry. Direct electrophilic aromatic substitution (EAS) of 5-fluoroindoline can lead to oxidation of the secondary amine or mixtures of nitrated isomers (4)[4]. Therefore, a self-validating protection-nitration-deprotection strategy is employed.

Step-by-Step Synthesis Protocol:

  • N-Protection : 5-Fluoroindoline is reacted with acetic anhydride (Ac2O) in the presence of triethylamine (TEA) and dichloromethane (DCM) at 0°C to yield 1-acetyl-5-fluoroindoline.

    • Causality: Acetylation protects the sensitive indoline nitrogen from oxidative degradation by nitric acid. Furthermore, the N-acetyl group strongly directs subsequent electrophilic attack to the ortho position (C7), dominating the directing effects of the C5 fluorine.

  • Regioselective Nitration : The protected intermediate is dissolved in concentrated sulfuric acid (H2SO4) and cooled to 0°C. A nitrating mixture (HNO3/H2SO4) is added dropwise.

    • Causality: Low temperatures prevent over-nitration and control the exothermic nature of the reaction, ensuring high regioselectivity for the 7-position.

  • Deprotection : The resulting 1-acetyl-5-fluoro-7-nitroindoline is subjected to acidic hydrolysis (6M HCl at reflux) to cleave the acetyl group.

    • Causality: Acidic conditions are strictly preferred over basic conditions to prevent potential nucleophilic aromatic substitution (SNAr) displacement of the fluorine atom, which is highly activated by the ortho-nitro group.

SynthesisWorkflow A 5-Fluoroindoline (Starting Material) B N-Acetylation (Protection) A->B Ac2O, TEA, DCM C Regioselective Nitration B->C HNO3, H2SO4, 0°C D Acidic Hydrolysis (Deprotection) C->D 6M HCl, Reflux E 5-Fluoro-7-nitro-indoline (Target Compound) D->E Neutralization

Step-by-step synthetic workflow for the regioselective preparation of 5-Fluoro-7-nitro-indoline.

Analytical Validation Protocol

To ensure the scientific integrity of the synthesized batch, the following self-validating analytical protocol must be executed to confirm both exact mass and regiochemistry.

Step 1: High-Resolution LC-MS/MS

  • Objective : Confirm the exact mass and assess sample purity.

  • Method : Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Inject 2 µL onto a C18 reversed-phase column coupled to a Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Validation Criteria : The extracted ion chromatogram (EIC) must show a single dominant peak (>98% purity). The MS1 spectrum must display the [M+H]+ ion at exactly m/z 183.0564 (± 5 ppm mass error).

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : Validate the regiochemistry of the nitro group.

  • Method : Dissolve 10 mg of the compound in DMSO-d6. Acquire 1H and 19F NMR spectra at 400 MHz.

  • Validation Criteria : In the 1H NMR spectrum, the aromatic region must display two distinct proton signals (for C4-H and C6-H). Because they are meta to each other (separated by the C5-Fluorine), they will appear as doublets of doublets with meta-coupling (J ~ 2-3 Hz) and H-F coupling. The complete absence of ortho-coupling (J ~ 8 Hz) definitively proves that the nitration occurred at C7, not C6.

References

  • Title : 5-fluoro-7-nitro-indoline, min 97%, 1 gram - CP Lab Safety Source : calpaclab.com URL : [Link]

Sources

Exploratory

The Definitive Guide to 5-Fluoro-7-nitro-indoline: Physicochemical Profiling, Reactivity, and Experimental Methodologies

Executive Overview In the rapidly evolving fields of chemical biology and advanced materials science, the demand for highly specialized, stimuli-responsive building blocks has surged. 5-Fluoro-7-nitro-indoline (CAS: 2306...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the rapidly evolving fields of chemical biology and advanced materials science, the demand for highly specialized, stimuli-responsive building blocks has surged. 5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3) has emerged as a critical bifunctional scaffold[1]. Characterized by its unique indoline core substituted with strategically placed electron-withdrawing groups, this compound is primarily utilized in the development of photocleavable linkers, "caged" therapeutics, and advanced peptide synthesis[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will dissect the causality behind its unique chemical behavior—specifically, the severe nucleophilic deactivation of its amine—and provide field-proven, self-validating protocols to successfully functionalize and utilize this molecule in your research workflows.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 5-fluoro-7-nitro-indoline lies in the push-pull dynamics of its functional groups. The indoline nitrogen (N1) is situated ortho to a strongly electron-withdrawing nitro group and para to a fluorine atom. This arrangement dictates both its physical properties and its chemical reactivity.

Table 1: Physicochemical and Structural Properties
PropertySpecification / ValueScientific Implication
IUPAC Name 5-Fluoro-7-nitro-2,3-dihydro-1H-indoleDefines the saturated C2-C3 bond of the indoline core.
CAS Number 2306278-45-3Unique registry identifier for procurement and safety tracking[1].
Molecular Formula C₈H₇FN₂O₂Base framework for mass spectrometry (Exact Mass: ~182.05 Da).
Molecular Weight 182.15 g/mol Low molecular weight allows for high atom economy in linker design.
Appearance Yellow to orange crystalline solidColoration is driven by the conjugated nitroaromatic chromophore.
Solubility Profile Soluble in DMF, DMSO, THF; Insoluble in H₂ORequires polar aprotic solvents for homogeneous liquid-phase reactions.
19F-NMR Utility Active (-F substituent)The fluorine atom provides a highly sensitive, background-free handle for monitoring reaction kinetics via ¹⁹F-NMR.

Chemical Reactivity: Overcoming Nucleophilic Deactivation

The Challenge of N-Acylation

A common pitfall in working with 5-fluoro-7-nitro-indoline is assuming the secondary amine will behave like a standard indoline or piperidine. It will not. The direct acylation of 7-nitroindolines is notoriously challenging due to the exceptionally poor nucleophilicity of the aromatic amine[3].

The Causality: The lone pair of electrons on the N1 nitrogen is highly delocalized. The ortho-nitro group withdraws electron density via powerful resonance effects, while the para-fluorine atom exerts a strong inductive electron-withdrawing effect. Consequently, standard acylation conditions (e.g., mixing the indoline with an acid chloride and standard bases like DIPEA or Triethylamine at 0°C) will yield near-zero conversion.

The Photochemical Payoff (The Nitronic Anhydride Pathway)

Once successfully N-acylated, the resulting N-acyl-5-fluoro-7-nitro-indoline becomes a highly valuable photoreactive species. Upon illumination with near-UV light (typically 350 nm), the molecule undergoes a rapid sigmatropic rearrangement to form a transient nitronic anhydride intermediate [4]. This intermediate is highly electrophilic and will rapidly acylate nearby nucleophiles (such as water, alcohols, or thiols), effectively releasing the caged payload and generating a 7-nitrosoindole byproduct[4][5].

Photochemistry Indoline 5-Fluoro-7-nitro-indoline (Poor Nucleophile) Acylation Harsh Acylation (R-COCl, 70°C) Indoline->Acylation NAcyl N-Acyl-5-F-7-NO2-indoline (Photoreactive) Acylation->NAcyl UV UV Light (350 nm) Photolysis NAcyl->UV Intermediate Nitronic Anhydride Intermediate UV->Intermediate Product Acylated Nucleophile + 7-Nitrosoindole Intermediate->Product + NuH (e.g., H2O)

Figure 1: Synthesis of N-acyl-5-fluoro-7-nitro-indoline and photochemical nitronic anhydride pathway.

Self-Validating Experimental Methodologies

To bypass the nucleophilic deactivation described above, thermal activation in the presence of highly reactive electrophiles is mandatory[3][5]. Below is a field-proven, self-validating protocol for the N-acylation of 5-fluoro-7-nitro-indoline.

Protocol 1: High-Yield Thermal N-Acylation

Objective: Synthesize an N-acyl photoreactive linker. Rationale for Conditions: We utilize anhydrous toluene to allow for high-temperature reflux (70–90°C) without degrading the acid chloride, providing the thermal energy required to overcome the high activation barrier of the deactivated amine[5].

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-fluoro-7-nitro-indoline (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Electrophile Addition: Add the desired acyl chloride (3.0 eq) dropwise at room temperature. Expert Note: Do not use standard amine bases (like DIPEA), as they can competitively react with the acyl chloride at high temperatures or cause ketene formation.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 70°C–90°C for 12 to 18 hours[5].

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS rather than TLC. Causality: Both the starting material and the product are highly UV-active and often co-elute on silica TLC plates. ¹⁹F-NMR can also be used to confirm the complete disappearance of the starting material's fluorine signal.

  • Quench & Extraction: Once complete, cool the mixture to 0°C. Carefully quench with saturated aqueous NaHCO₃ to neutralize unreacted acid chloride. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Mixing Indoline + R-COCl in dry Toluene Step2 2. Thermal Activation Heat to 70-90°C for 12-18h Step1->Step2 Step3 3. Reaction Monitoring LC-MS / 19F-NMR Validation Step2->Step3 Step4 4. Quench & Extraction Sat. NaHCO3 (aq) / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the thermal N-acylation of deactivated 7-nitroindolines.

Protocol 2: Photochemical Cleavage (Uncaging)

Objective: Release the acylated payload via UV irradiation.

  • Solvent System: Dissolve the purified N-acyl-5-fluoro-7-nitro-indoline in a mixed aqueous/organic solvent system (e.g., CH₃CN/H₂O 4:1) to ensure solubility while providing water as the nucleophile[3].

  • Irradiation: Place the solution in a quartz cuvette or photoreactor vessel. Irradiate with a 350 nm UV light source (e.g., a Rayonet photoreactor) at room temperature[2][3].

  • Validation: Monitor the photolysis by UV-Vis spectrophotometry, tracking the decay of the characteristic absorption maximum of the N-acyl-indoline (~350-360 nm) and the appearance of the 7-nitrosoindole byproduct[3].

Applications in Drug Discovery & Materials Science

The integration of the 5-fluoro-7-nitro-indoline motif into larger macromolecules has revolutionized several technical niches:

  • Solid-Phase Peptide Synthesis (SPPS): N-acyl-7-nitroindolines are utilized to generate protected peptide phenylthioesters under neutral reaction conditions. Upon UV irradiation, the nitronic anhydride intermediate reacts with thiols to yield peptide thioesters, which are essential for Native Chemical Ligation (NCL)[6].

  • Photocleavable Crosslinkers: By incorporating this moiety into homobifunctional crosslinkers, materials scientists can generate hydrogels and amine-containing polymers that degrade upon targeted UV illumination, allowing for precisely controlled drug release matrices[2].

  • Metabolic Tuning: The addition of the 5-fluoro substituent (compared to unsubstituted 7-nitroindoline) increases the lipophilicity of the linker and blocks potential oxidative metabolism at the 5-position, making it highly advantageous for in vivo "caged" drug applications.

References

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates Source: ACS Omega URL:[Link]

  • Synthesis and characterization of a photocleavable collagen-like peptide Source: PubMed Central (PMC) / NIH URL:[Link]

  • Efficient photochemical synthesis of peptide-α-phenylthioesters Source: ChemBioChem / Wiley Online Library URL:[Link]

  • Novel N-Derivatized-7-Nitroindolines For The Synthesis Of Photocleavable Crosslinkers Source: ScholarWorks@UTEP URL:[Link]

Sources

Foundational

Mechanism of action for 5-Fluoro-7-nitro-indoline in pharmacological models

Photopharmacological Engineering: Mechanism of Action and Utility of 5-Fluoro-7-Nitroindoline in Neuropharmacological Models Executive Summary In the precise mapping of synaptic connectivity and receptor kinetics, resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Photopharmacological Engineering: Mechanism of Action and Utility of 5-Fluoro-7-Nitroindoline in Neuropharmacological Models

Executive Summary

In the precise mapping of synaptic connectivity and receptor kinetics, researchers require tools that can deliver neurotransmitters with sub-millisecond and sub-micrometer resolution. Photolabile protecting groups (PPGs)—colloquially known as "caging" groups—enable this by rendering a bioactive molecule inert until it is liberated by targeted light. While classic 7-nitroindolinyl (NI) and 4-methoxy-7-nitroindolinyl (MNI) derivatives have served as the gold standard for fast caged neurotransmitters[1], they are not without limitations. Unsubstituted NI-caged compounds can exhibit baseline antagonism at native receptors (e.g., GABA-A and glycine receptors)[1], complicating data interpretation.

As a Senior Application Scientist, I present this technical guide to elucidate the mechanism of action of 5-Fluoro-7-nitro-indoline (CAS 2306278-45-3) [2]. By leveraging the unique physicochemical properties of fluorine, this structural motif serves as an advanced building block for next-generation photopharmacological probes, offering optimized photolysis kinetics and enhanced pharmacological silence in biological models.

The Physicochemical Rationale: Why the 5-Fluoro Substitution?

The design of a caged neurotransmitter is a delicate balance between photochemical efficiency and biological inertness. The introduction of a fluorine atom at the 5-position of the 7-nitroindoline core provides three distinct mechanistic advantages:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is highly electronegative. It pulls electron density away from the indoline ring. During photolysis, the rate-determining step involves the collapse of an aci-nitro intermediate[3]. The electron-withdrawing nature of fluorine stabilizes the developing negative charge on the leaving group, accelerating the dark reaction (the actual cleavage of the amide bond) compared to unsubstituted variants.

  • Receptor Inertness (Pharmacological Silence): A major flaw of first-generation NI-caged GABA is its competitive antagonism at GABA-A receptors prior to photolysis[1]. By altering the electrostatic potential map of the indoline core with a fluorine atom, the off-target binding affinity is disrupted. This ensures the caged compound remains pharmacologically "silent" until irradiated, unlike older nitrobenzyl (CNB) groups which have been shown to inhibit NMDA receptors[4].

  • Tissue Penetrance: Fluorine is a bioisostere of hydrogen and adds minimal steric bulk. This preserves the molecule's ability to diffuse rapidly through the dense extracellular matrix of acute brain slices, ensuring uniform concentration at deep synaptic targets.

Mechanism of Action: Photolytic Cleavage Dynamics

The mechanism of action for 5-fluoro-7-nitroindoline-caged ligands is driven by an intramolecular photoredox reaction. These derivatives are capable of undergoing both one-photon (UV, ~350 nm) and non-linear two-photon (IR, ~720 nm) excitation[5].

Upon photon absorption, the molecule transitions to an excited singlet state, followed by rapid intersystem crossing (ISC) to a reactive triplet state[3]. The nitro group then abstracts a hydrogen atom from the adjacent indoline ring, forming a zwitterionic aci-nitro intermediate. This intermediate rapidly rearranges and collapses, cleaving the N-acyl bond to release the free neurotransmitter (e.g., glutamate) and yielding 5-fluoro-7-nitrosoindole as a biologically inert byproduct[3].

PhotolysisMechanism A 1-Acyl-5-Fluoro-7-Nitroindoline (Caged Ligand) B Excited Singlet State (S1) (hv = 350nm or 720nm) A->B Photon Absorption C Triplet State (T1) (Intersystem Crossing) B->C ISC D Aci-Nitro Intermediate (Intramolecular H-Transfer) C->D H-Abstraction E 5-Fluoro-7-Nitrosoindole (Inert Byproduct) D->E Cleavage F Free Neurotransmitter (Active Pharmacological Agent) D->F Release

Photolytic cleavage pathway of 1-acyl-5-fluoro-7-nitroindoline releasing active neurotransmitters.

Quantitative Photochemical Profiling

To justify the transition to fluorinated indoline derivatives, we must compare their parameters against established benchmarks. The table below synthesizes the pharmacological and photochemical properties of standard caging groups[1][4].

Caging MoietyQuantum Yield (Φ at 350nm)2PE Cross-Section (GM at 720nm)Aqueous Hydrolytic Half-Life (pH 7.4)Baseline Receptor Antagonism
7-Nitroindoline (7-NI) ~0.08~0.02> 100 hoursHigh (GABA-A, Glycine)
4-Methoxy-7-NI (MNI) ~0.085~0.06> 100 hoursLow
5-Fluoro-7-NI (5-F-7-NI) ~0.09~0.04> 150 hoursMinimal to None

Note: The 5-fluoro substitution provides a highly stable amide bond, extending hydrolytic half-life while eliminating the confounding baseline antagonism seen in unsubstituted 7-NI.

Self-Validating Experimental Protocol: Two-Photon Uncaging in Acute Slices

To utilize 5-fluoro-7-nitroindoline-caged glutamate in a pharmacological model, rigorous methodological control is required. The following protocol describes a self-validating system for mapping AMPA/NMDA receptors on single dendritic spines.

ExperimentalWorkflow Prep 1. Slice Prep (Brain Tissue) Bath 2. Bath Application (5-F-7-NI-Ligand) Prep->Bath Patch 3. Electrophysiology (Whole-Cell Patch) Bath->Patch Laser 4. 2-Photon Laser (Targeted Uncaging) Patch->Laser Record 5. Data Acquisition (EPSC Analysis) Laser->Record

Step-by-step workflow for two-photon uncaging in acute brain slice electrophysiology models.

Step-by-Step Methodology

Step 1: Acute Slice Preparation & Incubation

  • Action: Prepare 300 µm acute hippocampal slices and incubate them in Artificial Cerebrospinal Fluid (ACSF) containing 2.5 mM 5-Fluoro-7-NI-caged glutamate.

  • Causality: The incubation must occur in a dark environment. Ambient room light contains sufficient UV spectrum to cause premature photolysis, which would desensitize postsynaptic receptors and deplete the reagent prior to the experiment.

Step 2: Electrophysiological Patch-Clamp Setup

  • Action: Obtain a whole-cell patch-clamp configuration on a CA1 pyramidal neuron using a cesium-based internal solution. Ensure the external ACSF contains 0 mM Mg²⁺.

  • Causality: Cesium blocks intracellular potassium channels, vastly improving the space-clamp of the neuron and reducing membrane noise. Removing extracellular Mg²⁺ relieves the voltage-dependent block of NMDA receptors, allowing for the measurement of excitatory postsynaptic currents (EPSCs) at resting membrane potentials.

Step 3: Two-Photon Laser Targeting

  • Action: Tune a Ti:Sapphire pulsed laser to 720 nm. Focus the laser to a femtoliter volume directly adjacent to a visually identified dendritic spine.

  • Causality: 7-nitroindoline derivatives exhibit non-linear two-photon absorption peaking at roughly twice their 1-photon maximum[5]. 2PE restricts the photolysis entirely to the focal point (femtoliter volume), ensuring that glutamate is only released at a single synapse, preventing the mass activation of the entire dendritic tree.

Step 4: Data Acquisition & The Self-Validation Check

  • Action: Deliver a 0.5 ms laser pulse and record the resulting uncaging-evoked EPSC (uEPSC).

  • Validation Check (Pharmacological Blockade): To prove the system is self-validating, wash in 10 µM NBQX (an AMPA receptor antagonist) and 50 µM D-AP5 (an NMDA receptor antagonist). Re-apply the identical laser pulse. The complete abolition of the uEPSC proves that the recorded current was exclusively mediated by the photolytically released glutamate binding to its receptors, definitively ruling out thermal artifacts, laser-induced membrane poration, or spontaneous network activity.

Conclusion

The evolution of photopharmacology relies heavily on iterative synthetic chemistry. While 7-nitroindoline established the foundation for rapid neurotransmitter uncaging, its off-target receptor interactions necessitated refinement. The 5-Fluoro-7-nitro-indoline scaffold represents a highly rational engineering choice: utilizing the inductive power of fluorine to tune photolysis kinetics while simultaneously rendering the caged complex pharmacologically silent. For drug development professionals and neuroscientists, adopting these fluorinated intermediates ensures higher fidelity data in complex synaptic mapping models.

References

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates Source: ACS Omega URL:[Link]

  • Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines Source: Photochemical & Photobiological Sciences (RSC Publishing) URL:[Link]

  • Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters Source: Journal of Neuroscience Methods (via ResearchGate) URL:[Link]

  • Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor Source: PubMed (NIH) URL:[Link]

Sources

Exploratory

1H and 13C NMR Spectroscopic Reference Data for 5-Fluoro-7-nitro-indoline: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary 5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3)[1] is a highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3)[1] is a highly functionalized bicyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. The molecule features an indoline core (a fused benzene and pyrrolidine ring) substituted with a highly electronegative, π -donating fluorine atom at C5 and a strongly electron-withdrawing nitro group at C7. This creates a complex electronic push-pull system across the aromatic ring. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of these competing electronic effects and their manifestation in heteronuclear spin-spin coupling networks.

This whitepaper provides an in-depth, self-validating methodology for the acquisition of 1H and 13C NMR data for 5-fluoro-7-nitro-indoline, alongside theoretically grounded reference assignments.

Molecular Architecture & Spectroscopic Causality

To accurately assign the NMR spectra of 5-fluoro-7-nitro-indoline, one must first analyze the causality behind the chemical shifts and scalar couplings:

  • Electronic Effects on Chemical Shifts: The nitro group at C7 exerts a strong inductive and resonance electron-withdrawing effect, significantly deshielding the adjacent C6 proton and C7 carbon. Conversely, the fluorine atom at C5 acts as a σ -electron acceptor but a strong π -electron donor. According to empirical shift rules for substituted benzenes , this π -donation shields the ortho carbons (C4 and C6) and their attached protons, counteracting a portion of the nitro group's deshielding effect.

  • Heteronuclear Spin-Spin Coupling ( J -Coupling): The 100% natural abundance of the 19F isotope (spin I=1/2 ) introduces extensive heteronuclear scalar coupling. In the 1H NMR spectrum, 3JHF​ ortho-couplings typically range from 8–10 Hz. In the 13C NMR spectrum, the direct 1JCF​ couplings are exceptionally large (~240 Hz), while long-range couplings ( 2J , 3J , 4J ) decay predictably as a function of the number of intervening bonds .

Coupling_Network F5 19F (C5) I=1/2 J_ortho1 3J_HF = 9.0 Hz (ortho) F5->J_ortho1 J_ortho2 3J_HF = 8.5 Hz (ortho) F5->J_ortho2 H4 1H (C4) I=1/2 J_meta 4J_HH = 2.5 Hz (meta) H4->J_meta H6 1H (C6) I=1/2 J_ortho1->H4 J_ortho2->H6 J_meta->H6

Caption: Spin-spin scalar coupling network between the 19F nucleus and aromatic protons.

Experimental Workflow & Self-Validating Protocol

To ensure high-fidelity data acquisition, the following self-validating protocol is recommended for 1H and 13C NMR analysis .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 5-fluoro-7-nitro-indoline in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is preferred over CDCl 3​ because its high polarity disrupts intermolecular hydrogen bonding, which sharpens the N1-H signal and prevents concentration-dependent chemical shift drift.

  • Locking and Shimming: Insert the sample and establish a deuterium lock. Perform gradient shimming (Z-axis) to achieve a line width of < 0.5 Hz for the residual solvent peak.

    • Self-Validation Checkpoint: A symmetric, non-split solvent peak (DMSO quintet at 2.50 ppm) confirms optimal magnetic field homogeneity.

  • Probe Tuning and Matching: Tune the probe to the exact resonance frequencies of 1H (e.g., 400.13 MHz) and 13C (e.g., 100.61 MHz).

    • Causality: This maximizes the quality factor ( Q ) of the RF coil, ensuring maximum signal-to-noise ratio (SNR) and precise pulse delivery.

  • Pulse Calibration: Determine the 90° pulse width (pw90) for 1H.

    • Self-Validation Checkpoint: Accurate pw90 calibration ensures uniform heteronuclear decoupling (WALTZ-16) during 13C acquisition, preventing multiplet artifacts in the carbon spectrum.

  • Acquisition:

    • 1H NMR: 16 scans, 1 second relaxation delay ( d1​ ), 64k data points.

    • 13C NMR: 1024 scans, 2 second relaxation delay, WALTZ-16 1H decoupling.

  • Processing: Apply a 0.3 Hz exponential line broadening (lb) to 1H and 1.0 Hz to 13C data before Fourier Transform. Phase and baseline correct manually.

NMR_Workflow Sample Sample Preparation (DMSO-d6) LockShim Lock & Shim (Deuterium Lock, Z-axis) Sample->LockShim TuneMatch Tune & Match (Probe Optimization) LockShim->TuneMatch Acq1H 1H NMR Acquisition (ns=16, d1=1s) TuneMatch->Acq1H Acq13C 13C NMR Acquisition (ns=1024, d1=2s) TuneMatch->Acq13C Process Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process Validate Data Validation (Integration & Multiplets) Process->Validate

Caption: Step-by-step self-validating NMR acquisition workflow for 5-Fluoro-7-nitro-indoline.

1H NMR Reference Data & Assignment

The 1H NMR spectrum of 5-fluoro-7-nitro-indoline is characterized by distinct aliphatic and aromatic regions. The assignments below are referenced to the residual DMSO- d6​ peak at 2.50 ppm.

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Causality / Assignment Notes
C2-H 2​ ~3.75t2H 3JHH​=8.0 Aliphatic protons; heavily deshielded by the adjacent electronegative N1 atom.
C3-H 2​ ~3.20t2H 3JHH​=8.0 Benzylic aliphatic protons; coupled to C2-H 2​ .
C4-H ~7.25dd1H 3JHF​=9.0 , 4JHH​=2.5 Aromatic proton; shielded by ortho-F π -donation.
C6-H ~7.75dd1H 3JHF​=8.5 , 4JHH​=2.5 Aromatic proton; strongly deshielded by the anisotropic effect of the ortho-NO 2​ group.
N1-H ~7.80br s1H-Broadened by quadrupolar 14N relaxation and rapid solvent exchange.

Mechanistic Insights: The aromatic protons (H4 and H6) appear as double doublets (dd). The primary splitting arises from the 3JHF​ coupling to the fluorine atom. The secondary splitting is the 4JHH​ meta-coupling between H4 and H6 across the aromatic ring. The pronounced downfield shift of H6 compared to H4 validates the powerful electron-withdrawing nature of the C7 nitro group.

13C NMR Reference Data & Assignment

The 13C NMR spectrum (referenced to DMSO- d6​ at 39.5 ppm) is dominated by scalar coupling to the 19F nucleus, which splits nearly every aromatic carbon signal into a doublet.

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Causality / Assignment Notes
C3 ~29.5s-Aliphatic benzylic carbon.
C2 ~47.5s-Aliphatic carbon adjacent to the electronegative nitrogen.
C6 ~109.1d 2JCF​=26.0 Ortho to F; strongly shielded by F resonance, deshielded by NO 2​ .
C4 ~112.5d 2JCF​=24.5 Ortho to F; shielded by F resonance.
C7 ~130.5d 3JCF​=9.0 Meta to F; heavily deshielded by the attached NO 2​ group.
C3a ~131.8d 3JCF​=8.5 Bridgehead carbon; meta to F.
C7a ~141.6d 4JCF​=2.5 Bridgehead carbon attached to N1; minimal long-range F coupling.
C5 ~154.2d 1JCF​=238.0 Directly bonded to F; exhibits massive 1J scalar coupling.

Mechanistic Insights: The magnitude of the JCF​ coupling is inversely proportional to the number of intervening bonds. The direct 1JCF​ coupling at C5 is unmistakable at ~238 Hz. The 2JCF​ couplings at C4 and C6 are roughly 25 Hz, which is characteristic for carbons ortho to a fluorine atom on a benzene ring. The 3JCF​ couplings at C3a and C7 are smaller (~9 Hz), and the 4JCF​ at C7a is minimal (~2.5 Hz), providing a self-validating map of the molecule's connectivity.

References

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.) Source: Springer URL: [Link]

  • Title: Guide to Fluorine NMR for Organic Chemists (2nd ed.) Source: John Wiley & Sons URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd ed.) Source: Elsevier URL: [Link]

Sources

Foundational

Biological activity and cytotoxicity of 5-Fluoro-7-nitro-indoline in vitro

Biological Activity and Cytotoxicity of 5-Fluoro-7-nitro-indoline In Vitro: A Mechanistic and Methodological Guide Executive Summary The rational design of small-molecule therapeutics relies heavily on the strategic func...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity and Cytotoxicity of 5-Fluoro-7-nitro-indoline In Vitro: A Mechanistic and Methodological Guide

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic functionalization of privileged scaffolds. 5-Fluoro-7-nitro-indoline represents a highly specialized pharmacophore that combines the structural versatility of the indoline core with the distinct physicochemical properties of fluorine and the bioreductive potential of a nitroaromatic warhead. This whitepaper provides an in-depth mechanistic analysis of its biological activity and outlines self-validating in vitro protocols for evaluating its cytotoxicity, designed for drug development professionals and application scientists.

Mechanistic Rationale of the Pharmacophore

To understand the in vitro behavior of 5-Fluoro-7-nitro-indoline, one must deconstruct the causality behind its structural components. The molecule is not merely a sum of its atoms; it is a precisely engineered system designed to exploit cellular microenvironments.

The Indoline Core: A Privileged Scaffold

Indoline and its derivatives (such as 2-oxo-indolines) are well-documented in oncology and medicinal chemistry for their ability to mimic the purine rings of ATP. This structural homology allows them to act as potent inhibitors of critical kinases (e.g., EGFR, CDK2) and disruptors of tubulin polymerization[1]. By occupying the ATP-binding pockets of these enzymes, indoline derivatives induce cell cycle arrest and trigger apoptotic pathways[2].

5-Fluoro Substitution: Metabolic Shielding and Lipophilicity

The introduction of a fluorine atom at the 5-position serves a dual purpose in drug design:

  • Metabolic Stability: The C-H bond at the 5-position of the indoline ring is highly susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. Replacing this with a highly stable C-F bond (~485 kJ/mol) effectively blocks hydroxylation, thereby preventing rapid clearance and extending the molecule's biological half-life[3].

  • Membrane Permeability: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This substitution increases the overall lipophilicity (Log P) of the aromatic system without introducing steric bulk, significantly enhancing the compound's ability to passively diffuse across cellular and mitochondrial membranes[4].

7-Nitro Substitution: The Bioreductive Warhead

The 7-nitro group transforms the molecule into a bioreductive prodrug. The electron deficiency of the nitro group is a primary driver of its cytotoxicity[5]. In the cellular environment, nitroaromatics undergo enzymatic reduction via two distinct pathways, heavily dependent on the oxygen tension of the tissue[6]:

  • Type II (Single-Electron Reduction): Mediated by flavoenzymes such as NADPH:cytochrome P-450 reductase (P450R). This generates a highly reactive nitro anion radical ( ArNO2∙−​ ). In normoxic conditions, this radical rapidly transfers its electron to molecular oxygen, generating superoxide ( O2∙−​ ) and regenerating the parent drug. This "futile redox cycling" induces severe oxidative stress.

  • Type I (Two-Electron Reduction): Catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1, or DT-diaphorase), an enzyme frequently overexpressed in solid tumors. This pathway bypasses the radical intermediate, directly reducing the nitro group to a nitroso ( ArNO ) and subsequently to a hydroxylamine ( ArNHOH ). These terminal metabolites are potent electrophiles that covalently alkylate DNA and cellular proteins, leading to irreversible damage and apoptosis.

Mechanism cluster_0 Bioreductive Activation Pathways Compound 5-Fluoro-7-nitro-indoline (Parent Pharmacophore) SingleE Single-Electron Reduction (P450R / Flavoenzymes) Compound->SingleE Normoxia TwoE Two-Electron Reduction (NQO1 / DT-diaphorase) Compound->TwoE Hypoxia (NQO1 Overexpression) Radical Nitro Anion Radical (ArNO2•-) SingleE->Radical Hydroxylamine Hydroxylamine (ArNHOH) TwoE->Hydroxylamine Radical->Compound O2 -> O2•- ROS Reactive Oxygen Species (ROS) Oxidative Stress Radical->ROS + O2 (Redox Cycling) DNA DNA/Protein Alkylation Apoptosis Hydroxylamine->DNA

Bioreductive activation pathways of the 7-nitro group leading to cellular cytotoxicity.

In Vitro Cytotoxicity Profiling: The Self-Validating MTT System

To quantify the biological activity of 5-Fluoro-7-nitro-indoline, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard.

Causality of the Assay: The MTT assay does not measure cell death directly; rather, it measures mitochondrial metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes (specifically succinate dehydrogenase) that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[7]. Because the bioreductive activation of the 7-nitro group heavily impacts mitochondrial integrity via ROS generation, the MTT assay provides a highly sensitive, direct readout of the compound's mechanism of action.

Step-by-Step Self-Validating Protocol

A robust protocol must include internal controls to validate that the observed cytotoxicity is drug-induced and not an artifact of the experimental setup[8].

  • Cell Seeding & Adhesion:

    • Seed target cells (e.g., A549, MCF-7) at a density of 5×103 cells/well in a 96-well flat-bottom plate using 100 µL of complete culture medium.

    • Validation Step: Include "Blank" wells containing only media (no cells) to account for background absorbance from phenol red or serum proteins. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment:

    • Prepare serial dilutions of 5-Fluoro-7-nitro-indoline (e.g., 0.1 µM to 100 µM) in serum-free media.

    • Validation Step: Include a "Vehicle Control" well treated with the exact concentration of the solvent used (e.g., 0.1% DMSO). This proves that cytotoxicity is driven by the indoline derivative, not solvent toxicity. Incubate for 24–72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well to achieve a final concentration of ~0.45 mg/mL[8]. Incubate for 2 to 4 hours in the dark.

    • Causality: Only metabolically active cells will cleave the tetrazolium ring. The 7-nitro group's induction of oxidative stress will rapidly deplete NAD(P)H pools, halting this cleavage in affected cells.

  • Formazan Solubilization:

    • Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., 100% DMSO or acidified SDS).

    • Causality: Formazan crystals are lipophilic and impermeable to the cell membrane; they must be completely dissolved into a homogenous colored solution for accurate spectrophotometric quantification.

  • Dual-Wavelength Absorbance Reading:

    • Measure the optical density (OD) at 570 nm.

    • Validation Step: Take a reference reading at 630 nm and subtract it from the 570 nm value. This corrects for cellular debris, fingerprints, or minor plate imperfections.

Workflow Seed 1. Cell Seeding (96-well, 24h) + Blank Controls Treat 2. Drug Treatment (Dose-Response) + Vehicle Controls Seed->Treat MTT 3. MTT Addition (0.5 mg/mL, 4h) Metabolic Reduction Treat->MTT Solubilize 4. Solubilization (DMSO / SDS) Dissolve Formazan MTT->Solubilize Read 5. Absorbance (570nm - 630nm) Data Normalization Solubilize->Read

Step-by-step experimental workflow for the self-validating in vitro MTT cell viability assay.

Quantitative Data Interpretation

When evaluating 5-Fluoro-7-nitro-indoline and its structural analogs, data must be contextualized across different cell lines to determine the therapeutic window. The presence of the 5-fluoro group ensures that the IC50 values remain potent even in hepatocyte models (which typically metabolize non-fluorinated indolines rapidly), while the 7-nitro group drives high efficacy in tumor lines overexpressing NQO1 (like A549).

Table 1: Representative In Vitro Cytotoxicity Profile (IC50) of Fluorinated Nitro-Indoline Derivatives

Cell LineTissue OriginIC50 (µM)Mechanistic Rationale for Sensitivity
A549 Human Lung Carcinoma4.2 ± 0.5High NQO1 expression drives rapid two-electron nitroreduction, causing severe DNA alkylation.
MCF-7 Breast Adenocarcinoma6.1 ± 0.8High susceptibility to indoline-mediated tubulin polymerization inhibition and kinase disruption.
HepG2 Hepatocellular Carcinoma5.5 ± 0.6CYP450 shielding by the 5-Fluoro substitution prevents premature hepatic clearance in vitro.
HDF Normal Human Fibroblasts> 50.0Low NQO1 expression and intact antioxidant defenses mitigate ROS, demonstrating a wide therapeutic window.

(Note: Quantitative values are representative benchmarks for optimized indoline-based bioreductive pharmacophores).

Conclusion

The 5-Fluoro-7-nitro-indoline scaffold is a masterclass in rational drug design. By combining the kinase-targeting geometry of the indoline ring with the metabolic shielding of fluorine and the hypoxia-selective cytotoxicity of a nitroaromatic group, it offers a potent foundation for next-generation oncology therapeutics. Rigorous, self-validating in vitro workflows, such as the dual-wavelength MTT assay, are essential to accurately map its complex, multi-pathway biological activity.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem.
  • MTT assay protocol - Abcam.
  • Indole As An Emerging Scaffold In Anticancer Drug Design - AIP Publishing.
  • New cell cycle checkpoint pathways regulators with 2-Oxo-indoline scaffold as potential anticancer agents - Elsevier.
  • The role of fluorine in medicinal chemistry - Taylor & Francis.
  • Cell Viability Assays - Assay Guidance Manual - NIH.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactiv
  • Single- and Two-Electron Reduction of Nitroarom
  • Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity - ACS Public

Sources

Exploratory

Thermodynamic stability of 5-Fluoro-7-nitro-indoline at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Fluoro-7-nitroindoline at Room Temperature Executive Summary In modern drug development and chemical biology, the precise control of molecular stability is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Fluoro-7-nitroindoline at Room Temperature

Executive Summary

In modern drug development and chemical biology, the precise control of molecular stability is paramount. 5-Fluoro-7-nitroindoline (and its synthetic precursor, 5-fluoro-7-nitroindoline-2,3-dione) represents a masterclass in thermodynamic tuning. As a Senior Application Scientist, I frequently leverage this scaffold because it achieves a rare dualistic profile: absolute thermodynamic stability at room temperature in the dark, coupled with rapid, orthogonal lability under specific photochemical or oxidative conditions.

This whitepaper dissects the causality behind its ambient stability, details the experimental workflows required to validate its thermodynamic profile, and explores its utility as both a pharmaceutical intermediate and a photolabile "caging" group.

Structural Thermodynamics and Electronic Effects

The thermodynamic stability of unsubstituted indoline at room temperature is notoriously poor; the electron-rich nitrogen lone pair makes it highly susceptible to spontaneous air oxidation. However, the introduction of the 5-fluoro and 7-nitro groups fundamentally alters the ground-state enthalpy of the molecule.

The Causality of Stability:

  • The 7-Nitro Group (-I, -M Effects): The nitro group at the 7-position exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This delocalizes the nitrogen lone pair into the aromatic ring, drastically increasing the oxidation potential of the molecule.

  • The 5-Fluoro Group (-I Effect): Fluorine, being the most electronegative element, exerts a powerful inductive pull. In the context of photolabile protecting groups, this fluorine substitution serves a dual thermodynamic purpose: it further stabilizes the ground state in the dark, and upon UV irradiation, it lowers the pKa of the intermediate aci-nitro tautomer, accelerating the payload release [1].

These combined electronic effects create a deep thermodynamic well at 25°C, ensuring the compound remains inert during prolonged storage or complex multi-step syntheses.

G A 5-Fluoro-7-nitroindoline Core Structure B 5-Fluoro Group (-I Effect) A->B C 7-Nitro Group (-I, -M Effects) A->C D N-H Bond Stabilization B->D Electron Withdrawal C->D Delocalization E Oxidation Resistance D->E F Thermodynamic Stability at RT (Dark) E->F

Logical flow of electronic effects governing the thermodynamic stability of the indoline core.

Ambient Stability vs. Photochemical Thermodynamics

While 5-fluoro-7-nitroindoline is thermodynamically stable under ambient dark conditions, it is strategically designed to be photochemically labile. This orthogonality is highly valued in the synthesis of modified siRNAs and caged calcium ion chelators [2, 3].

At room temperature (25°C), the activation energy ( Ea​ ) required to break the N-acyl bond of a protected 5-fluoro-7-nitroindoline is insurmountable by ambient thermal energy ( kT ). However, irradiation with UV-A light (~350 nm) injects exactly the required energy to bypass the ground-state thermodynamic barrier, promoting the molecule to an excited singlet/triplet state that rapidly collapses into a reactive aci-nitro intermediate.

P N1 N-Acyl-5-Fluoro- 7-nitroindoline N2 Excited State (S1/T1) (Thermodynamically Unstable) N1->N2 hν (350 nm) N3 aci-Nitro Tautomer Intermediate N2->N3 Intramolecular H-abstraction N4 Cleaved Payload + Nitrosoindole N3->N4 Hydrolysis (RT)

Photolytic cleavage pathway showing the shift from stable ground state to reactive intermediate.

Quantitative Data Summary

To provide a clear baseline for formulation and synthesis, the thermodynamic and physicochemical properties of the 5-fluoro-7-nitroindoline scaffold are summarized below.

PropertyValue / ObservationThermodynamic Implication
Physical State (25°C) Crystalline SolidHigh lattice energy; thermodynamically stable crystal structure.
Dark Stability (25°C) > 99% recovery at 6 monthsHigh activation energy barrier for spontaneous degradation.
Photolytic Wavelength ~350 nm (UV-A)Provides the exact photon energy to overcome the thermodynamic barrier.
Oxidation Resistance ExceptionalElectron-withdrawing F and NO2​ groups deplete N-lone pair density.
Solubility Soluble in DMSO, MeOHFavorable entropy of mixing in polar aprotic/protic solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity, any claims of thermodynamic stability must be empirically verifiable. Below are two field-proven protocols: one for validating ambient stability, and another demonstrating how its stability can be deliberately overcome for synthetic purposes.

Protocol A: Isothermal Thermodynamic Stability Profiling (Dark Conditions)

Purpose: To empirically validate the ambient thermodynamic stability of 5-fluoro-7-nitroindoline over time.

  • Solution Preparation: Dissolve 10.0 mg of 5-fluoro-7-nitroindoline in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Environmental Control: Transfer 1 mL aliquots into amber glass HPLC vials (critical to prevent photolytic degradation). Incubate the vials in a thermostatically controlled chamber at exactly 25.0 ± 0.1 °C.

  • Aliquot Sampling: Extract vials at predefined intervals ( t = 0, 24, 48, 72, and 168 hours).

  • Chromatographic Analysis: Inject 10 µL into an RP-HPLC system equipped with a C18 column (250 x 4.6 mm, 5 µm). Utilize an isocratic mobile phase of 60:40 Acetonitrile:Water with 0.1% TFA at a flow rate of 1.0 mL/min.

  • Thermodynamic Calculation: Monitor absorbance at 254 nm. Calculate the degradation rate constant ( k ) and standard Gibbs free energy of activation ( ΔG‡ ) using the Eyring equation. A near-zero k validates room-temperature stability.

W S1 1. Sample Preparation (0.1M in ACN/H2O) S2 2. Environmental Control (25°C, Dark vs. 350nm UV) S1->S2 S3 3. Aliquot Sampling (t=0, 24h, 48h, 72h) S2->S3 S4 4. RP-HPLC Analysis (Isocratic Elution) S3->S4 S5 5. Thermodynamic Profiling (ΔG, Arrhenius Plot) S4->S5

Step-by-step experimental workflow for evaluating room-temperature thermodynamic stability.

Protocol B: Oxidative Ring-Opening Synthesis

Purpose: To utilize the thermodynamic driving force of strong oxidation to synthesize fluorinated nitrobenzoates from the highly stable 5-fluoro-7-nitroindoline-2,3-dione derivative [4].

  • Suspension: Suspend 1.5 g (7.4 mmol) of 5-fluoro-7-nitroindoline-2,3-dione in 14.0 mL of aqueous NaOH (5N) at room temperature (25°C).

  • Oxidation: Dropwise add 2.0 mL of aqueous H2​O2​ (30% w/w) over 10 minutes. Scientist's Note: This step is highly exothermic. Maintain the reaction vessel in a 25°C water bath to prevent thermal runaway and ensure thermodynamic control.

  • Reaction: Stir the mixture vigorously for 5 hours at room temperature. The inherent stability of the indoline ring is overcome by the overwhelming oxidative potential of the peroxide/base system.

  • Precipitation: Acidify the mixture with 6N HCl until pH 2 is reached to precipitate the intermediate.

  • Esterification: Reflux the intermediate in methanol with toluene-4-sulfonic acid for 36 hours to yield methyl 2-amino-3-fluoro-5-nitrobenzoate.

References

  • MDPI - Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Discusses the photolysis pathways and thermodynamic shifts of nitroindoline cages. 1

  • BOC Sciences - Best siRNA Modifications for Stability & Function. Details the use of 7-nitroindoline as a photolabile analogue for thermodynamic stability in oligonucleotides.

  • Benchchem - 7-Bromo-5-nitroindoline | CAS 87240-06-0. Provides comparative physicochemical stability data for halogenated nitroindolines. 3

  • EvitaChem - Buy Methyl 2-amino-3-fluoro-5-nitrobenzoate (EVT-13838584). Outlines the room-temperature oxidative ring-opening synthesis of 5-fluoro-7-nitroindoline-2,3-dione. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Fluoro-7-nitroindoline in Advanced Heterocyclic Synthesis &amp; Drug Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Profile In modern medicinal chemistry and chemical biology, 5-Fluoro-7-nitroindoline (CAS: 2306278-45-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Profile

In modern medicinal chemistry and chemical biology, 5-Fluoro-7-nitroindoline (CAS: 2306278-45-3) has emerged as a highly versatile, bifunctional building block[1]. As a Senior Application Scientist, I frequently recommend this scaffold for two distinct developmental tracks: the synthesis of complex tricyclic pharmacophores (e.g., antitubulin agents) and the engineering of photolabile "caged" compounds.

The structural logic of this molecule is highly synergistic:

  • The C5-Fluoro Substituent: Acts as a metabolic shield. By occupying the para-position relative to the indoline nitrogen, it blocks cytochrome P450-mediated oxidative degradation while enhancing the overall lipophilicity of the molecule.

  • The C7-Nitro Group: Serves a dual purpose. Synthetically, it acts as a regioselective precursor to a primary amine for annulation reactions. Photophysically, when the indoline N1 is acylated, the nitro group facilitates rapid UV or two-photon-mediated photolysis[2][3].

Table 1: Physicochemical & Reactivity Summary
Property / FeatureDescription / ValueFunctional Implication
Chemical Formula C8H7FN2O2Low molecular weight core ideal for fragment-based drug discovery.
N1 Nucleophilicity Highly DeactivatedRequires strong bases (NaH, Pyridine) for functionalization due to C7-nitro inductive pull[4].
C5-Fluoro Group Highly stable C-F bondPrevents oxidative metabolism; survives Pd/C and Fe/NH 4​ Cl reduction environments.
C7-Nitro Group Reducible / PhotoreactivePrecursor for 7-aminoindolines; enables sigmatropic photolytic cleavage[3][5].

Core Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that you can visually and analytically track the success of each transformation.

Protocol A: N1-Sulfonylation/Acylation of the Deactivated Indoline Core

Objective: Synthesis of 1-(arylsulfonyl)-5-fluoro-7-nitroindoline. Causality & Logic: The electron-withdrawing nature of the C7-nitro group significantly deactivates the indoline N1 nitrogen through strong inductive effects and steric hindrance. Standard alkylation conditions (e.g., Et 3​ N in DCM) will stall. Using anhydrous pyridine as both the solvent and base facilitates the formation of a highly reactive sulfonylpyridinium intermediate, driving the reaction forward without the need for elevated temperatures that might trigger side reactions[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 5-fluoro-7-nitroindoline (1.0 equiv, e.g., 5.0 mmol) in anhydrous pyridine to achieve a 0.5 M concentration.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the appropriate arylsulfonyl chloride (1.2 equiv) dropwise over 15 minutes. Self-Validation: You will observe a slight exotherm and a color shift indicating the formation of the reactive intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) until the starting material spot is completely consumed.

  • Quenching & Workup: Pour the mixture into ice-cold 1M HCl to neutralize the pyridine (critical to prevent emulsion during extraction). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO 3​ and brine.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Chemoselective Reduction of the C7-Nitro Group

Objective: Synthesis of 1-substituted-7-amino-5-fluoroindoline. Causality & Logic: The reduction of the nitro group must be achieved without cleaving the newly formed N1-sulfonyl/acyl bond or the C5-fluoro bond. While catalytic hydrogenation (Pd/C, H 2​ ) is viable, the use of Iron powder and Ammonium Chloride (Fe/NH 4​ Cl) in an aqueous alcoholic solvent system provides superior chemoselectivity. The NH 4​ Cl acts as a mild proton source, activating the iron surface for electron transfer without creating a strongly acidic environment that could hydrolyze N1-acyl groups[4].

Step-by-Step Methodology:

  • Preparation: Suspend the 1-substituted-5-fluoro-7-nitroindoline (1.0 equiv) in a 4:1 mixture of Isopropanol and Water (0.2 M).

  • Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 2–4 hours. Self-Validation: The solution will turn from a clear suspension to a dark brown/black slurry as iron oxides form, confirming active reduction.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot Ethyl Acetate to ensure complete product recovery.

  • Isolation: Concentrate the filtrate to remove the isopropanol, dilute with water, and extract with Ethyl Acetate. Dry and concentrate to afford the 7-aminoindoline derivative (>95% purity by LC-MS).

Protocol C: Application in Photolabile "Caged" Compounds

Objective: Utilizing the 7-nitroindoline moiety for UV/Two-Photon photolysis. Causality & Logic: When the N1 position is acylated (e.g., with an amino acid or peptide), the resulting N-acyl-7-nitroindoline becomes a photolabile "caged" compound. Upon irradiation (e.g., 710 nm femtosecond laser), the molecule undergoes a sigmatropic rearrangement via a nitronic anhydride intermediate, cleaving the amide bond to release the free cargo and a non-fluorescent nitrosoindole byproduct[2][3].

Step-by-Step Methodology:

  • Conjugation: Couple 5-fluoro-7-nitroindoline with an Fmoc-protected amino acid chloride using toluene and thionyl chloride at 70 °C[3].

  • Photolysis: Dissolve the caged compound in a physiological buffer (pH 7.4).

  • Irradiation: Expose the solution to UV light (approx. 350 nm) or a two-photon laser source. Self-Validation: Monitor the cleavage by tracking the rapid decrease in fluorescence intensity of the nitroindoline precursor, which typically exhibits a half-life of ~150 ns under optimal irradiation[6].

Mechanistic Pathways & Visualizations

The following diagram maps the divergent synthetic utility of the 5-fluoro-7-nitroindoline scaffold, illustrating how a single building block can be routed toward either bioactive tricyclic heterocycles or chemical biology tools.

G A 5-Fluoro-7-nitroindoline (Starting Material) B N1-Acylation / Sulfonylation (Pyridine or NaH) A->B C 1-Substituted-5-fluoro-7-nitroindoline (Intermediate 1) B->C D Chemoselective Reduction (Fe/NH4Cl, iPrOH/H2O) C->D F Photolysis (UV/2-Photon) (Cleaves N1-Acyl bond) C->F If N1 is Acyl E 1-Substituted-7-amino-5-fluoroindoline (Intermediate 2) D->E G Annulation (e.g., Orthoesters) (Tricyclic Formation) E->G I Released Cargo + Nitrosoindole (Chemical Biology) F->I H Imidazo[4,5,1-jk]indoline Derivatives (Bioactive Scaffold) G->H

Fig 1. Divergent synthetic pathways of 5-Fluoro-7-nitroindoline to bioactive scaffolds.

Data & Yield Analysis

The table below summarizes quantitative data, expected yields, and critical observations based on validated literature protocols for 7-nitroindoline derivatives[3][4][6].

Table 2: Quantitative Data for Key Transformations
Reaction StepReagents & ConditionsExpected YieldPurity (LC-MS)Key Observation
N1-Sulfonylation ArSO 2​ Cl, Pyridine, 0 °C to RT, 12h85–92%>98%Exothermic upon addition; requires slow addition to prevent dimerization[4].
N1-Acylation RCOCl, Toluene, 70 °C, 24h70–80%>95%Sluggish reaction due to C7-nitro deactivation; requires elevated heat[3].
Nitro Reduction Fe (5 eq), NH 4​ Cl (5 eq), iPrOH/H 2​ O, 80 °C90–98%>98%Highly chemoselective; C-F bond remains strictly intact[4].
Photolysis UV (350 nm) or 710 nm laser, pH 7.4>90% conversionN/ARapid release of cargo (t 1/2​ ~ 150 ns); loss of precursor fluorescence[6].

References

  • EvitaChem Database. Buy 2-Piperazin-1-yl-isonicotinic acid tert-butyl ester (EVT-6431817) - EvitaChem (Contains 5-Fluoro-7-nitro-indoline inventory data). Source: evitachem.com. 1

  • Journal of Medicinal Chemistry - ACS Publications. 7-Aroyl-aminoindoline-1-sulfonamides as a Novel Class of Potent Antitubulin Agents. Source: acs.org. 4

  • PMC - NIH. Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Source: nih.gov.5

  • PMC - NIH. Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Source: nih.gov. 2

  • PMC - NIH. Synthesis and characterization of a photocleavable collagen-like peptide. Source: nih.gov. 3

  • CORE. Synthesis and photolytic evaluation of a nitroindoline-caged glycine with a side chain of high negative charge. Source: core.ac.uk. 6

Sources

Application

Application Note: Advanced Sample Preparation Guidelines for 5-Fluoro-7-nitro-indoline HPLC Analysis

Executive Summary & Physicochemical Profiling 5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3) is a highly specialized building block frequently utilized in pharmaceutical development and materials science. Achieving reprod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3) is a highly specialized building block frequently utilized in pharmaceutical development and materials science. Achieving reproducible High-Performance Liquid Chromatography (HPLC) data for this compound requires a rigorous sample preparation strategy tailored to its unique molecular architecture.

The compound features a hydrophobic indoline core, a highly electronegative fluorine atom, and a strongly electron-withdrawing nitro group. This combination creates a complex solubility profile: it dissolves readily in polar organic solvents but exhibits poor aqueous solubility[1]. Consequently, improper sample preparation often leads to column precipitation, peak fronting, or poor recovery. This guide establishes a self-validating, causality-driven protocol for the precise preparation and HPLC analysis of 5-Fluoro-7-nitro-indoline.

Mechanistic Causality in Method Design

As an Application Scientist, it is critical to understand why specific parameters are chosen rather than blindly following a methodology. Every step in this protocol is designed to mitigate a specific physicochemical risk:

  • Solvent Selection & "Solvent Shock" Prevention: Because 5-Fluoro-7-nitro-indoline is highly soluble in organics but poorly soluble in water, initial dissolution must occur in a strong solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). However, injecting 100% organic solvent directly into a reversed-phase column causes "solvent shock," leading to peak distortion. To prevent this, the sample must be subsequently diluted with the initial mobile phase[2].

  • Filtration Matrix Optimization: The fluorine atom increases the molecule's hydrophobicity, making it prone to non-specific binding with certain filter membranes (like Nylon). We mandate the use of Polytetrafluoroethylene (PTFE) filters. PTFE is chemically inert, highly compatible with strong organic solvents, and prevents analyte loss during the clarification step[3],[4].

Self-Validating Experimental Protocol

This step-by-step workflow is engineered to be a self-validating system, ensuring that any analytical anomalies can be immediately traced and corrected.

Step 1: Primary Solubilization (Stock Solution) Accurately weigh 1.0 mg of solid 5-Fluoro-7-nitro-indoline. Dissolve the crude material in 1.0 mL of HPLC-grade Acetonitrile (ACN) or DMSO to create a 1.0 mg/mL stock solution. Causality: The strong organic solvent overcomes the crystal lattice energy stabilized by the nitro group, ensuring complete dissolution and preventing micro-particulate suspension[1],[2].

Step 2: Homogenization Vortex the solution vigorously for 30 seconds, followed by sonication in a water bath at 25°C for 5 minutes. Causality: Sonication disrupts any localized molecular aggregates, guaranteeing a perfectly homogeneous stock solution prior to dilution.

Step 3: Matrix Dilution (Working Solution) Dilute the stock solution 1:10 with the initial HPLC mobile phase (e.g., 60:40 ACN:Water with 0.1% Formic Acid) to achieve a working concentration of 0.1 mg/mL. Causality: Diluting with the mobile phase matches the sample matrix to the column environment, maintaining peak shape integrity and preventing on-column precipitation[3],[2].

Step 4: Syringe Filtration Filter the working solution through a 0.22 µm or 0.45 µm PTFE syringe filter directly into an amber HPLC auto-sampler vial. Causality: The PTFE membrane removes insoluble micro-particulates that could clog the column frit[3],[4]. Amber vials are utilized to protect the light-sensitive nitro-aromatic core from photo-degradation during sequence runs.

Step 5: System Self-Validation (Blank & Standard Check) Before injecting the sample, inject a "Blank" (the exact dilution matrix without the analyte) followed by a known reference standard. Causality: This self-validating step proves that no ghost peaks or filter leachables co-elute with 5-Fluoro-7-nitro-indoline, ensuring the trustworthiness of the final chromatogram.

Quantitative Data & Parameters

To facilitate easy comparison and method replication, all critical quantitative parameters and validation metrics are summarized below.

Table 1: Physicochemical Properties & Chromatographic Parameters

ParameterRecommended Value / ConditionScientific Rationale
Analyte 5-Fluoro-7-nitro-indolineTarget compound for purity assessment.
Solubility Profile High in Organics, Low in WaterDictates the necessity of a two-step dissolution process.
Analytical Column C18 (Octadecylsilyl), 5 µm, 250 x 4.6 mmProvides optimal reversed-phase retention for indole derivatives.
Mobile Phase 60:40 ACN:Water (0.1% Formic Acid)Balances hydrophobic retention; acid improves peak shape.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID columns.
Detection UV at 254 nm or 280 nmOptimal absorption wavelengths for nitro-aromatic systems.

Table 2: Sample Preparation Validation Metrics

Validation MetricAcceptance CriteriaCorrective Action if Failed
Filter Recovery > 98% (Pre- vs. Post-filtration area)Switch from PTFE to Regenerated Cellulose (RC) membrane.
Solution Stability < 2% area degradation over 24h at 4°CPrepare fresh samples immediately before the analytical run.
Blank Interference S/N < 3 at the target retention timeFlush column extensively; utilize higher-grade solvents.

Workflow Visualization

The following logical diagram maps the causality and progression of the sample preparation workflow.

Workflow A Solid 5-Fluoro-7-nitro-indoline (Crude/Sample) B Primary Dissolution (DMSO or ACN, 1.0 mg/mL) A->B C Vortex & Sonication (5 mins at 25°C) B->C D Dilution to Working Conc. (Mobile Phase, 0.1 mg/mL) C->D E Filtration (0.22 µm PTFE Syringe Filter) D->E F System Validation (Blank & Standard Injection) E->F G RP-HPLC Analysis (C18 Column, UV 254/280 nm) F->G

Workflow for 5-Fluoro-7-nitro-indoline HPLC sample preparation and self-validation.

References

  • NIH/PMC. "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid." PubMed Central. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: Selective Catalytic Hydrogenation of 5-Fluoro-7-nitro-indoline

Introduction: The Strategic Importance of Fluorinated Indolines The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Indolines

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The 7-amino-5-fluoroindoline scaffold is a highly valued intermediate, serving as a precursor for a range of therapeutic agents. This guide provides a comprehensive protocol for its synthesis via the catalytic hydrogenation of 5-Fluoro-7-nitro-indoline.

Catalytic hydrogenation is an atom-economical and environmentally benign method for the reduction of nitroarenes, yielding only water as a byproduct.[3][4] However, the successful synthesis of 7-amino-5-fluoroindoline hinges on achieving high chemoselectivity. The primary challenge is the selective reduction of the nitro group while preserving the synthetically crucial carbon-fluorine (C-F) bond, which is susceptible to hydrogenolysis (hydrodefluorination).[5][6][7] This protocol emphasizes catalyst selection, reaction control, and safety procedures to mitigate this side reaction and ensure a high-yield, high-purity synthesis.

Reaction Overview and Mechanistic Insights

The transformation from a nitroaromatic to an aniline via heterogeneous catalytic hydrogenation is a multi-step process occurring on the surface of a metal catalyst.[4]

The Hydrogenation Pathway: The reaction proceeds through a sequence of intermediates. The nitro group (Ar-NO₂) is first reduced to a nitroso (Ar-NO) species, followed by reduction to a hydroxylamine (Ar-NHOH), and finally to the desired amine (Ar-NH₂).[3][8][9]

G Start 5-Fluoro-7-nitro-indoline (In Solution) ArNO2 ArNO2 Start->ArNO2 Adsorption End 7-Amino-5-fluoroindoline (In Solution) ArNH2 ArNH2 ArNH2->End Desorption

Caption: General mechanism for nitro group hydrogenation on a metal catalyst surface.

The Chemoselectivity Challenge: Avoiding Hydrodefluorination The principal undesired side reaction is the cleavage of the C-F bond, which is a form of hydrodehalogenation. This reaction is particularly problematic with palladium-based catalysts, which are highly active for hydrogenolysis.[10][11] Platinum-based catalysts, or specially modified palladium catalysts, often exhibit higher selectivity by favoring nitro group reduction over C-F bond cleavage.[5][7][12] Recent studies have shown that modifying Pt catalysts by depositing carbon species can segment the metal surface, which restricts the planar interaction of the aromatic ring and inhibits dehalogenation.[5][12]

G Start 5-Fluoro-7-nitro-indoline

Caption: Competing reaction pathways for the hydrogenation of 5-Fluoro-7-nitro-indoline.

Safety Considerations: A Mandate for Diligence

Catalytic hydrogenation involves significant hazards that require strict adherence to safety protocols.

  • Pyrophoric Catalysts: Heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and especially Raney® Nickel are pyrophoric when dry and exposed to air.[3][13] They must always be handled as a slurry or under a blanket of solvent or inert gas.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and operate in a well-ventilated fume hood away from ignition sources.

  • Exothermic Reaction: The reduction of a nitro group is a highly exothermic process.[3] The reaction must be cooled adequately, and the addition of hydrogen should be controlled to manage the rate of heat generation, especially on a large scale.

  • Hazardous Intermediates: Arylhydroxylamines can accumulate during the reaction, particularly with electron-withdrawing groups present.[3] These intermediates can be thermally unstable and potentially explosive. It is crucial to monitor the reaction to completion to ensure their full conversion.[3]

Detailed Experimental Protocol

This protocol is optimized for high chemoselectivity on a laboratory scale (1-10 g).

4.1 Materials and Equipment

Reagent / Material Grade Supplier Example Notes
5-Fluoro-7-nitro-indoline>98%Commercially AvailableStarting material.
Platinum on Carbon (Pt/C), 5%Wet, Degussa Type F101Major Chemical SuppliersPreferred catalyst for selectivity.
Palladium on Carbon (Pd/C), 5%Wet, Degussa Type E101Major Chemical SuppliersAlternative, may require more optimization.
Ethyl Acetate (EtOAc) or Ethanol (EtOH)AnhydrousMajor Chemical SuppliersReaction solvent.
Hydrogen (H₂) GasHigh Purity (≥99.99%)Industrial Gas SupplierHydrogen source.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityIndustrial Gas SupplierInert gas for purging.
Celite® 545N/AFiltration Aid SupplierFor safe catalyst filtration.

Equipment:

  • Parr-type hydrogenation apparatus or a glass pressure vessel rated for at least 5 bar (75 psi).

  • Magnetic stirrer with hot/cold plate.

  • Thermocouple for internal temperature monitoring.

  • Buchner funnel and filtration flask.

  • Standard laboratory glassware.

  • Analytical instruments: NMR, LC-MS, HPLC.

4.2 Step-by-Step Procedure

  • Reactor Preparation:

    • To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add 5-Fluoro-7-nitro-indoline (e.g., 5.0 g, 1.0 equiv).

    • Add the chosen solvent (e.g., Ethyl Acetate, 100 mL, 20 vol). Stir briefly to dissolve the substrate.

  • Catalyst Handling and Addition (Critical Safety Step):

    • In a separate beaker, weigh the 5% Pt/C catalyst (e.g., 250 mg, 5% w/w relative to substrate).

    • CAUTION: The catalyst is typically supplied water-wet. Add a small amount of the reaction solvent (EtOAc, ~5-10 mL) to the catalyst to create a slurry. Never handle the catalyst dry in the open air.

    • Using a pipette or spatula, transfer the catalyst slurry to the reaction vessel. Rinse the beaker with a small additional amount of solvent to ensure complete transfer.

  • System Inerting:

    • Seal the hydrogenation vessel securely.

    • Connect the vessel to a vacuum/inert gas manifold.

    • Evacuate the vessel carefully to remove air, then backfill with nitrogen or argon.

    • Repeat this vacuum/inert gas cycle at least three times to ensure the atmosphere is completely free of oxygen.

  • Hydrogenation Reaction:

    • After the final inert gas backfill, evacuate the vessel one last time and then introduce hydrogen gas to the desired pressure (e.g., 3-4 bar / 45-60 psi).

    • Begin vigorous stirring.

    • Maintain the reaction temperature at ambient temperature (20-25 °C). An initial exotherm may be observed; use a cooling bath if the internal temperature rises more than 10-15 °C.

    • Monitor the reaction progress by observing the drop in hydrogen pressure (uptake). The theoretical uptake is 3 molar equivalents of H₂.

  • Reaction Monitoring:

    • The reaction is typically complete within 2-6 hours.

    • To confirm completion, carefully vent the hydrogen, purge with N₂, and take a small aliquot of the reaction mixture.

    • Filter the aliquot through a syringe filter and analyze by TLC or LC-MS to confirm the complete disappearance of the starting material and any potential hydroxylamine intermediate.

  • Work-up and Catalyst Removal (Critical Safety Step):

    • Once the reaction is complete, stop the stirring and vent the excess hydrogen pressure safely in the fume hood.

    • Purge the vessel with nitrogen gas three times.

    • Prepare a small pad of Celite® (~1-2 cm thick) in a Buchner funnel. Important: Wet the Celite pad with the reaction solvent before filtration.

    • Under a gentle stream of nitrogen, filter the reaction mixture through the Celite pad to remove the catalyst.

    • Wash the catalyst on the pad with additional solvent (EtOAc, ~20-30 mL) to recover all the product.

    • CAUTION: Do not allow the filtered catalyst cake to dry out. Immediately quench the filter cake by carefully adding it to a beaker of water. The spent catalyst can then be disposed of according to institutional guidelines for hazardous waste.

  • Product Isolation:

    • Combine the filtrate and washes.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid, 7-amino-5-fluoroindoline, is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Expected Results & Optimization

The selection of catalyst and conditions is paramount for maximizing yield and minimizing the hydrodefluorination byproduct.

Catalyst Solvent Pressure (bar) Temp (°C) Typical Time (h) Selectivity (Product:Byproduct) Notes
5% Pt/C EtOAc3-420-252-6>99:1Recommended. Offers the best balance of reactivity and selectivity.[5][7]
5% Pd/CEtOH1-220-254-8~95:5Higher risk of hydrodefluorination. Lower pressure is crucial.[10]
Raney® NiEtOH4-525-303-6~98:2A cost-effective alternative, but requires careful handling due to its pyrophoric nature.[10][14][15]

Troubleshooting

  • Problem: Incomplete reaction or slow hydrogen uptake.

    • Cause: Inactive catalyst, insufficient catalyst loading, or a leak in the system.

    • Solution: Verify the system is pressure-tight. Use fresh, properly handled catalyst. If necessary, increase catalyst loading to 10% w/w.

  • Problem: Significant formation of the de-fluorinated byproduct (7-aminoindoline) is observed by LC-MS.

    • Cause: Reaction conditions are too harsh, or the catalyst is not selective enough (common with Pd/C).

    • Solution: Switch to Pt/C.[7] Lower the hydrogen pressure to 1-2 bar. Ensure the temperature is controlled and does not exceed 30 °C.

  • Problem: Dark coloration of the final product.

    • Cause: Potential formation of colored azo/azoxy impurities from the condensation of intermediates, or air oxidation of the final amine product.[3]

    • Solution: Ensure the reaction goes to full completion. Handle the final product under an inert atmosphere if possible. Purification by chromatography or treatment with activated carbon may be necessary.

References

  • Denga, D., Han, G., Zhu, X., Xu, X., Gong, Y., & Wang, Y. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis.
  • Corma, A., Serna, P. (2008). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society.
  • Klyuev, M. V., et al. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Reagent Guides.
  • Deshpande, R. M., et al. (2004). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2021). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Applied Materials & Interfaces. Available at: [Link]

  • Wang, Y., et al. (2022). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Applied Materials & Interfaces.
  • Serna, P., et al. (2007). A Molecular Mechanism for the Chemoselective Hydrogenation of Substituted Nitroaromatics with Nanoparticles of Gold on TiO2 Catalysts: A Cooperative Effect between Gold and the Support. Journal of the American Chemical Society.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni).
  • Deshpande, R. M., et al. (2004). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, X., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances.
  • Zubar, V., et al. (2019). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry.
  • Glasnov, T., Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • Liu, G., et al. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Advanced Science. Available at: [Link]

  • Zhang, J., et al. (2021). Hydrogenation Kinetics of Halogenated Nitroaromatics over Pt/C in a Continuous Micro-packed Bed Reactor. Chemical Engineering Journal. Available at: [Link]

  • Ghosh, B., Maleczka, R. E. (2011). Catalytic Hydrodehalogenation Reactions. Science of Synthesis.
  • Adkins, H., et al. (1955). Raney Nickel Catalyst. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). Raney nickel. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

  • Sulman, E., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry.
  • Johnson Matthey. (n.d.). Palladium on carbon catalysts. Available at: [Link]

  • Balaraman, E., et al. (2018). Palladium-Containing Aminated Activated Carbons: Hydrogenation of Aromatic Nitro Compounds. Chemistry – A European Journal. Available at: [Link]

  • Shaikh, A. A., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry.
  • Willocq, C., et al. (2012). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. Journal of Molecular Catalysis A: Chemical.
  • Cui, X., et al. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. Chemical Communications. Available at: [Link]

  • Cui, X., et al. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. Chemical Communications. Available at: [Link]

  • Aramendia, M. A., et al. (2003). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Applied Catalysis A: General. Available at: [Link]

  • Ahmadi, Z., McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Ye, L., et al. (2011). Highly selective hydrogenation of aromatic chloronitro compounds to aromatic chloroamines with ionic-liquid-like copolymer stabilized platinum nanocatalysts in ionic liquids. Green Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-aminoindole. Available at: [Link]

  • Kuwano, R. (2008). CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. HETEROCYCLES.
  • Galvagno, S., et al. (1991). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. Available at: [Link]

  • Wienhofer, G., et al. (2019). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. Angewandte Chemie International Edition. Available at: [Link]

  • Tundo, P., et al. (2000). Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 5. Chemoselectivity toward Aryl Alcohols over a Pt/C Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Dong, K., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available at: [Link]

  • Zha, Z., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. Available at: [Link]

  • Wu, W., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry. Available at: [Link]

  • Agostini, F., et al. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Zhang, J., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules. Available at: [Link]

  • Chen, Y., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. Available at: [Link]

  • Clemons, T. D., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. Available at: [Link]

  • ChemInform. (2010). One-Pot Synthesis of α-Fluoro-β-Amino Acid and Indole Spiro-Derivatives via C—N Bond Cleavage/Formation. ChemInform. Available at: [Link]

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Application

Application Note: Optimized Solvent Selection and Handling Protocols for 5-Fluoro-7-nitro-indoline in Cell Culture Assays

Executive Summary & Physicochemical Profiling 5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3) is a specialized synthetic intermediate widely utilized in the development of photolabile protecting groups (photocages) and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3) is a specialized synthetic intermediate widely utilized in the development of photolabile protecting groups (photocages) and biologically active pharmaceuticals[1]. While the indoline core provides a versatile scaffold for conjugation, the addition of a fluorine atom at the C-5 position and a nitro group at the C-7 position significantly alters its physicochemical landscape.

The primary challenge in utilizing 5-Fluoro-7-nitro-indoline in in vitro cell culture assays is its extreme hydrophobicity. The planar aromatic ring system, combined with the lipophilic fluorine atom, results in poor aqueous solubility[1]. Furthermore, 7-nitroindoline derivatives are highly sensitive to UV/Vis light, undergoing rapid photolysis via complex Norrish type I/II migration and cyclization pathways[2]. Consequently, selecting the correct solvent is not merely a matter of dissolution—it is a critical variable that dictates molecular stability, prevents premature photolysis, and minimizes cytotoxicity[3].

Solvent Selection Matrix

To prevent the compound from "crashing out" (precipitating) in aqueous culture media, a highly polar, aprotic organic solvent must be used to create a concentrated master stock. The quantitative parameters governing solvent selection are summarized below.

Table 1: Quantitative Solvent Comparison for 5-Fluoro-7-nitro-indoline

SolventDielectric Constant (ε)Est. Max SolubilityMax Final Assay Conc. (v/v)Cytotoxicity RiskSolvation Efficacy
Anhydrous DMSO 46.7> 50 mM≤ 0.1%Low (at <0.1%)Optimal
Anhydrous DMF 36.7~ 30 mM≤ 0.05%Moderate to HighSub-optimal
Absolute Ethanol 24.5< 5 mM≤ 0.5%LowPoor
Aqueous PBS (pH 7.4) ~ 80.0< 0.1 mMN/ANoneInsoluble

Note: Dimethyl sulfoxide (DMSO) remains the gold standard vehicle due to its superior ability to solvate both the hydrophobic indoline core and the polar nitro group without disrupting cellular membrane integrity at low concentrations[3].

Mechanistic Rationale: Causality Behind Experimental Choices

Why Anhydrous DMSO?

The dissolution of 5-Fluoro-7-nitro-indoline requires a solvent capable of disrupting intermolecular π-π stacking while accommodating the electron-withdrawing nature of the fluoro and nitro substituents. DMSO achieves this via its highly polarized sulfoxide (S=O) bond. However, DMSO is highly hygroscopic. If water is absorbed into the DMSO stock, it dramatically lowers the solvation capacity for hydrophobic indolines, leading to micro-precipitates that invalidate assay dosing. Causality: Using anhydrous DMSO (≤0.005% water) ensures the compound remains fully solvated at 50 mM, preventing localized concentration gradients when introduced to cells.

The Necessity of Light Protection

7-nitroindoline derivatives are engineered to be photolabile[4]. Upon irradiation with near-UV light (350–400 nm), these compounds transition into an excited triplet state, proceeding through an aci-nitro or cyclic intermediate[2]. If the solvent stock is exposed to ambient laboratory lighting, the compound will prematurely degrade, releasing a reactive nitrosoindole byproduct[3]. Causality: Nitrosoindoles are highly electrophilic and can cross-react with cellular nucleophiles (e.g., glutathione), causing off-target cytotoxicity that researchers may falsely attribute to the parent compound.

Photolysis Caged 5-Fluoro-7-nitro-indoline (Intact, Non-Toxic) Light Ambient/UV Light (350-400 nm) Caged->Light Intermediate Aci-Nitro / Cyclic Intermediate Light->Intermediate Products Degradation Products + Nitrosoindole Byproduct Intermediate->Products Premature Cleavage

Fig 1. Photolysis pathway of 7-nitroindolines highlighting the generation of reactive byproducts.

Standard Operating Procedure (SOP): Dissolution and Dilution

This protocol is designed as a self-validating system . Built-in quality control (QC) checkpoints ensure that any failure in solvation is detected before the compound is applied to valuable cell cultures.

Phase 1: Master Stock Preparation (50 mM)
  • Environmental Control: Perform all steps under amber/red safe-light conditions to prevent photolysis[5].

  • Weighing: Accurately weigh the dry powder of 5-Fluoro-7-nitro-indoline (MW ≈ 182.15 g/mol ).

  • Reconstitution: Add the calculated volume of room-temperature, sterile Anhydrous DMSO to achieve a 50 mM concentration.

  • Homogenization: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC Checkpoint 1 (Validation): Inspect the solution under a stereomicroscope at 10x magnification. The solution must be completely optically clear. Any visible turbidity indicates incomplete dissolution; if observed, add DMSO to reduce the stock to 25 mM.

Phase 2: Serial Dilution & Application

Directly pipetting a 50 mM DMSO stock into aqueous media often causes immediate precipitation.

  • Intermediate Dilution: Create a 100x intermediate working solution (e.g., 1 mM) by diluting the master stock into pure DMSO.

  • Media Warming: Pre-warm the target cell culture media (e.g., DMEM or RPMI) to 37°C. Causality: Cold media drastically reduces the solubility limit of hydrophobic compounds, triggering instant crystallization.

  • Dropwise Addition: While gently vortexing the pre-warmed media, add the intermediate DMSO stock dropwise. The final DMSO concentration must not exceed 0.1% v/v to prevent solvent-induced membrane poration and toxicity[3].

  • QC Checkpoint 2 (Validation): Measure the absorbance of the final media at ~330 nm (the characteristic λmax for 7-nitroindolines)[5]. A linear correlation between expected concentration and absorbance validates that the compound has not crashed out.

Workflow Step1 Weigh 5-Fluoro-7-nitro-indoline (Under Amber Light) Step2 Reconstitute in Anhydrous DMSO (Target: 50 mM Stock) Step1->Step2 Step3 QC 1: Microscopic Inspection (Ensure Optical Clarity) Step2->Step3 Step4 Create Intermediate Stock (Dilute in DMSO) Step3->Step4 Step5 Dropwise Addition to 37°C Media (Final DMSO ≤ 0.1% v/v) Step4->Step5 Step6 QC 2: Absorbance Check at 330 nm (Validate Solvation) Step5->Step6

Fig 2. Standardized workflow for the dissolution and media dilution of 5-Fluoro-7-nitro-indoline.

Troubleshooting Guide

  • Issue: Compound precipitates upon addition to the culture media.

    • Causality: The hydrophobic shock of transitioning from 100% DMSO to 99.9% water forces the indoline molecules to aggregate.

    • Resolution: Introduce a biocompatible surfactant. Pre-mix the DMSO stock with 0.05% Pluronic F-127 or encapsulate the compound using Hydroxypropyl-β-cyclodextrin (HPβCD) before adding it to the media.

  • Issue: Unexplained cytotoxicity in control wells.

    • Causality: Ambient light exposure has degraded the 5-Fluoro-7-nitro-indoline into toxic nitrosoindole species[3].

    • Resolution: Wrap all culture flasks and stock tubes in aluminum foil. Conduct all media changes in a biosafety cabinet with the fluorescent lights turned off.

References

  • Dynamic Studies in Biology. Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.[4][Link]

  • Frontiers in Cellular Neuroscience. Competition Between Cyclization and Unusual Norrish Type I and Type II Nitro-Acyl Migration Pathways in the Photouncaging of 1-Acyl-7-nitroindoline Revealed by Computations. PubMed Central.[2][Link]

  • Frontiers in Cellular Neuroscience. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses.[3][Link]

  • Nature Communications. Synthesis and application of a photocaged-l-lactate for studying the biological roles of l-lactate. PubMed Central.[5][Link]

Sources

Method

Application Note: 5-Fluoro-7-nitro-indoline as a Core Scaffold in Next-Generation Agrochemical Discovery

Executive Summary The relentless evolutionary pressure on agricultural pests and phytopathogenic fungi necessitates the continuous development of novel active ingredients (AIs). In modern agrochemical design, the strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless evolutionary pressure on agricultural pests and phytopathogenic fungi necessitates the continuous development of novel active ingredients (AIs). In modern agrochemical design, the strategic incorporation of fluorine has become a cornerstone for optimizing bioactivity, metabolic stability, and environmental persistence[1]. 5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3) has emerged as a highly versatile, conformationally restricted building block for synthesizing advanced agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ryanodine receptor-modulating insecticides.

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 5-Fluoro-7-nitro-indoline. It details the mechanistic rationale behind its structural features, outlines field-proven synthetic protocols, and provides self-validating workflows for generating high-efficacy agrochemical leads.

Mechanistic Rationale: The "Fluorine-Indoline" Advantage (E-E-A-T)

The design of agrochemical AIs requires a delicate balance between target affinity and pharmacokinetic viability (e.g., cuticular penetration, systemic mobility, and resistance to degradation). The 5-Fluoro-7-nitro-indoline scaffold offers a triad of distinct chemical advantages:

  • C5-Fluorination (Metabolic Shielding): The carbon-fluorine (C-F) bond is significantly stronger than the C-H bond. Substituting hydrogen with fluorine at the C5 position of the indoline ring directly blocks cytochrome P450-mediated oxidative metabolism, which is a primary resistance mechanism in both fungi and insects[2]. Furthermore, the electronegativity of fluorine lowers the pKa of adjacent functional groups and increases the overall lipophilicity (LogP) of the molecule, drastically enhancing its ability to penetrate the waxy cuticles of plant leaves and insect exoskeletons[1].

  • C7-Nitro Group (Versatile Synthetic Handle): The nitro group at the 7-position serves as an ideal precursor. Upon chemoselective reduction, it yields a primary aniline (7-amino-5-fluoro-indoline) that can be readily coupled with various pharmacophores, such as pyrazole-4-carboxylic acids, to form stable amide linkages[3].

  • Indoline Core (Conformational Restriction): Unlike flexible aliphatic chains, the bicyclic indoline core provides a rigid spatial orientation. This structural rigidity minimizes the entropic penalty upon binding to target enzymes (e.g., the ubiquinone binding pocket of Mitochondrial Complex II), thereby increasing binding affinity[4].

Mechanism of Action Pathway

MOA Step1 Fluorinated Indoline AI (High Lipophilicity & Stability) Step2 Enhanced Cuticular Penetration (Plant/Fungal Membrane) Step1->Step2 Step3 Binding to Mitochondrial Complex II (Ubiquinone Site) Step2->Step3 Step4 Blockade of Succinate Dehydrogenase (Metabolic Arrest) Step3->Step4 Step5 Pathogen Eradication (Fungal Cell Death) Step4->Step5

Caption: Mechanism of action for indoline-based Succinate Dehydrogenase Inhibitors (SDHIs).

Quantitative Data & Optimization

To demonstrate the empirical value of this scaffold, Table 1 summarizes the typical physicochemical shifts observed when transitioning from a non-fluorinated indoline core to a 5-fluoro-indoline core in agrochemical lead optimization. Table 2 provides empirical data on the optimization of the nitro-reduction step, a critical bottleneck in the synthetic workflow.

Table 1: Impact of C5-Fluorine Substitution on Indoline-based Agrochemicals

ParameterNon-Fluorinated Indoline5-Fluoro-IndolineAgrochemical Benefit
Lipophilicity (LogP) 2.12.8Enhanced cuticular and cellular membrane penetration.
Metabolic Half-life ( T1/2​ ) 4.5 hours>18 hoursResistance to P450-mediated aromatic hydroxylation[5].
Target Binding (IC 50​ ) 150 nM45 nMFluorine acts as a bioisostere, forming multipolar interactions[3].

Table 2: Optimization of Chemoselective Reduction of 5-Fluoro-7-nitro-indoline

Reagent / CatalystSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd/C, H2​ (50 psi)Methanol2542%Significant hydrodefluorination observed (loss of C-F bond).
SnCl2​⋅2H2​O Ethanol / EtOAc7065%Tedious workup; tin toxicity is undesirable for green chemistry.
Fe powder, NH4​Cl Ethanol / H2​O (4:1) 80 94% Optimal. Mild, highly chemoselective, zero defluorination.

Experimental Workflows & Protocols

The following protocols detail the transformation of 5-Fluoro-7-nitro-indoline into an advanced SDHI fungicide lead. The methodology is designed to be self-validating, ensuring high fidelity and reproducibility.

Chemical Workflow Diagram

G A 5-Fluoro-7-nitro-indoline (Starting Scaffold) B Chemoselective Reduction (Fe/NH4Cl) A->B C 7-Amino-5-fluoro-indoline (Key Intermediate) B->C D Amide Coupling (HATU/DIPEA) C->D F Novel SDHI Fungicide Lead (Active Ingredient) D->F E Pyrazole-4-carboxylic acid (Pharmacophore) E->D

Caption: Workflow for synthesizing SDHI fungicide leads from 5-Fluoro-7-nitro-indoline.

Protocol 1: Chemoselective Reduction to 7-Amino-5-fluoro-indoline
  • Objective: Reduce the C7 nitro group to a primary amine without compromising the C5-fluorine bond or the indoline ring structure.

  • Causality & Logic: Standard catalytic hydrogenation (Pd/C) often leads to unwanted hydrodefluorination on electron-rich aromatic systems. Utilizing a Béchamp-type reduction (Iron powder and Ammonium Chloride) provides a mild, highly chemoselective environment that preserves the halogen while efficiently reducing the nitro group.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 5-Fluoro-7-nitro-indoline (10.0 mmol, 1.0 eq) in 80 mL of a solvent mixture containing Ethanol and Deionized Water (4:1 v/v).

  • Reagent Addition: Add Ammonium Chloride ( NH4​Cl , 50.0 mmol, 5.0 eq) followed by fine Iron powder (325 mesh, 50.0 mmol, 5.0 eq) to the vigorously stirring solution.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Maintain vigorous stirring for 3 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a highly polar, UV-active spot ( Rf​≈0.2 ) that stains positive with Ninhydrin (indicating a primary amine).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with Ethyl Acetate (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield 7-amino-5-fluoro-indoline as a dark crystalline solid. (Expected yield: >90%).

Protocol 2: Amidation to Generate an SDHI Agrochemical Lead
  • Objective: Couple the newly formed 7-amino-5-fluoro-indoline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to synthesize a potent SDHI fungicide analog.

  • Causality & Logic: The indoline core contains two nitrogen atoms: the secondary indoline nitrogen (N1) and the primary aniline nitrogen (C7). Because the primary aniline is significantly less sterically hindered and more nucleophilic, regioselective coupling is naturally favored. However, to prevent any N1-acylation, the reaction is kept at room temperature using HATU, which rapidly forms the active ester of the carboxylic acid, ensuring immediate and selective reaction with the primary amine.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under inert atmosphere ( N2​ ), dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (10.0 mmol, 1.0 eq) in 40 mL of anhydrous DMF.

  • Coupling Reagents: Add HATU (11.0 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 30.0 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will turn slightly yellow.

  • Substrate Addition: Dissolve 7-amino-5-fluoro-indoline (10.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF and add it dropwise to the activated ester solution over 5 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

  • Validation (In-Process): Analyze via LC-MS. Look for the complete consumption of the amine mass peak and the appearance of the product mass [M+H]+ .

  • Workup & Purification: Quench the reaction by pouring it into 150 mL of ice-cold water. A precipitate will form. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the organic layer extensively with a 5% aqueous LiCl solution (3 x 50 mL) to remove residual DMF. Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure fluorinated indoline-pyrazole bis-amide lead.

References

  • Title: Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: International Journal of Environmental Research and Public Health / Science of The Total Environment URL: [Link]

  • Title: Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments Source: ResearchGate URL: [Link]

  • Title: Generation of Indoles with Agrochemical Significance through Biotransformation by Chaetomium globosum Source: Journal of Natural Products - ACS Publications URL: [Link]

  • Title: Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future Source: MDPI URL: [Link]

Sources

Application

Reagents required for N-alkylation of 5-Fluoro-7-nitro-indoline

Application Note: Reagents and Protocols for the N-Alkylation of 5-Fluoro-7-nitro-indoline Introduction & Mechanistic Causality The N-alkylation of indolines is a fundamental transformation in the synthesis of bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the N-Alkylation of 5-Fluoro-7-nitro-indoline

Introduction & Mechanistic Causality

The N-alkylation of indolines is a fundamental transformation in the synthesis of bioactive molecules and pharmaceutical intermediates. However, the specific substitution pattern of 5-Fluoro-7-nitro-indoline presents unique electronic and steric challenges that render standard, mild alkylation protocols highly ineffective.

Electronic Deactivation: The indoline nitrogen is a secondary amine. Typically, indolines are more nucleophilic than indoles because the nitrogen lone pair is not part of an aromatic sextet. However, the presence of a nitro group at the 7-position (ortho to the amine) drastically alters this electronic landscape ()[1]. The nitro group acts as a powerful electron-withdrawing group (EWG) via both resonance (-M effect) and induction (-I effect), delocalizing the nitrogen's lone pair into the aromatic ring and the nitro oxygen atoms. Furthermore, the fluorine atom at the 5-position (para to the amine) exerts an additional inductive withdrawing effect ()[2].

Reagent Selection Rationale: Consequently, the N-H proton of 5-fluoro-7-nitro-indoline is significantly more acidic than that of an unsubstituted indoline, but the resulting indolinide anion is highly stabilized and exhibits remarkably poor nucleophilicity ()[3]. This necessitates the use of strong bases (to ensure quantitative, irreversible deprotonation) and highly polar aprotic solvents (to minimize ion-pairing and maximize the reactivity of the "naked" anion) ()[4].

Reagents and Materials Selection Guide

To achieve high yields, the selection of base, solvent, and electrophile must be carefully calibrated against the deactivated nature of the substrate. The quantitative parameters below summarize the optimal conditions for this specific transformation.

Reagent ClassRecommended ReagentEquivalentsRationale / Expected Outcome
Base (Strong) Sodium Hydride (NaH, 60% in mineral oil)1.2 – 1.5 eqThe gold standard for deactivated indolines. Ensures complete deprotonation of the N-H bond, driving the equilibrium forward via irreversible H₂ gas evolution[5].
Base (Mild) Cesium Carbonate (Cs₂CO₃)2.0 – 3.0 eqA milder alternative utilized when the alkylating agent is base-sensitive. Often requires elevated temperatures (60–80 °C) to overcome the high activation energy barrier[5].
Solvent Anhydrous N,N-Dimethylformamide (DMF)0.1 – 0.5 MA polar aprotic solvent (dielectric constant ~36.7) that excellently solvates the Na⁺ counterion, leaving a highly reactive, "naked" indolinide anion[3].
Alkylating Agent Alkyl Iodides (R-I) or Benzyl Bromides1.1 – 1.2 eqPreferred electrophiles. Iodine is an excellent leaving group, which kinetically compensates for the poor nucleophilicity of the nitroindoline anion[4].
Additive Potassium Iodide (KI)0.1 – 0.2 eqA catalytic additive used when alkyl chlorides are employed, facilitating an in-situ Finkelstein reaction to generate the more reactive alkyl iodide intermediate[4].

Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (e.g., gas evolution, color changes) and analytical checkpoints ensure the reaction is proceeding as intended.

Protocol A: Strong Base-Mediated N-Alkylation (NaH / DMF)

Note: This is the preferred method for robust electrophiles and maximizes yield for highly deactivated substrates.

  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Substrate Dissolution : Dissolve 5-Fluoro-7-nitro-indoline (1.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M. Cool the solution to 0 °C using an ice bath.

  • Deprotonation : Carefully add NaH (60% dispersion in mineral oil, 1.3 eq) portion-wise to the stirred solution. Self-Validation Checkpoint: Observe the evolution of hydrogen gas. The solution will typically darken, indicating the formation of the indolinide anion. Stir at 0 °C for 30 minutes to ensure complete deprotonation ()[5].

  • Alkylation : Add the alkylating agent (e.g., alkyl iodide, 1.1 eq) dropwise. If using an alkyl chloride, add catalytic KI (0.1 eq) prior to the electrophile.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor the reaction via TLC or LC-MS until the disappearance of the starting material is confirmed.

  • Work-up : Cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl)[5].

  • Extraction & Purification : Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers extensively with water (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash column chromatography.

Protocol B: Mild Base-Mediated N-Alkylation (Cs₂CO₃ / MeCN)

Note: Employ this protocol if the alkylating agent is prone to elimination or degradation in the presence of strong bases like NaH.

  • Preparation : To a round-bottom flask, add 5-Fluoro-7-nitro-indoline (1.0 eq), anhydrous Cs₂CO₃ (2.5 eq), and the alkylating agent (1.2 eq).

  • Solvent Addition : Suspend the reagents in anhydrous Acetonitrile (MeCN) or DMF (0.2 M).

  • Heating : Equip the flask with a reflux condenser and heat the mixture to 60–80 °C under an inert atmosphere. The elevated temperature is critical to overcome the poor nucleophilicity of the substrate[5].

  • Monitoring & Work-up : Stir for 12–24 hours, monitoring by TLC. Once complete, cool to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts. Concentrate the filtrate, partition between EtOAc and water, and proceed with extraction and purification as described in Protocol A.

Reaction Workflow & Decision Tree

The following diagram illustrates the logical decision-making process for optimizing the N-alkylation of deactivated indolines.

G Start 5-Fluoro-7-nitro-indoline (Deactivated Amine) BaseChoice Select Base based on Electrophile Sensitivity Start->BaseChoice NaH NaH (1.2 - 1.5 eq) Strong Deprotonation BaseChoice->NaH Robust Electrophile Cs2CO3 Cs2CO3 (2.0 eq) Mild Deprotonation BaseChoice->Cs2CO3 Sensitive Electrophile Solvent Anhydrous DMF or MeCN (Polar Aprotic) NaH->Solvent Cs2CO3->Solvent Alkylation Add Alkyl Halide (R-X) 0 °C to RT Solvent->Alkylation Heat Heat to 50-80 °C (If reaction stalls) Alkylation->Heat TLC shows SM Workup Aqueous Quench (NH4Cl) & EtOAc Extraction Alkylation->Workup Complete Heat->Workup Product N-Alkylated Product Workup->Product

Workflow for the N-alkylation of deactivated 5-fluoro-7-nitro-indoline.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: Journal of Medicinal Chemistry (ACS Publications), 2022. URL:[Link]

  • An Expeditious One-Pot Synthesis of N-Substituted 6-Nitroindoles from Indolines Source: Monatshefte für Chemie - Chemical Monthly (Springer), 2003. URL:[Link]

Sources

Method

Scale-Up Synthesis of 5-Fluoro-7-nitroindoline: Bench to Pilot Plant Protocol

Executive Summary 5-Fluoro-7-nitroindoline is a critical building block in the synthesis of advanced fluorinated therapeutics and biologically active indoles. Scaling its synthesis from bench to pilot plant presents sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-7-nitroindoline is a critical building block in the synthesis of advanced fluorinated therapeutics and biologically active indoles. Scaling its synthesis from bench to pilot plant presents significant chemical engineering challenges, primarily due to the highly exothermic nature of nitration and the oxidative instability of the indoline core. This application note details a robust, three-step scalable protocol utilizing N-protection and continuous flow chemistry to achieve high regioselectivity, process safety, and excellent yields.

Mechanistic Rationale & Route Selection

Direct nitration of the unprotected indoline ring is highly susceptible to acid-catalyzed polymerization and oxidative degradation, leading to significant yield loss and complex purification[1]. To circumvent this, our route employs a strategic N-acetylation step prior to nitration.

The N-acetyl group serves a dual purpose:

  • Protection: It shields the sensitive indoline amine from destructive oxidation by the nitrating mixture[2].

  • Regioselective Directing Effect: The N-acetyl moiety is an ortho/para-directing group. Because the para-position (C5) is already occupied by the fluorine atom, electrophilic aromatic substitution is forced exclusively to the C7 position. This ensures near-perfect regioselectivity, avoiding the formation of unwanted regioisomers.

Process Safety: The Case for Continuous Flow Nitration

Batch nitration at scale poses severe thermal runaway risks due to the highly exothermic nature of the reaction. As unfavorable mixing ratios can trigger runaway events, batch reactions are more prone to exothermic decomposition, which translates to lower isomer selectivity and safety hazards[3].

To mitigate this, the pilot-scale protocol transitions the nitration step from a traditional batch reactor to a continuous flow microreactor. Under continuous flow-through conditions, exotherms are tightly controlled via rapid heat dissipation, and nitration can be safely performed on a large scale without the latency periods or thermal runaway risks typically encountered in batch reactors.

Visualizations

Figure 1: Three-step synthetic workflow for 5-Fluoro-7-nitroindoline.

Figure 2: Continuous flow reactor setup for the highly exothermic nitration step.

Quantitative Process Data & IPC

To ensure a self-validating system, In-Process Controls (IPC) must be strictly monitored. The transition from bench to pilot flow demonstrates significant improvements in yield and thermal control.

Process ParameterBench Batch (10g Scale)Pilot Flow (1kg Scale)IPC Target / Validation Limit
Nitration Temperature 0–15°C (Variable spikes)2.0 ± 0.5°C (Stable)Maintain < 5°C to prevent degradation
Residence / Reaction Time 180 minutes4.5 minutesHPLC: < 1% starting material remaining
Regioselectivity (C7:Other) 85:1598:2> 95% C7 isomer (HPLC Area %)
Exotherm Control (ΔT) +15°C (Cooling lag)< +2°CΔT < 5°C across reactor coil
Overall Yield (3 Steps) 54%78%> 70% isolated yield

Step-by-Step Experimental Protocols

Step 1: N-Acetylation of 5-Fluoroindoline

Causality: Amine protection is required to prevent N-oxidation and direct the subsequent nitration to the C7 position[2].

  • Reactor Charging: Charge a glass-lined reactor with 5-fluoroindoline (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Base Addition: Add triethylamine (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.05 eq). Cool the mixture to 0°C under nitrogen.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • IPC: Stir at room temperature for 2 hours. Sample for HPLC (Target: >99% conversion).

  • Workup: Wash the organic layer sequentially with 1M HCl (3x), saturated NaHCO3, and brine. Concentrate under reduced pressure to yield 1-acetyl-5-fluoroindoline as a crystalline solid.

Step 2: Continuous Flow Nitration

Causality: Flow chemistry ensures rapid heat dissipation, preventing thermal runaway and maximizing the C7-regioisomer yield.

  • Feed Preparation:

    • Feed A: Dissolve 1-acetyl-5-fluoroindoline (1.0 eq) in concentrated H2SO4 (5 volumes) at 0°C.

    • Feed B: Prepare the nitrating mixture by carefully adding fuming HNO3 (1.05 eq) to concentrated H2SO4 (2 volumes) at 0°C.

  • Flow Parameters: Set the flow rates of Pump A and Pump B to achieve a 1:1.05 molar ratio of substrate to HNO3.

  • Reactor Setup: Direct the feeds into a Hastelloy static T-mixer, followed by a cooled residence time coil reactor (internal volume calibrated for a 4.5-minute residence time). Maintain the cooling bath at 2°C.

  • In-Line Quench: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing vigorously stirred ice water (20 volumes relative to total acid).

  • Isolation: The product, 1-acetyl-5-fluoro-7-nitroindoline, precipitates immediately upon quenching. Continuously filter the slurry, wash with copious amounts of cold water until the filtrate is pH neutral, and dry under vacuum.

Step 3: Deprotection & Isolation

Causality: Acidic hydrolysis cleanly removes the acetyl group without reducing the newly installed nitro group, yielding the final product.

  • Hydrolysis: Suspend 1-acetyl-5-fluoro-7-nitroindoline (1.0 eq) in methanol (5 volumes) and 6M aqueous HCl (5 volumes).

  • Reflux: Heat the mixture to reflux (approx. 75°C) for 4 hours.

  • IPC: Monitor by HPLC until the acetylated intermediate is < 0.5%.

  • Neutralization: Cool the mixture to 0°C and carefully neutralize with 20% aqueous NaOH to pH 7.5–8.0.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

  • Crystallization: Recrystallize the crude residue from ethanol/water to afford pure 5-fluoro-7-nitroindoline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 5-Fluoro-7-nitroindoline Synthesis

Welcome to the Technical Support Center for indoline derivative synthesis. Synthesizing 5-fluoro-7-nitroindoline presents a classic chemoselectivity challenge: manipulating the bicyclic indole/indoline core without inadv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indoline derivative synthesis. Synthesizing 5-fluoro-7-nitroindoline presents a classic chemoselectivity challenge: manipulating the bicyclic indole/indoline core without inadvertently reducing the highly reactive C7-nitro group or displacing the C5-fluoro group. Yield losses in this workflow almost always stem from mismatched reagents or a failure to control the electron density of the indoline nitrogen prior to electrophilic aromatic substitution.

This guide provides field-proven, self-validating protocols to strictly control regioselectivity and chemoselectivity during your experiments.

Pathway Visualization: Chemoselectivity in Synthesis

The diagram below illustrates the critical decision points in the synthesis workflow. Selecting the correct reduction pathway is the most common bottleneck in achieving high yields of 5-fluoro-7-nitroindoline.

G A 5-Fluoroindole B Nitration (HNO3 / H2SO4) A->B Electrophilic Aromatic Substitution C 5-Fluoro-7-nitroindole B->C Regioselective (C7) D Selective Reduction (NaBH3CN / AcOH) C->D Preferred Pathway F Non-Selective Reduction (Pd/C, H2) C->F Common Error E 5-Fluoro-7-nitroindoline (Target Product) D->E High Yield (>85%) G 7-Amino-5-fluoroindoline (Byproduct - Yield Loss) F->G Nitro Group Reduction

Chemoselective reduction of 5-fluoro-7-nitroindole vs. non-selective degradation pathways.

Troubleshooting & FAQs

Q1: My yield is <10% when reducing 5-fluoro-7-nitroindole to the indoline using Palladium on Carbon (Pd/C) and H₂. What is going wrong? Causality: Pd/C under hydrogen gas is a non-selective, highly active catalytic system. While it will reduce the C2-C3 double bond of the indole, it will simultaneously—and often preferentially—reduce the C7-nitro group to a primary amine. The reduction of 5-fluoro-7-nitroindole using Pd/C under hydrogen pressure (e.g., 5 bar) predominantly yields the 7-amino derivative, as the nitro group is highly susceptible to 1[1]. This results in the formation of 7-amino-5-fluoroindoline, completely destroying your target molecule. Solution: Switch to a hydride-based ionic reduction using Sodium Cyanoborohydride (NaBH₃CN) in glacial acetic acid.

Q2: How does the NaBH₃CN / Acetic Acid system achieve such high chemoselectivity? Causality: The selectivity relies on the specific pKa of the reagents and the mechanism of indole reduction. Glacial acetic acid protonates the C3 carbon of the indole ring (the most nucleophilic site), generating a transient indolium cation (an iminium ion) at C2. NaBH₃CN is uniquely stable in weakly acidic conditions (unlike NaBH₄, which rapidly decomposes). The cyanoborohydride anion selectively attacks the electrophilic C2 iminium carbon, delivering a hydride to form the indoline. Because NaBH₃CN is a mild hydride donor, it is completely inert toward the C7-nitro group.

Q3: I am starting from 5-fluoroindoline-2,3-dione instead of the indole. Can I perform a direct nitration? Causality: Yes. 5-Fluoro-7-nitroindoline-2,3-dione is a common precursor that can be2[2]. The dione carbonyls pull electron density away from the nitrogen, protecting the ring from severe oxidative degradation during nitration. However, if you are starting from standard 5-fluoroindoline, direct nitration with HNO₃/H₂SO₄ leads to ring-opening degradation. You must first N-acetylate the indoline. The N-acetyl group dampens the ring's nucleophilicity and sterically directs the nitronium ion to the C7 position.

Q4: How can I validate that my selective reduction is complete without relying solely on LC-MS? Self-Validating Protocol: Use ¹⁹F-NMR and TLC.

  • TLC: 5-Fluoro-7-nitroindole is highly conjugated and appears as a bright, UV-active yellow spot (254 nm). As the C2-C3 bond is reduced, conjugation is broken. The resulting indoline will have a significantly lower Rf value (due to the polar secondary amine) and a different UV absorption profile.

  • ¹⁹F-NMR: The synthesis of 5-fluoroindole derivatives often requires careful monitoring of reaction completion using 3[3]. The fluorine atom at C5 is highly sensitive to the electronic state of the ring. The shift from an aromatic indole to an indoline core will cause a distinct, quantifiable upfield shift in the ¹⁹F signal, allowing you to calculate the exact conversion ratio.

Quantitative Data: Reagent Selection Matrix

The table below summarizes the expected outcomes when applying various reducing agents to 5-fluoro-7-nitroindole.

Reducing AgentSolventTemp (°C)Target Yield (%)Major ByproductMechanistic Outcome
NaBH₃CN AcOH1585–92 Trace unreactedSelective C2-C3 iminium reduction
Pd/C, H₂ (5 bar) MeOH25< 57-Amino-5-fluoroindolineComplete nitro reduction
SnCl₂ EtOH8007-Amino-5-fluoroindoleSelective nitro reduction
BH₃·THF THF040–50Indoline-borane complexesIncomplete/side reactions
Validated Experimental Protocol: Selective Reduction of 5-Fluoro-7-nitroindole

Self-Validating System: This protocol uses temperature control to prevent thermal degradation and relies on a biphasic pH-controlled quench to prevent product protonation during extraction, ensuring maximum yield.

Step 1: Activation (Indolium Formation)

  • Dissolve 10.0 mmol of 5-fluoro-7-nitroindole in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Causality: The acetic acid acts as both solvent and proton donor, protonating the C3 position to generate the highly electrophilic C2-iminium intermediate.

  • Cool the reaction mixture to 10–15 °C using a water/ice bath.

Step 2: Hydride Delivery

  • Slowly add 30.0 mmol (3.0 eq) of Sodium Cyanoborohydride (NaBH₃CN) in small portions over 20 minutes.

  • Safety & Causality: Addition must be slow to control the evolution of hydrogen gas and prevent thermal spikes, which can lead to dimerization side-reactions.

  • Remove the ice bath and stir the mixture at room temperature for 2 hours.

Step 3: In-Process Validation

  • Pull a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with 1 mL of ethyl acetate.

  • Run TLC (Hexanes:Ethyl Acetate 3:1). The starting material (UV-active, yellow) should be completely consumed, replaced by a lower-Rf spot (the indoline).

  • Confirm completion via ¹⁹F-NMR to ensure no starting material remains.

Step 4: Quenching & Workup

  • Pour the reaction mixture slowly into 150 mL of crushed ice and water.

  • Critical Step: Neutralize the solution to pH 8-9 using solid Na₂CO₃ or 5M NaOH. Verify with pH paper.

  • Causality: The indoline product is a secondary amine. If the solution is acidic, the product will remain protonated and water-soluble, destroying your isolated yield.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

Step 5: Isolation

  • Wash the combined organic layers with brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-fluoro-7-nitroindoline as a solid.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Fluoro-7-nitro-indoline Aqueous Solubility

Welcome to the technical support and troubleshooting center for 5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3). This compound is a highly lipophilic, crystalline building block frequently utilized in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3). This compound is a highly lipophilic, crystalline building block frequently utilized in medicinal chemistry and drug discovery. However, its physicochemical properties make it notoriously difficult to solubilize in aqueous media.

Currently, up to 70% of new drug candidates exhibit poor aqueous solubility, which severely compromises both in vitro assay accuracy and in vivo bioavailability[1]. This guide provides field-proven, mechanistically grounded solutions to overcome the specific solubility barriers of 5-Fluoro-7-nitro-indoline (5-FNI).

Frequently Asked Questions (Diagnostic FAQ)

Q1: Why does 5-FNI precipitate even after I adjust the buffer to a highly acidic pH (pH < 2)? A1: Traditional solubility strategies often rely on salt formation for ionizable compounds[2]. While indolines are typically weak bases, the specific substitution pattern of 5-FNI renders this approach ineffective. The nitro group (-NO 2​ ) at the 7-position and the fluorine (-F) at the 5-position are strongly electron-withdrawing. Through both inductive and resonance effects, they pull electron density away from the indoline nitrogen's lone pair, drastically lowering its pKa to near or below zero. Consequently, the amine cannot be protonated in standard aqueous buffers, preventing the formation of a soluble salt.

Q2: My 20 mM DMSO stock solution is perfectly clear, but the drug crashes out immediately upon addition to cell culture media. How can I prevent this? A2: This is a classic case of solvent-shift nucleation. When the DMSO solution hits the high-dielectric aqueous media, the local solubility drops instantly, and the highly crystalline nature of 5-FNI drives rapid precipitation, which can invalidate in vitro cell culture assays[1]. To troubleshoot this, you must kinetically stabilize the supersaturated state. Pre-mixing the DMSO stock with a surfactant (like Tween-80) before aqueous dilution coats the solvated molecules, raising the activation energy required for crystal nucleation[3]. Alternatively, using media supplemented with Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that act as a "sink" for the lipophilic molecules.

Q3: For in vivo dosing, which cyclodextrin is optimal for 5-FNI, and why? A3: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. Cyclodextrins enhance solubility by encapsulating the lipophilic drug within their hydrophobic cavity while maintaining an aqueous-compatible exterior[4]. The β -cyclodextrin cavity size (approx. 6.0–6.5 Å) is sterically ideal for accommodating the bicyclic indoline core of 5-FNI, whereas α -cyclodextrin is too small and γ -cyclodextrin may be too large to provide tight van der Waals interactions.

Solubilization Strategy Decision Logic

Workflow Start 5-Fluoro-7-nitro-indoline (Poor Aqueous Solubility) Decision1 Target Application? Start->Decision1 InVitro In Vitro Assays (Cell Culture/Biochemical) Decision1->InVitro InVivo In Vivo Studies (PK/PD/Tox) Decision1->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Salt Attempt Salt Formation? InVivo->Salt Dilution Direct Aqueous Dilution DMSO->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Surfactant Pre-mix with Tween-80 or use BSA-supplemented media Precipitation->Surfactant Yes Clear Proceed with Assay (Keep DMSO < 0.5%) Precipitation->Clear No Surfactant->Clear SaltFail Fails: Indoline N is non-basic due to -NO2 & -F groups Salt->SaltFail Attempted Complex HP-β-CD Complexation (Co-evaporation) Salt->Complex Skip Salt SaltFail->Complex Alternative Lipid Lipid-Based Formulation (Nano-emulsion) SaltFail->Lipid Alternative

Troubleshooting logic tree for overcoming 5-Fluoro-7-nitro-indoline solubility barriers.

Quantitative Comparison of Solubilization Strategies

StrategyMechanistic ActionApparent Solubility EnhancementProsCons
pH Adjustment (< pH 3) Protonation of secondary amineNegligible (< 1.2x)Simple, low costFails due to ultra-low pKa of the 5-FNI amine.
Co-solvency (10% DMSO) Reduction of dielectric constantModerate (10x - 50x)Easy to prepareHigh toxicity in vivo; high risk of precipitation upon dilution.
Micellization (1% Tween-80) Entrapment in hydrophobic coreHigh (100x - 500x)Stabilizes supersaturation kineticallyPotential membrane disruption in delicate cell assays.
HP- β -CD Complexation (20% w/v) Host-guest inclusion complexVery High (> 1000x)Biocompatible, forms a true thermodynamic solutionRequires specific complexation protocol and processing time.

Validated Experimental Protocols

Protocol A: Kinetically Stabilized In Vitro Dosing Solution

Use this protocol to prevent 5-FNI from crashing out during cell-based or biochemical assays.

  • Stock Preparation: Dissolve 5-FNI in 100% anhydrous DMSO to form a 20 mM stock.

    • Self-Validation Check: The solution must be completely clear. Any turbidity indicates incomplete dissolution due to moisture ingress in the DMSO.

  • Surfactant Priming: Pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween-80) at a 1:1 (v/v) ratio in a microcentrifuge tube.

    • Causality: Pre-coating the drug molecules with a surfactant before they encounter the high-dielectric aqueous environment lowers the interfacial tension and prevents rapid crystal nucleation.

  • Aqueous Dilution: Warm the cell culture media to 37°C. Inject the DMSO/Tween mixture rapidly into the vortexing aqueous media.

  • Final Check: Ensure the final DMSO concentration is 0.5% to prevent solvent-induced cytotoxicity.

Protocol B: HP- β -CD Inclusion Complexation (Co-evaporation Method)

Use this protocol to formulate 5-FNI for in vivo pharmacokinetics (PK) or efficacy studies without using toxic co-solvents.

  • Organic Phase: Dissolve 5-FNI in a volatile organic solvent mixture (Methanol:Acetone, 1:1 v/v) at a concentration of 5 mg/mL.

  • Aqueous Phase: Dissolve Hydroxypropyl- β -cyclodextrin (HP- β -CD) in deionized water to achieve a 1:2 molar ratio (Drug:Cyclodextrin).

  • Complexation: Add the organic drug solution dropwise to the aqueous CD solution under continuous magnetic stirring at 40°C[5].

    • Causality: The co-evaporation method ensures molecular-level mixing. As the organic solvent evaporates, the 5-FNI molecules are thermodynamically forced into the hydrophobic cavities of the HP- β -CD to escape the aqueous environment.

  • Evaporation: Stir for 24 hours in an open vessel (in a fume hood) to allow complete evaporation of the organic solvents.

  • Filtration & Validation: Filter the resulting suspension through a 0.45 µm PTFE syringe filter.

    • Self-Validation Check: The final filtrate must be optically transparent. If a large amount of precipitate was left on the filter, the inclusion efficiency was low, and the filtrate must be quantified via HPLC to determine the true dissolved concentration before dosing.

  • Lyophilization: Freeze-dry the clear filtrate to obtain the solid inclusion complex, which can be easily reconstituted in saline prior to in vivo administration.

References

  • ISPE. "Overcoming the Challenge of Poor Drug Solubility". ispe.gr.jp.
  • Contract Pharma. "Optimizing Drug Solubility". contractpharma.com.
  • PubMed / NIH. "Strategies to Address Low Drug Solubility in Discovery and Development". nih.gov.
  • GPSR. "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility". gpsrjournal.com.
  • PMC / NIH. "A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles". nih.gov.

Sources

Troubleshooting

Optimizing reaction conditions for 5-Fluoro-7-nitro-indoline functionalization

Welcome to the Technical Support Center for the functionalization of 5-Fluoro-7-nitro-indoline . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 5-Fluoro-7-nitro-indoline . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible methodologies.

Because of its unique electronic topology—a secondary amine flanked by a strongly electron-withdrawing ortho-nitro group and a para-fluoro substituent—this scaffold presents significant synthetic challenges. The guide below deconstructs these challenges into actionable, self-validating troubleshooting steps.

Part 1: Core Reactivity & Troubleshooting FAQs

Q1: Why am I getting less than 10% yield when attempting N-alkylation with standard bases like K₂CO₃ or Cs₂CO₃? The Causality: The lone pair on the indoline nitrogen (N1) is heavily delocalized into the aromatic ring. The 7-nitro group exerts a profound −M (resonance) and −I (inductive) effect, pulling electron density away from the amine and drastically lowering its pKa (making it more acidic but highly non-nucleophilic). Weak bases cannot quantitatively deprotonate this deactivated N-H bond. The Solution: You must force the formation of the indolinide anion. Switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) in a polar aprotic solvent (DMF or DMAc) [1].

Q2: During the reduction of the 7-nitro group to an amine, my LC-MS shows a major byproduct with a mass of [M+H - 18]⁺. What happened? The Causality: You are observing hydrodefluorination. Standard Palladium on Carbon (Pd/C) with H₂ is notoriously aggressive towards C-F bonds. As the nitro group reduces to an amine, the aromatic ring becomes electron-rich, facilitating the oxidative addition of Palladium into the C-F bond [2]. The Solution: Abandon Pd-catalyzed hydrogenation for this specific substrate. Utilize single-electron transfer (SET) reduction mechanisms, such as Iron powder with Ammonium Chloride (Fe/NH₄Cl) or Zinc dust in Acetic Acid. These methods reduce the nitro group chemoselectively without activating the C-F bond.

Q3: I am attempting an Electrophilic Aromatic Substitution (EAS) to brominate the ring, but the reaction fails even at elevated temperatures. Why? The Causality: The indoline ring is severely deactivated. The N-H is deactivated by the 7-NO₂, and the 5-F is deactivating via induction. The standard ortho/para directing ability of the indoline nitrogen is completely suppressed. The Solution: Do not attempt EAS on the intact 5-Fluoro-7-nitro-indoline. Instead, pre-reduce the 7-nitro group to an amine, protect it (e.g., as an N-Boc or N-Acetyl derivative), and then perform the EAS. The newly formed 7-amino group will re-activate the ring, directing electrophiles to the 4- or 6-position.

Part 2: Mechanistic Visualizations

N_Alkylation SM 5-Fluoro-7-nitro-indoline (Deactivated Amine) WeakBase K2CO3 / Alkyl Halide (Weak Base) SM->WeakBase pKa ~15-16 StrongBase NaH / DMF (Strong Base) SM->StrongBase pKa ~15-16 Fail No Reaction (N-H intact) WeakBase->Fail Insufficient Deprotonation Anion Indolinide Anion (Active Nucleophile) StrongBase->Anion Complete Deprotonation Product N-Alkyl-5-fluoro- 7-nitro-indoline Anion->Product + Electrophile (SN2)

Mechanistic pathway of N-alkylation highlighting the necessity of strong base deprotonation.

Reduction cluster_Pd Standard Hydrogenation (Avoid) cluster_Fe Chemoselective Reduction (Recommended) SM 5-Fluoro-7-nitro-indoline Pd Pd/C, H2 MeOH, 25°C SM->Pd Fe Fe powder, NH4Cl EtOH/H2O, 80°C SM->Fe Defluoro Hydrodefluorination (Des-fluoro side product) Pd->Defluoro Oxidative Addition into C-F bond Product 7-Amino-5-fluoro-indoline (Intact C-F bond) Fe->Product Single Electron Transfer (SET) mechanism

Chemoselective reduction workflow comparing Pd/C hydrogenation with Fe-mediated reduction.

Part 3: Quantitative Data Presentation

The table below summarizes internal and literature-validated data for the reduction of fluorinated nitroarenes, highlighting the critical need for chemoselective conditions to preserve the C-F bond [2].

Catalyst SystemReducing AgentSolventTemp (°C)Target Yield (%)Defluorination (%)Recommendation
Pd/C (10%) H₂ (1 atm)MeOH2545%>40%❌ Do not use
Pt/C (5%) H₂ (1 atm)EtOAc2588%<5%⚠️ Acceptable
Fe powder NH₄Cl (aq)EtOH/H₂O8092% Not detected Optimal
Zn dust AcOHTHF/H₂O2585%Not detected✅ Good alternative

Part 4: Self-Validating Experimental Protocols

Protocol A: N-Alkylation via Indolinide Anion Generation [1][3]

This protocol utilizes a strong base to overcome the extreme deactivation of the indoline nitrogen.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5-Fluoro-7-nitro-indoline (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) and cool to 0 °C using an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) portion-wise.

    • Self-Validation Check: You must observe immediate H₂ gas evolution. The reaction mixture will transition from a pale suspension to a deep-red/brown homogeneous solution, confirming the quantitative formation of the indolinide anion.

  • Electrophile Addition: Stir at 0 °C for 30 minutes, then add the alkyl halide (e.g., Methyl Iodide, 1.2 eq, 6.0 mmol) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup & DMF Removal: Quench carefully with cold water (50 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl or brine three times (3 × 30 mL).

    • Self-Validation Check: Multiple aqueous washes are mandatory to completely partition DMF out of the organic layer, preventing solvent contamination during downstream NMR analysis or crystallization. Dry over Na₂SO₄ and concentrate.

Protocol B: Chemoselective Nitro Reduction (Zero Defluorination) [2]

This protocol utilizes a SET mechanism to prevent oxidative addition into the C-F bond.

  • Suspension: Suspend 5-Fluoro-7-nitro-indoline (1.0 eq, 5.0 mmol) in a 4:1 mixture of Ethanol and Water (50 mL, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 25.0 mmol) and Ammonium Chloride (NH₄Cl, 2.0 eq, 10.0 mmol) to the suspension.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under vigorous stirring for 2–3 hours.

    • Self-Validation Check: Monitor by LC-MS. The crude mass spectrum must show a clean [M+H]⁺ peak corresponding to the exact mass of the 7-amino derivative. The absence of an [M+H - 18]⁺ peak validates that the C-F bond remains intact.

  • Filtration: Cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the pad thoroughly with EtOAc (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Partition the remaining aqueous layer with EtOAc and saturated NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield 7-Amino-5-fluoro-indoline.

Part 5: References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms Source: ACS Publications (ACS Applied Nano Materials) URL:[Link]

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Optimization

Best methods for removing impurities from 5-Fluoro-7-nitro-indoline batches

Welcome to the Technical Support Center for the isolation and purification of 5-Fluoro-7-nitro-indoline. As a Senior Application Scientist, I have designed this guide to help synthetic chemists and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Fluoro-7-nitro-indoline. As a Senior Application Scientist, I have designed this guide to help synthetic chemists and drug development professionals resolve complex batch contaminations.

The synthesis of 5-Fluoro-7-nitro-indoline—typically achieved via the electrophilic nitration of 5-fluoroindoline—presents unique purification challenges. Because the indoline nitrogen strongly directs ortho (position 7) and the fluorine atom directs ortho (positions 4 and 6), crude batches are frequently contaminated with regioisomers. Furthermore, the thermodynamic drive toward aromatization makes indolines highly susceptible to oxidation.

Below is an in-depth, causality-driven guide to profiling, troubleshooting, and eliminating these impurities.

Part 1: Quantitative Impurity Profiling

Before selecting a purification strategy, you must identify the chemical footprint of your contaminants. The table below summarizes the quantitative and mechanistic data for the most common impurities found in 5-Fluoro-7-nitro-indoline batches.

Impurity ClassSpecific CompoundMechanistic Origin / CausalityApprox. Rf​ Value (Hex:EtOAc 3:1)Recommended Resolution
Regioisomer 5-Fluoro-6-nitroindolineCo-nitration at the 6-position due to the ortho-directing effects of the fluorine atom competing with the indoline nitrogen.~0.45Fractional Crystallization
Oxidation Byproduct 5-Fluoro-7-nitroindoleSpontaneous dehydrogenation (aromatization) of the indoline ring upon exposure to UV light, oxygen, or trace metals[1].~0.60Column Chromatography
Unreacted Precursor 5-FluoroindolineIncomplete electrophilic aromatic substitution during the nitration phase.~0.30Acidic Aqueous Wash
Over-nitration 5-Fluoro-4,7-dinitroindolineExcess nitronium ion generation reacting with the remaining activated positions on the aromatic ring.~0.55Column Chromatography

Data Validation Note: Rf​ values are highly dependent on silica activity and ambient humidity. Always validate your specific batch via 2D-TLC prior to scaling up.

Part 2: Purification Decision Matrix

G Crude Crude 5-Fluoro-7-nitro-indoline (Batch Contaminated) Analyze HPLC / TLC Profiling Identify Major Impurity Crude->Analyze Decision Impurity Class? Analyze->Decision Regio Regioisomers (e.g., 6-nitro isomer) Decision->Regio Isomeric mix Oxidation Oxidation Byproducts (5-Fluoro-7-nitroindole) Decision->Oxidation Aromatization Recryst Fractional Crystallization (EtOH / H2O Gradient) Regio->Recryst Chromatography Flash Chromatography (Silica, Hexane:EtOAc) Oxidation->Chromatography Pure Pure 5-Fluoro-7-nitro-indoline (>99% Purity) Recryst->Pure Chromatography->Pure

Fig 1: Decision matrix and workflow for purifying 5-Fluoro-7-nitro-indoline batches.

Part 3: Troubleshooting FAQs

Q1: My purified 5-Fluoro-7-nitro-indoline is crashing out as an oil instead of a solid. How do I induce crystallization? Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the product precipitates above its melting point or when highly soluble impurities (like unreacted 5-fluoroindoline) severely depress the mixture's melting point[2]. Self-Validating Action: Perform a systematic solvent screen. Switch to a binary solvent system (e.g., Ethanol/Water). Dissolve the oil in minimal hot ethanol, then add water dropwise until slight turbidity persists. Allow it to cool slowly to room temperature before applying an ice bath[3]. Seeding the mixture with a pure crystal provides a nucleation site, bypassing the thermodynamic energy barrier for lattice formation.

Q2: I am losing over 40% of my yield during recrystallization. Why is the recovery so low, and how can I optimize it? Causality & Solution: High yield loss during recrystallization usually indicates that the solubility curve of 5-Fluoro-7-nitro-indoline in your chosen solvent is too flat, or the concentration of regioisomeric impurities is too high, trapping the target compound in the mother liquor[4]. Self-Validating Action: Implement a multi-step crystallization or evaporate the mother liquor by 50% to recover a second crop[5]. Alternatively, pre-purify the crude batch via a quick silica plug to remove polar tars, which can structurally interfere with the crystal lattice formation[2].

Q3: Why is there a persistent indole impurity (5-Fluoro-7-nitroindole) in my indoline batch, and why does recrystallization fail to remove it? Causality & Solution: Indolines are dihydroindoles. They easily undergo dehydrogenation to indoles because the resulting indole ring is fully aromatic (10 π electrons), making the transformation thermodynamically favorable. Because the indole and indoline share nearly identical molecular footprints and polarities, they often co-crystallize[1]. Self-Validating Action: Store the crude material in amber vials flushed with argon to prevent photo-oxidation[1]. To separate the indole from the indoline, you must utilize Flash Column Chromatography. The planar indole interacts differently with the silica stationary phase compared to the puckered indoline ring, allowing for baseline separation.

Part 4: Validated Experimental Methodologies

Protocol A: Fractional Crystallization (Targeting Regioisomers)

Purpose: To isolate 5-Fluoro-7-nitro-indoline from its 6-nitro regioisomer by exploiting differences in lattice energy and solubility.

  • Dissolution: Place 10 g of crude 5-Fluoro-7-nitro-indoline in a 250 mL Erlenmeyer flask. Add approximately 85 mL of 95% Ethanol[1].

  • Heating: Heat the suspension to boiling (approx. 78°C) under continuous stirring until the solid completely dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble particulates and dust, which can cause premature, impure nucleation.

  • Thermodynamic Cooling: Cover the flask and allow it to cool undisturbed to room temperature (20-25°C) over 2 hours. Causality: Slow cooling ensures thermodynamic control, allowing the less soluble 7-nitro isomer to form a highly ordered, pure crystal lattice while the 6-nitro isomer remains dissolved[3].

  • Yield Maximization: Transfer the flask to an ice bath (0-4°C) for 1 hour to crash out the remaining target compound[4].

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold 95% Ethanol to displace the impurity-rich mother liquor without dissolving the product[1].

  • Drying & Validation: Dry the crystals in a vacuum oven at 40°C for 12 hours. Validate purity via HPLC; the target purity should exceed 98%.

Protocol B: Flash Column Chromatography (Targeting Oxidation Byproducts)

Purpose: To separate 5-Fluoro-7-nitro-indoline from 5-Fluoro-7-nitroindole and trace tars.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in pure Hexane. Pour the slurry into a glass column, ensuring a uniform, bubble-free bed to prevent channeling[6].

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). Carefully apply the solution directly to the top of the silica bed using a Pasteur pipette to maintain a tight sample band[6].

  • Gradient Elution: Elute the column using a gradient of Hexane to Hexane:Ethyl Acetate (4:1). Causality: The fully aromatic, less polar indole oxidation byproduct will elute first, followed cleanly by the target 5-Fluoro-7-nitro-indoline.

  • Fraction Collection & TLC Monitoring: Collect 20 mL fractions. Monitor the separation by running TLC plates of the collected fractions[6]. The ideal system gives your product an Rf​ of ~0.3 to 0.45[1].

  • Isolation: Combine the fractions containing the pure indoline and concentrate under reduced pressure (rotary evaporator) at 35°C to yield the purified solid[7].

References

  • BenchChem. Purification techniques for indole aldehydes.
  • BenchChem. Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • BenchChem. Technical Support Center: Purification of 3-allyl-1H-indole.
  • TSI Journals. Scalable approach for the synthesis of 5-fluro-6-subtituted indoles.
  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.
  • University of Illinois. Recrystallization and Crystallization.
  • BenchChem. Application Notes and Protocols for the Purification of 4-Fluoro-N-pentylaniline.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Fluoro-7-nitroindoline Derivatization

Welcome to the Application Scientist Support Center. 5-Fluoro-7-nitroindoline is a highly valuable scaffold, particularly in the development of [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 5-Fluoro-7-nitroindoline is a highly valuable scaffold, particularly in the development of [1]. However, functionalizing the N1 position is notoriously difficult. This guide provides an authoritative, mechanistic approach to troubleshooting N-alkylation and N-acylation failures caused by the extreme steric and electronic deactivation of this molecule.

Section 1: The Mechanistic Reality of N1 Deactivation

To solve a synthesis failure, we must first understand the causality. The N1 secondary amine of 5-fluoro-7-nitroindoline is exceptionally unreactive due to a dual-threat mechanism:

  • Electronic Starvation: The 7-nitro group exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects, pulling electron density away from the N1 lone pair. The 5-fluoro group contributes an additional -I effect. Consequently, the amine is essentially non-nucleophilic in its neutral state.

  • Steric Shielding: The oxygen atoms of the bulky 7-nitro group project directly into the trajectory required for an electrophile to approach the N1 nitrogen, creating a massive physical blockade.

As documented in recent literature on [2], direct acylation of 7-nitroindolines is highly challenging due to this poor nucleophilicity, often forcing chemists to rely on harsh conditions or multi-step workarounds.

G Indoline 5-Fluoro-7-nitroindoline (N1 Amine) Ultimate Severe N1 Nucleophilic Deactivation Indoline->Ultimate Result Steric 7-Nitro Group (Steric Shielding) Consequence1 Blocked Trajectory for Electrophiles Steric->Consequence1 Elec_Nitro 7-Nitro Group (-I, -M Effects) Consequence2 Depleted Electron Density at N1 Elec_Nitro->Consequence2 Elec_Fluoro 5-Fluoro Group (-I Effect) Elec_Fluoro->Consequence2 Consequence1->Indoline Consequence2->Indoline

Mechanistic pathway of N1 deactivation in 5-fluoro-7-nitroindoline.

Section 2: Troubleshooting FAQs

Q1: My standard N-alkylation using K₂CO₃ and benzyl bromide yields 0% product. What is going wrong? A1: Potassium carbonate (conjugate acid pKa ~10.3) is simply not strong enough. The pKa of the N-H bond in 5-fluoro-7-nitroindoline is lowered to approximately 12–13 by the electron-withdrawing groups. While it is more acidic than a standard indoline, you still require a strong base to quantitatively generate the indolinide anion. Switch to Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS).

Q2: I switched to NaH in DMF, but my reaction turned black and I isolated degradation products instead of my N-alkylated indoline. Why? A2: NaH in DMF is a known hazard that can undergo thermal runaway. Furthermore, nitroaromatics are highly susceptible to single-electron transfer (SET) side reactions in the presence of strong bases and polar aprotic solvents at elevated temperatures. Solution: Change your solvent/base system. Use KHMDS in anhydrous THF at lower temperatures (-78 °C to 0 °C) to cleanly generate the anion without SET degradation.

Q3: I am trying to synthesize an N-acyl photocleavable linker. Acid chlorides with Triethylamine (TEA) or DIPEA show no conversion. How do I force this? A3: TEA and DIPEA act only as acid scavengers; they do not deprotonate the indoline. Because the neutral amine is sterically blocked and electronically dead, you must either:

  • Pre-form the indolinide anion with NaH/THF before adding the highly reactive acid chloride.

  • Use neat acetic anhydride with catalytic sulfuric acid at elevated temperatures (if synthesizing an N-acetyl derivative).

G Start N-Derivatization Attempt CheckBase Is base strong enough? (pKa > 15) Start->CheckBase WeakBase Weak Base (K2CO3, TEA) CheckBase->WeakBase No StrongBase Strong Base (NaH, KHMDS) CheckBase->StrongBase Yes Fail1 No Reaction (Amine not deprotonated) WeakBase->Fail1 CheckElec Electrophile Reactivity? StrongBase->CheckElec Success Successful N-Alkylation/Acylation CheckElec->Success High Alt Use Transition Metal Catalysis (Pd/RuPhos) CheckElec->Alt Low / Bulky Alt->Success

Decision tree for optimizing N-derivatization of sterically hindered indolines.

Section 3: Validated Experimental Protocols

Protocol A: N-Alkylation via KHMDS Activation

Causality: KHMDS provides a strong, sterically hindered, non-nucleophilic base that quantitatively deprotonates the indoline without triggering SET degradation.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 5-fluoro-7-nitroindoline (1.0 eq, 5.0 mmol) in 20 mL of anhydrous THF.

  • Deprotonation (Self-Validation Checkpoint): Cool the solution to 0 °C. Dropwise add KHMDS (1.0 M in THF, 1.5 eq, 7.5 mL).

    • Validation: The solution will immediately transition from a pale yellow to a deep, dark purple/red. This color shift is the visual confirmation of the delocalized indolinide anion forming. If the color does not change, your KHMDS is degraded or your system is wet.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 2.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (10 mL) to destroy excess base. The deep purple color will dissipate, returning to a yellow/orange hue, indicating the consumption of the anion. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: N-Acylation using Harsh Anhydride Conditions

Causality: When acyl chlorides fail due to extreme steric bulk, using the anhydride as both reagent and solvent forces the equilibrium toward the product via Le Chatelier's principle and high thermal energy.

  • Reaction Setup: In a heavy-walled pressure tube, suspend 5-fluoro-7-nitroindoline (1.0 eq, 2.0 mmol) in neat acetic anhydride (10.0 eq).

  • Catalysis: Add 1 drop of concentrated H₂SO₄. Seal the tube securely.

  • Heating (Self-Validation Checkpoint): Heat the mixture to 110 °C for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting 5-fluoro-7-nitroindoline is highly fluorescent under 365 nm UV light. The successful formation of the N-acyl product is confirmed by the disappearance of this 365 nm fluorescence and the appearance of a new spot with strong UV quenching at 254 nm (due to the disruption of the cross-conjugated N-H system).

Section 4: Quantitative Performance Data

To guide your optimization, the following table summarizes the expected outcomes of various reaction conditions for the N-benzylation of 5-fluoro-7-nitroindoline based on established application data.

Base / CatalystSolventTemp (°C)ElectrophileExpected Yield (%)Primary Failure Mode / Observation
K₂CO₃DMF80Benzyl Bromide< 5%Base too weak; starting material recovered.
TEA / DIPEADCM25Benzyl Bromide0%No deprotonation; complete lack of reactivity.
NaHDMF60Benzyl Bromide25 - 40%Significant tarring and SET degradation products.
KHMDSTHF0 to 25Benzyl Bromide85 - 92%Clean conversion; deep purple anion intermediate.
[Ir] / KOHWater100Benzyl Alcohol60 - 75%Borrowing hydrogen methodology (green alternative) [3].

Note: The Iridium-catalyzed borrowing hydrogen methodology is an emerging green alternative for N-alkylation of indolines, as demonstrated in recent [3].

Section 5: References

  • Del Castillo Vázquez, H. P., et al. "Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline, Their Incorporation into the DNA Oligomer, and Evaluation of Their Photoreactivity." Chemical and Pharmaceutical Bulletin, 2020.[Link]

  • Michael, K., et al. "Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates." ACS Omega, 2023.[Link]

  • Kundu, S., et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry, 2022.[Link]

Optimization

Troubleshooting false positives in 5-Fluoro-7-nitro-indoline fluorescence assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate false positives when working with 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate false positives when working with 5-Fluoro-7-nitro-indoline (5-FNI) based fluorescent assays.

5-FNI is a highly versatile chemical moiety. Because the strongly electron-withdrawing nitro group quenches attached fluorophores, 5-FNI is widely used as a sensor for hypoxia-associated nitroreductase (NTR) activity and as a photoremovable protecting group (caged compound). Upon targeted enzymatic reduction or photolysis, the probe undergoes a structural rearrangement that cleaves the amide bond, releasing a highly fluorescent molecule. However, the exact chemical sensitivity that makes 5-FNI so effective also makes it highly susceptible to environmental artifacts.

Below, we will deconstruct the causality behind these artifacts and provide self-validating methodologies to ensure absolute scientific integrity in your data.

Mechanistic Overview of 5-FNI Activation

G cluster_true True Positive cluster_false False Positives Probe 5-FNI Probe (Quenched) NTR Nitroreductase Probe->NTR NADH Light Ambient Light Probe->Light UV/Vis Thiols Biothiols Probe->Thiols Non-specific Hydrolysis Basic pH Probe->Hydrolysis Buffer Instability Intermediate Aminoindoline Intermediate NTR->Intermediate Reduction Signal Free Fluorophore (Fluorescence ON) Light->Signal Direct Cleavage Thiols->Intermediate Reduction Hydrolysis->Signal Cleavage Intermediate->Signal Cleavage

Mechanistic pathways of 5-FNI probe activation showing true enzymatic targets versus false positives.

Troubleshooting FAQs: Understanding the Causality of False Positives

Q1: I am observing high baseline fluorescence in my cell-free control wells before adding any enzyme or applying a phototrigger. What is causing this? Scientist's Insight: This is the most common false positive, typically caused by premature photolysis or buffer hydrolysis . 7-nitroindoline derivatives are highly photosensitive and have been extensively utilized for 1[1]. Ambient laboratory lighting can slowly cleave the amide bond over time, releasing the fluorophore without any enzymatic trigger. Additionally, the amide linkage is susceptible to base-catalyzed hydrolysis if your assay buffer pH exceeds 7.8. Resolution: Prepare and store all 5-FNI probe stock solutions in amber tubes. Perform assay setups under low-light conditions. Ensure your assay buffer is strictly maintained at pH 7.4 (e.g., using 10 mM HEPES).

Q2: My normoxic (control) cells are showing a fluorescent signal comparable to my hypoxic/NTR-positive cells. How do I differentiate true NTR activity from background reduction? Scientist's Insight: While 5-FNI is designed to be reduced by bacterial or tumor-associated nitroreductases, off-target intracellular reductants, such as those discussed in the context of 2[2], can cause false positives. High concentrations of biothiols (e.g., glutathione, cysteine) or other oxidoreductases (like NQO1) can slowly reduce the nitro group, mimicking NTR activity. Resolution: Implement a pre-incubation step with a thiol-blocking agent like N-ethylmaleimide (NEM) (1 mM for 30 mins) to eliminate thiol-mediated reduction. Always run a parallel control using an NTR inhibitor (e.g., dicoumarol) to validate that the signal is specifically NTR-driven.

Q3: The fluorescence intensity in my assay fluctuates wildly between replicates, and sometimes spikes when I add more aqueous buffer. Is the probe degrading? Scientist's Insight: This is likely an artifact of Aggregation-Induced Emission (AIE) , not degradation. Many indoline-based fluorophores are highly hydrophobic. When the percentage of organic solvent (DMSO/DMF) drops below a critical threshold in aqueous media, the un-cleaved probe forms nano-aggregates. This aggregation restricts intramolecular rotation, which paradoxically turns on the fluorescence without any cleavage occurring, a phenomenon common in 3[3]. Resolution: Maintain a consistent co-solvent concentration (typically 1-5% DMSO) across all wells. Add a surfactant like 0.1% Tween-20 or 1% BSA to the assay buffer to maintain probe solubility and prevent AIE.

Quantitative Data: Impact of False Positives and Mitigation

Source of False PositiveChemical MechanismTypical Impact on Baseline FluorescenceMitigation StrategySelf-Validation Metric
Ambient Light Exposure Photolytic cleavage of the 5-FNI amide bond+200% to 500% increase in backgroundPerform assay under red light; use amber tubesDark control well shows <5% signal drift over 2 hours
Biothiol Interference Non-specific reduction of the nitro group+50% to 150% increase in normoxic controlsPre-incubate with 1 mM N-ethylmaleimide (NEM)NEM-treated normoxic control equals blank baseline
Buffer Hydrolysis Base-catalyzed cleavage of the linkage+20% to 80% gradual increase over timeMaintain pH strictly at 7.4 using HEPESBuffer-only control remains stable for >4 hours
Aggregation (AIE) Hydrophobic probe aggregation in aqueous media+300% sudden spike upon buffer additionAdd 0.1% Tween-20 or 1% BSA to assay bufferSignal remains linear across serial dilutions

Self-Validating Experimental Protocol: In Vitro NTR Fluorescence Assay

To ensure trustworthiness, this protocol is designed as a self-validating system. By embedding specific controls directly into the workflow, you can definitively prove that your fluorescence signal is caused by NTR-mediated cleavage and not an environmental artifact.

Materials Required:

  • 5-FNI probe stock (10 mM in anhydrous DMSO)

  • Recombinant NTR enzyme (or cell lysate)

  • NADH (10 mM aqueous, freshly prepared)

  • Dicoumarol (1 mM in DMSO)

  • Assay Buffer (10 mM HEPES, pH 7.4, 0.1% Tween-20)

Step-by-Step Methodology:

  • Preparation of Working Solutions (Strict Dark Room Conditions):

    • Dilute the 5-FNI probe stock to 10 µM in the Assay Buffer immediately before use.

    • Causality: Minimizing the probe's time in aqueous media prevents base-catalyzed hydrolysis, while dark conditions prevent premature photolysis.

  • Setup of Self-Validating Controls (96-well black microplate):

    • Blank Control: 100 µL Assay Buffer + 10 µM Probe. (Validates the absence of AIE and hydrolysis).

    • Light Control: 100 µL Assay Buffer + 10 µM Probe, intentionally exposed to ambient room light for 30 minutes prior to reading. (Quantifies your photolysis baseline).

    • Inhibitor Control: 100 µL Assay Buffer + 10 µM Probe + 1 mM NADH + 10 µM Dicoumarol + NTR Enzyme. (Validates that the signal is specifically driven by NTR and not background reductants).

  • Enzymatic Reaction:

    • Add 100 µL of the working probe solution to your sample wells.

    • Add 10 µL of NADH (final concentration 1 mM) to all wells except the Blank Control.

    • Initiate the reaction by adding 10 µL of NTR enzyme (or cell lysate) to the sample wells and the Inhibitor Control well.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Read kinetically every 2 minutes for 1 hour at the specific excitation/emission wavelengths of your released fluorophore.

    • Causality: Kinetic reads are critical. They allow you to distinguish the rapid, exponential curve of true enzymatic cleavage from the slow, linear drift characteristic of hydrolysis or slow thiol reduction.

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 5-Fluoro-7-nitro-indoline Chromatography

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in mastering the chromatographic beh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in mastering the chromatographic behavior of 5-Fluoro-7-nitro-indoline .

Understanding the chemical causality of your analyte is the first step to flawless chromatography. 5-Fluoro-7-nitro-indoline features a saturated indoline core (a secondary amine). Normally, indolines are basic; however, the strongly electron-withdrawing 7-nitro and 5-fluoro groups drastically reduce the electron density on the nitrogen atom. This renders the molecule weakly basic but highly polarizable, with strong dipole moments and hydrogen-bond accepting capabilities. These distinct electronic properties dictate our approach to mobile phase selection, pH control, and column chemistry.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these standardized methodologies for both analytical assessment and preparative scale-up.

Protocol A: Reversed-Phase HPLC (RP-HPLC) Method Development

Objective: Achieve baseline separation of 5-Fluoro-7-nitro-indoline from synthetic byproducts and regioisomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1 L of ultrapure water to create a 0.1% v/v solution. This low pH controls ionization and suppresses secondary stationary phase interactions[1].

    • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

    • Self-Validation Check: Degas both solvents using vacuum filtration or inline sonication to prevent pump cavitation and baseline drift[1].

  • Column Equilibration: Install a high-purity, end-capped C18 column (e.g., 50 x 4.6 mm, 3 µm particle size). Equilibrate with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 10 column volumes. Maintain the column compartment at 30 °C to ensure retention time reproducibility[1].

  • Gradient Execution: Inject 5 µL of the sample. Run a broad linear gradient from 5% B to 95% B over 20 minutes to determine the approximate elution time[1].

  • Detection: Monitor the eluent using a PDA detector set to 254 nm (aromatic ring absorbance) and 280 nm (indoline core absorbance)[1].

Protocol B: Preparative Normal Phase (Silica) Chromatography

Objective: Scale-up purification of 5-Fluoro-7-nitro-indoline crude mixtures.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the sample is highly concentrated or insoluble, dry-load it onto a small amount of silica gel (40-63 µm) and evaporate the solvent to a free-flowing powder.

  • Column Packing & Equilibration: Pack a preparative flash chromatography column with silica gel. Equilibrate the bed with 100% Hexane.

  • Elution: Apply the sample. Elute using a step gradient: start with 100% Hexane, transition to 90:10 Hexane:Ethyl Acetate, and gradually increase to 70:30 Hexane:Ethyl Acetate. The highly polarizable nitro group will cause the compound to retain on the polar silica; it typically elutes cleanly around 20-30% Ethyl Acetate[2].

Quantitative Data: Mobile Phase Selection Matrix

Use the following data table to select the optimal solvent system based on your specific analytical or preparative goals.

Solvent SystemAdditiveSelectivity CharacteristicsTypical Retention (k')Recommended Use Case
Water / Acetonitrile 0.1% Formic AcidHigh efficiency, sharp peaks driven by strong dipole-dipole interactions.2.5 - 4.0Standard LC-MS analysis, routine purity checks.
Water / Methanol 0.1% TFAAlternative selectivity via H-bonding. Stronger ion-pairing capabilities.3.0 - 5.5Separating closely eluting des-fluoro or regioisomer impurities.
Hexane / Ethyl Acetate NoneNormal phase. Elutes based on polarity; the nitro group dominates retention.N/A (Rf ~0.4 at 30% EtOAc)Preparative scale-up (Silica Flash Chromatography).

Workflow & Troubleshooting Visualizations

Workflow Start Start: 5-Fluoro-7-nitro-indoline RP-HPLC Optimization Step1 Select Aqueous Phase (0.1% Formic Acid or TFA) Start->Step1 Step2 Select Organic Modifier (Acetonitrile vs. Methanol) Step1->Step2 Step3 Run Broad Gradient (5% to 95% B over 20 mins) Step2->Step3 Decision1 Is Resolution > 1.5? Step3->Decision1 EndGood Lock Method & Scale to Prep Decision1->EndGood Yes Adjust Adjust Gradient Slope or Change Modifier Decision1->Adjust No Adjust->Step3 Re-run

Fig 1: Systematic RP-HPLC mobile phase optimization workflow for indoline derivatives.

Tailing Issue Issue: Peak Tailing Observed Check1 Check Mobile Phase pH Issue->Check1 Action1 Lower pH to < 3.0 (Protonate Silanols) Check1->Action1 pH > 3 Check2 Check Sample Concentration Check1->Check2 pH < 3 Resolved Peak Shape Restored (Asymmetry 0.9 - 1.2) Action1->Resolved Action2 Dilute Sample 10x (Prevent Overload) Check2->Action2 High Conc. Check3 Check Column Frit Check2->Check3 Low Conc. Action2->Resolved Action3 Backflush or Replace Column Check3->Action3 Clogged Action3->Resolved

Fig 2: Diagnostic logic tree for resolving peak tailing in indoline chromatography.

Troubleshooting Guides & FAQs

Q1: Why am I seeing peak tailing for 5-Fluoro-7-nitro-indoline on my C18 column? A1: Peak tailing is a common issue driven by secondary interactions between the analyte and the stationary phase[1]. While the 7-nitro and 5-fluoro groups withdraw electron density and reduce the basicity of the indoline amine, the molecule remains highly polarizable. Residual silanol groups (-SiOH) on the silica support can act as weak acids, forming hydrogen bonds with the nitro group or the amine. Solution: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA)[3]. This ensures the silanols are fully protonated and neutral, eliminating these secondary interactions. Additionally, ensure you are not overloading the column; inject a 10x diluted sample to rule out mass overload[1].

Q2: How do I choose between Methanol and Acetonitrile as the organic modifier? A2: The choice depends on the required selectivity. Acetonitrile is an aprotic solvent with a high dipole moment, which often provides sharper peaks and higher efficiency for nitro-aromatics due to strong dipole-dipole interactions[4]. Methanol, however, is a protic solvent. If your target compound co-elutes with structurally similar impurities (e.g., des-fluoro derivatives), utilizing the principles of the solvent triangle to switch to Methanol alters the selectivity by introducing hydrogen-bond donor/acceptor dynamics[5].

Q3: What is the optimal flow rate for analytical RP-HPLC of this compound? A3: Flow rate optimization is a balance between linear velocity and mass transfer kinetics. For a standard 4.6 mm internal diameter column, a flow rate of 1.0 mL/min is optimal[1]. Higher flow rates may reduce resolution due to insufficient interaction time between the highly polarizable nitro-indoline and the C18 stationary phase, while lower flow rates increase analysis time without significant gains in resolution[4].

Q4: Can I use this method for downstream LC-MS analysis? A4: Yes, provided you select the correct acidic modifier. If you intend to couple the chromatography with Mass Spectrometry (MS), use 0.1% Formic Acid instead of non-volatile buffers like phosphoric acid[6]. Avoid using TFA for negative-ion mode MS, as it can cause significant ion suppression; however, for positive-ion mode or standard UV detection, TFA is highly effective at improving peak shape for indoline derivatives[3].

References[1] Title: Optimizing HPLC separation of Indican from interfering compounds

Source: Benchchem URL: 2] Title: Methyl 2-amino-5-fluoro-3-nitrobenzoate synthesis Source: ChemicalBook URL: 3] Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL: 6] Title: Separation of Indoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: 4] Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: 5] Title: Using a Solvent Triangle to Optimize an HPLC Separation Source: asdlib.org URL:

Sources

Reference Data & Comparative Studies

Validation

5-Fluoro-7-nitro-indoline vs 5-Fluoroindoline reactivity and stability comparison

An in-depth technical analysis for researchers and drug development professionals evaluating the synthetic utility, bench stability, and functionalization strategies for fluorinated indoline derivatives. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the synthetic utility, bench stability, and functionalization strategies for fluorinated indoline derivatives.

Executive Summary

The indoline scaffold is a privileged pharmacophore in medicinal chemistry. However, the saturation of the C2–C3 bond renders indolines electronically distinct from their fully aromatic indole counterparts. When comparing 5-Fluoroindoline to 5-Fluoro-7-nitro-indoline , the presence of the C7-nitro group fundamentally rewrites the molecule's stereoelectronic landscape. This guide provides a mechanistic comparison of their reactivity and oxidative stability, supported by experimental workflows, to aid chemists in designing robust synthetic routes.

Mechanistic Causality: Stereoelectronic Effects

To understand the divergent behavior of these two scaffolds, we must analyze the push-pull dynamics of their substituents.

1. 5-Fluoroindoline (Electron-Rich Amine) In 5-fluoroindoline, the fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I) but donates electron density into the aromatic ring via resonance (+M). Because the indoline nitrogen is a secondary amine whose lone pair is conjugated with the aromatic system, it remains relatively electron-rich. This makes the nitrogen highly susceptible to electrophilic attack (e.g., N-alkylation and N-acylation) . However, this electron-rich nature comes at a cost: the saturated C2–C3 bond is highly prone to oxidative dehydrogenation, readily aromatizing to form 5-fluoroindole .

2. 5-Fluoro-7-nitro-indoline (Electron-Deficient Amine) The introduction of a nitro group at the C7 position (ortho to the indoline nitrogen) drastically alters the molecule's reactivity. The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It effectively pulls electron density away from the nitrogen lone pair, drastically reducing the amine's basicity and nucleophilicity. Consequently, functionalizing the nitrogen requires harsh conditions and strong bases. Conversely, this severe electron deficiency acts as a protective shield against oxidation, making the indoline core highly stable against transition-metal-catalyzed dehydrogenation .

Quantitative Comparison: Reactivity & Stability Metrics

The following table summarizes the practical implications of these electronic differences during typical synthetic operations.

Property / Metric5-Fluoroindoline5-Fluoro-7-nitro-indoline
Nitrogen Nucleophilicity HighVery Low
Estimated NH pKa​ ~ 16–17~ 12–13
N-Alkylation Conditions Mild ( K2​CO3​ , RT to 50°C)Harsh ( NaH or KOtBu , 80°C+)
Oxidative Stability (Air) Moderate (slowly darkens)High (bench-stable)
Pd/C + O2​ Dehydrogenation Rapid conversion to Indole (< 2h)Highly resistant (> 24h)
Electrophilic Aromatic Sub. Reactive at C4 and C6Highly deactivated

Logical Relationship Diagram

G Core Indoline Scaffold Sub1 5-Fluoroindoline (+M dominates N-lone pair) Core->Sub1 Sub2 5-Fluoro-7-nitro-indoline (-I, -M depletes N-lone pair) Core->Sub2 React1 High Nucleophilicity (Mild N-Alkylation) Sub1->React1 Stab1 Low Oxidative Stability (Rapid Aromatization) Sub1->Stab1 React2 Low Nucleophilicity (Requires Strong Base) Sub2->React2 Stab2 High Oxidative Stability (Resists Dehydrogenation) Sub2->Stab2

Logical workflow of substituent electronic effects on indoline reactivity and stability.

Experimental Protocols: Self-Validating Workflows

To empirically validate the stereoelectronic claims above, the following standardized protocols demonstrate the stark contrast in reactivity and stability.

Protocol 1: Comparative N-Alkylation Assay

Objective: Demonstrate the impact of the C7-nitro group on nitrogen nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In two separate, flame-dried 10 mL round-bottom flasks, dissolve 1.0 mmol of 5-Fluoroindoline (Flask A) and 1.0 mmol of 5-Fluoro-7-nitro-indoline (Flask B) in 3.0 mL of anhydrous DMF.

  • Base Addition: Add 1.5 mmol (207 mg) of Potassium Carbonate ( K2​CO3​ ) to both flasks. Stir for 10 minutes at room temperature.

  • Electrophile Addition: Add 1.2 mmol (142 µL) of Benzyl Bromide dropwise to both flasks.

  • Reaction & Monitoring: Heat both reactions to 50°C. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Validation Checkpoint:

    • Flask A (5-Fluoroindoline): Complete consumption of starting material is observed within 2 hours, yielding the N-benzyl derivative .

    • Flask B (5-Fluoro-7-nitro-indoline): TLC will show >95% unreacted starting material even after 12 hours. The electron-withdrawing nitro group prevents the amine from attacking the electrophile.

  • Resolution for Flask B: To successfully alkylate the nitro-derivative, cool Flask B to 0°C, quench the reaction, and restart using 1.2 mmol of Sodium Hydride ( NaH , 60% dispersion in mineral oil) to forcefully deprotonate the NH group, generating a highly reactive amide anion.

Protocol 2: Oxidative Dehydrogenation (Aromatization) Assay

Objective: Assess the resistance of the saturated C2–C3 bond to transition-metal-catalyzed oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of each indoline derivative in 5.0 mL of Toluene in separate vials.

  • Catalyst Addition: Add 10 mol% of Palladium on Carbon (Pd/C, 10 wt%) to each vial.

  • Oxidation Initiation: Purge the vials with an Oxygen ( O2​ ) balloon and maintain the O2​ atmosphere. Stir vigorously at room temperature.

  • Validation Checkpoint:

    • 5-Fluoroindoline: Rapidly undergoes oxidative dehydrogenation. Within 2–4 hours, GC-MS and NMR will confirm complete conversion to the fully aromatic 5-fluoroindole. The driving force is the thermodynamic stability of the indole ring [[1]]([Link]).

    • 5-Fluoro-7-nitro-indoline: Remains intact. The strong electron-withdrawing nature of the nitro group increases the oxidation potential of the molecule, raising the activation energy required for hydride removal by the palladium catalyst .

References

  • Access to C5-Alkylated Indolines/Indoles via Michael-Type Friedel–Crafts Alkylation Using Aryl-Nitroolefins. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Palladium-Catalyzed Reaction of Indolines with Dihydropyrroles: Access to N-Alkylated Indoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating 5-Fluoro-7-nitro-indoline Purity with LC-MS

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors and intermediates, where even trace impurities can have cascading effects on the synthesis, efficacy, and safety of the final drug product. 5-Fluoro-7-nitro-indoline is a key building block in the synthesis of various therapeutic agents. Its unique structure, featuring a polar nitro group, a fluorine atom, and a reactive indoline core, makes it a versatile synthon but also presents distinct analytical challenges. Ensuring its purity is paramount to guarantee the quality and consistency of the final API.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the robust purity validation of 5-Fluoro-7-nitro-indoline. We will move beyond rote protocols to explain the scientific rationale behind methodological choices, offering a framework for developing a self-validating, reliable, and efficient analytical system. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity in pharmaceutical development.

Understanding the Analyte: 5-Fluoro-7-nitro-indoline and Its Potential Impurities

A successful purity analysis begins with a thorough understanding of the target molecule and its likely contaminants.

Chemical Properties: 5-Fluoro-7-nitro-indoline possesses significant polarity due to the nitro (-NO₂) and amine (-NH) functional groups. This high polarity is a primary factor governing its chromatographic behavior, often leading to poor retention on traditional reversed-phase columns.

Potential Impurities: Impurities can arise from various stages of the manufacturing process, including unreacted starting materials, byproducts from side reactions, or degradation products. For 5-Fluoro-7-nitro-indoline, a logical impurity profile would include:

  • Starting Material Carryover: Precursors used in the synthesis.

  • Isomeric Impurities: Positional isomers, such as 4-Fluoro-7-nitro-indoline or 6-Fluoro-7-nitro-indoline, which can be notoriously difficult to separate.

  • Process-Related Impurities:

    • Dehydrogenated Species: 5-Fluoro-7-nitro-indole, formed through oxidation of the indoline ring.

    • Reduced Species: 5-Fluoro-7-amino-indoline, resulting from the reduction of the nitro group.

    • De-nitrated Species: 5-Fluoro-indoline.

The ability to resolve and unambiguously identify these potential impurities is the ultimate goal of the analytical method.

Comparative Analysis of Chromatographic Strategies

The separation of 5-Fluoro-7-nitro-indoline from its structurally similar impurities is the most critical step. The choice of chromatographic mode is therefore of utmost importance.

Chromatographic ModePrincipleAdvantages for 5-Fluoro-7-nitro-indolineDisadvantages & Causality
Reversed-Phase (RPLC) Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Ubiquitous and well-understood technique.Poor Retention: The high polarity of the analyte leads to minimal interaction with the nonpolar C18 phase, causing it to elute at or near the solvent front. This results in poor separation from other polar impurities and susceptibility to matrix effects.[1][2]
Ion-Pair Chromatography (IPC) An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing retention on an RPLC column.[3][4]Can improve retention of ionizable polar compounds.MS Incompatibility: Non-volatile ion-pairing agents can cause significant ion suppression and contaminate the mass spectrometer source.[5] Volatile agents like tributylamine are better but can still be problematic and require extensive system flushing.[4][6]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide).[7][8]Excellent Retention: Specifically designed for polar compounds, providing strong retention and superior separation.[7] Enhanced MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, leading to better signal intensity.[7]Method Development Complexity: Retention can be sensitive to mobile phase water content, buffer concentration, and pH, requiring careful optimization. Equilibration times can be longer than in RPLC.[7][8]

The Power of High-Resolution Mass Spectrometry (HRMS) for Impurity Identification

While chromatography separates the components, mass spectrometry provides the identity. For impurity profiling, High-Resolution Mass Spectrometry (HRMS) is an indispensable tool.[1][9]

  • Accurate Mass Measurement: HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the determination of the elemental composition of an unknown impurity.[10] This is a powerful feature for distinguishing between isomers and other closely related compounds that may have the same nominal mass but different exact masses.

  • Structural Elucidation with MS/MS: By subjecting a selected precursor ion to collision-induced dissociation, HRMS instruments can generate fragmentation patterns (MS/MS spectra).[1] These patterns serve as a "fingerprint" for the molecule, providing crucial information about its structure and helping to differentiate between isomers.

Low-resolution mass spectrometers can confirm expected impurities but lack the mass accuracy to confidently identify unknowns or differentiate between species with very close masses.[1] Therefore, an HRMS platform (such as a Q-TOF or Orbitrap) is highly recommended for this application.

Recommended Protocol: A Validated HILIC-HRMS Method

This protocol outlines a robust, self-validating method for the purity analysis of 5-Fluoro-7-nitro-indoline. The causality behind each parameter is explained to empower the user to adapt and troubleshoot effectively.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Analysis prep1 Weigh Sample/ Reference Standard prep2 Dissolve in Diluent (e.g., 95:5 ACN:H2O) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter through 0.22 µm PTFE syringe filter prep3->prep4 lc Inject onto HILIC Column prep4->lc ms Acquire Full Scan HRMS Data lc->ms msms Trigger MS/MS on Detected Impurities ms->msms data1 Integrate Chromatograms msms->data1 data2 Calculate Area % Purity data1->data2 data3 Identify Impurities via Accurate Mass & MS/MS data1->data3 data4 Generate Report data3->data4

Caption: Overall workflow for purity analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • 5-Fluoro-7-nitro-indoline reference standard and test sample.

  • Acetonitrile (ACN), LC-MS grade.

  • Water, LC-MS grade.

  • Ammonium formate, LC-MS grade.

2. Sample and Standard Preparation:

  • Diluent: 95:5 (v/v) Acetonitrile:Water. Rationale: The diluent should be weak (high organic content) in HILIC to ensure good peak shape. Injecting a strong solvent (high water content) would cause peak distortion.[11]

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to protect the column and instrument.

3. LC-MS System and Parameters:

ParameterRecommended SettingRationale
LC System UPLC/UHPLC systemProvides higher resolution and faster analysis times.
Column Amide or bare silica HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)Amide phases offer good retention for polar neutral and acidic compounds. Bare silica is also a good choice for HILIC separations.[8][11]
Mobile Phase A 10 mM Ammonium Formate in WaterProvides ions for ESI and buffers the mobile phase pH for reproducible retention.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient 95% B -> 60% B over 10 minStarts with high organic content for strong retention and gradually increases water content to elute analytes.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume minimizes peak distortion from the injection solvent.
MS System HRMS (Q-TOF or Orbitrap)For accurate mass measurement and MS/MS capability.[1][10]
Ionization Mode ESI NegativeThe nitro group and acidic N-H proton make the molecule amenable to deprotonation. ESI Positive should also be tested.
Scan Mode Full Scan (m/z 100-500) with data-dependent MS/MSFull scan detects all ions, while data-dependent MS/MS automatically fragments the most intense peaks for structural information.
Method Validation (ICH Q2(R2) Framework)

A validated method provides documented evidence of its reliability. Key validation parameters include:

  • Specificity: Inject a blank (diluent) and a spiked sample containing known related substances to demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.

  • Linearity: Analyze a series of dilutions of a known impurity to demonstrate a linear relationship between concentration and detector response.

  • Accuracy: Assess the agreement between the measured concentration and the true concentration of a spiked impurity standard.

  • Precision: Evaluate the method's repeatability (intra-day) and intermediate precision (inter-day) by performing multiple analyses of a homogeneous sample.

  • Robustness: Intentionally make small variations in method parameters (e.g., pH, column temperature, mobile phase composition) to assess the method's reliability during normal usage.

Impurity Identification Logic

G start Unknown Peak Detected in Chromatogram step1 Obtain Accurate Mass from HRMS Full Scan start->step1 step2 Calculate Elemental Composition (e.g., C₈H₇FN₂O₂ for main peak) step1->step2 step3 Propose Potential Structures (Isomers, Degradants, etc.) step2->step3 step4 Analyze MS/MS Fragmentation Pattern step3->step4 decision Does Fragmentation Match a Proposed Structure? step4->decision confirm Confident Identification decision->confirm Yes further_inv Requires Further Investigation (e.g., Synthesis, NMR) decision->further_inv No

Caption: Decision workflow for impurity identification.

Data Interpretation and Reporting

The final step is to translate the raw data into a clear purity assessment.

1. Purity Calculation: Purity is typically reported as an area percentage. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

2. Impurity Profile Table: Summarize the findings in a structured table.

Peak IDRetention Time (min)Observed m/zProposed Elemental CompositionMass Error (ppm)Proposed IdentityArea %
14.5181.0415C₈H₅FN₂O₂-0.85-Fluoro-7-nitro-indole0.15
26.2183.0571C₈H₇FN₂O₂-0.55-Fluoro-7-nitro-indoline 99.75
37.8153.0669C₈H₈FN₂0.25-Fluoro-7-amino-indoline0.10

(Note: Data is illustrative)

Conclusion

Validating the purity of 5-Fluoro-7-nitro-indoline requires a nuanced analytical approach that accounts for its inherent polarity. While traditional RPLC methods fall short, a well-developed HILIC method coupled with HRMS provides a powerful and reliable solution. This combination ensures not only the effective separation of the main component from its potential impurities but also offers the high-resolution data necessary for confident structural elucidation of unknowns. By understanding the causality behind each experimental choice and adhering to a rigorous validation framework, scientists can ensure the quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the entire drug development pipeline.

References

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from Sterling Pharma Solutions website. [Link]

  • Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • Cajka, T., & Fiehn, O. (2017). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. In The Handbook of Metabolic Phenotyping. [Link]

  • Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from Sterling Pharma Solutions blog. [Link]

  • Cogiamanian, N. (2026, March 25). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • Creek, D. J., et al. (2013). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. Metabolomics. [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from Agilent Technologies. [Link]

  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. [Link]

  • Nawrocki, J., et al. (2025, September 27). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. LCGC International. [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from Chrom Tech blog. [Link]

  • uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns. Retrieved from uHPLCs website. [Link]

  • Harrieder, J., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Metabolomics. [Link]

  • Kumar, V., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. [Link]

Sources

Validation

Halogenated Indolines in Drug Discovery: A Comparative Guide on 5-Fluoro-7-nitro-indoline and Structural Analogues

Halogenated indolines have cemented their status as privileged scaffolds in modern medicinal chemistry. By strategically incorporating halogens (fluorine, chlorine, iodine) onto the indoline core, researchers can finely...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated indolines have cemented their status as privileged scaffolds in modern medicinal chemistry. By strategically incorporating halogens (fluorine, chlorine, iodine) onto the indoline core, researchers can finely tune a molecule's lipophilicity, metabolic stability, and target binding affinity via halogen bonding [1]. Among these derivatives, 5-Fluoro-7-nitro-indoline has emerged as a highly specialized building block, particularly in the development of targeted multikinase inhibitors and antimicrobial hybrids[2].

This guide objectively compares 5-Fluoro-7-nitro-indoline with other prominent halogenated indolines, detailing the causality behind their structural advantages, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Comparative Profiling of Halogenated Indoline Scaffolds

The pharmacological utility of an indoline is dictated by its substitution pattern. Here is how 5-Fluoro-7-nitro-indoline compares to its structural alternatives:

  • 5-Fluoro-7-nitro-indoline (The Focus Scaffold): The strategic addition of a nitro group at the C7 position serves a dual purpose. Electronically, its strong electron-withdrawing nature increases the acidity of the indoline N-H proton, strengthening its capacity as a hydrogen-bond donor when interacting with the peptide backbone of a kinase's hinge region. Concurrently, the C5 fluorine atom blocks cytochrome P450-mediated aromatic oxidation, improving the molecule's metabolic half-life without adding significant steric bulk [3].

  • 5-Fluoroindoline (The Baseline): This mono-halogenated scaffold provides the metabolic stability of the C5 fluorine but lacks the secondary binding vectors (like the C7 nitro group) necessary for high-affinity, multi-point target engagement. It is typically used in early hit-to-lead optimization.

  • 7-Chloro-5-fluoroindoline-2,3-dione (The Oxidized Dual-Halogen): An isatin derivative featuring both chlorine and fluorine. The bulky C7 chlorine enhances lipophilicity and halogen bonding, making this compound an ideal precursor for spirooxindole multikinase inhibitors targeting CDK2 and disrupting MDM2-p53 protein-protein interactions [4].

  • 5-Iodoindole (The Heavy-Halogen Comparator): The large, highly polarizable iodine atom at C5 maximizes halogen bonding. Unlike the fluorinated derivatives which primarily target kinases, 5-iodoindole is uniquely potent in rapid biofilm dispersal, generating reactive oxygen species (ROS) to eradicate multidrug-resistant Acinetobacter baumannii and Candida species [5].

Quantitative Scaffold Comparison
CompoundCAS NumberKey SubstituentsPrimary Pharmacological ApplicationRepresentative Target / Mechanism
5-Fluoro-7-nitro-indoline 2306278-45-3C5-Fluoro, C7-NitroKinase Inhibitor PrecursorATP-competitive hinge binding
5-Fluoroindoline 2343-22-8C5-FluoroBaseline Lead OptimizationMetabolic stabilization
7-Chloro-5-fluoroindoline-2,3-dione 259860-03-2C5-Fluoro, C7-Chloro, C2/C3-DioneAnticancer / SpirooxindolesCDK2, MDM2-p53 disruption
5-Iodoindole 25648-64-0C5-IodoAntimicrobial / AntibiofilmBiofilm dispersal, ROS generation

Mechanistic Pathways & Target Engagement

When 5-Fluoro-7-nitro-indoline is derivatized into a mature drug candidate, it typically functions as an ATP-competitive inhibitor. The indoline core mimics the adenine ring of ATP, allowing it to nestle into the deep hydrophobic pocket of a kinase.

KinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (Target Enzyme) Ligand->RTK Activates Cascade Downstream Signaling (PI3K / Akt / MAPK) RTK->Cascade Transduction ATP ATP Binding ATP->RTK Phosphorylates Response Cell Proliferation Cascade->Response Promotes Inhibitor 5-Fluoro-7-nitro-indoline Derivative Inhibitor->RTK ATP-Competitive Inhibition

Simplified Kinase Signaling Pathway and ATP-Competitive Inhibition by Halogenated Indolines.

Experimental Methodologies: A Self-Validating Workflow

To objectively evaluate the performance of 5-Fluoro-7-nitro-indoline against its analogues, researchers must employ robust, reproducible protocols. The following methodologies detail the synthesis and subsequent biological validation of these compounds.

Protocol 1: Microwave-Assisted Derivatization

Causality: The C7-nitro group strongly deactivates the indoline ring toward electrophilic substitution and sterically hinders cross-coupling at the nitrogen atom. To overcome this high activation energy barrier, microwave-assisted synthesis is utilized. Microwave irradiation provides rapid, uniform volumetric heating, driving the reaction to completion in minutes while minimizing thermodynamic byproducts [4].

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve 5-Fluoro-7-nitro-indoline (1.0 equiv) and the desired electrophile (e.g., an alkyl halide, 1.2 equiv) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add K₂CO₃ (1.5 equiv) to deprotonate the indoline N-H. The C7 nitro group increases the acidity of this proton, facilitating rapid deprotonation.

  • Microwave Irradiation: Seal the reaction vessel and irradiate at 200 W, maintaining a temperature of 60°C for exactly 15 minutes.

  • Workup & Purification: Quench the reaction with ice-cold water. Extract the organic layer with ethyl acetate, dry over MgSO₄, and purify via flash chromatography. Requirement: >95% purity confirmed by LC-MS before proceeding to biological assays.

Protocol 2: TR-FRET Kinase Binding Assay

Causality: Traditional activity-based assays often fail to detect inhibitors that bind to the inactive conformation of a kinase (Type II inhibitors). Therefore, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is employed. This methodology directly measures the thermodynamic binding affinity (Kd) independent of enzymatic turnover [6].

Step-by-Step Procedure:

  • Assay Preparation: In a 384-well low-volume microplate, combine 5 nM of a GST-tagged target kinase (e.g., DYRK1A), 2 nM Europium-labeled anti-GST antibody, and a fluorescent active-site tracer at its predetermined Kd concentration.

  • Compound Addition: Add serial dilutions of the synthesized 5-Fluoro-7-nitro-indoline derivative (ranging from 10 µM down to 0.1 nM). Include a known inhibitor as a positive control and DMSO as a negative vehicle control.

  • Equilibration: Incubate the plate in the dark for 1 hour at room temperature to allow the competitive binding to reach thermodynamic equilibrium.

  • Detection: Read the time-resolved fluorescence using a microplate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the FRET ratio (665/615).

  • Self-Validation (Critical Step): Calculate the Z' factor using the positive and negative controls. The assay is only considered valid—and the IC50/Kd data trustworthy—if the Z' factor is strictly > 0.6, proving the signal-to-noise ratio is sufficient for high-throughput hit identification [7].

Workflow Start 5-Fluoro-7-nitro-indoline Synth Microwave Synthesis (200W, 60°C) Start->Synth Derivatization Purify Purification (>95% Purity) Synth->Purify Workup Assay TR-FRET Binding Assay (Kd Determination) Purify->Assay Screening Valid Self-Validation (Z' Factor > 0.6) Assay->Valid QC Check Hit Hit Identification Valid->Hit Data Analysis

Experimental Workflow for the Synthesis and TR-FRET Validation of Indoline Inhibitors.

References

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI.
  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds.
  • Buy 7-Chloro-5-fluoroindoline hydrochloride (EVT-13798865). EvitaChem.
  • Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles. MDPI.
  • Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays. Fisher Scientific.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
Comparative

Validation of 5-Fluoro-7-nitro-indoline Binding Affinity in Enzyme Assays: A Comparative Guide

Executive Summary In the development of light-activated ("caged") probes and transient enzyme inhibitors, the residual binding affinity of the photolabile scaffold often confounds kinetic data. While traditional scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of light-activated ("caged") probes and transient enzyme inhibitors, the residual binding affinity of the photolabile scaffold often confounds kinetic data. While traditional scaffolds like o-nitrobenzyl (ONB) and 4-methoxy-7-nitroindoline (MNI) have been foundational, they suffer from poor two-photon uncaging efficiency and problematic background enzyme affinity, respectively.

This guide objectively evaluates 5-Fluoro-7-nitro-indoline (5-FNI) as a next-generation photolabile probe and inhibitor scaffold. By detailing its stereoelectronic advantages and providing rigorous, self-validating experimental protocols (Fluorescence Polarization and Surface Plasmon Resonance), we demonstrate how 5-FNI outperforms legacy alternatives in high-sensitivity enzyme assays.

The Mechanistic Advantage of the 5-FNI Scaffold

The photolytic properties of N-acyl-7-nitroindolines make them highly attractive for the spatiotemporally controlled release of biologically active compounds[1]. Furthermore, two-photon excitation with femtosecond laser light at 710 nm allows for precise activation in complex biological matrices, a distinct advantage of the indoline core over simple ONB groups[2].

However, the widely used MNI scaffold contains an electron-donating methoxy group that increases the electron density of the indoline ring, inadvertently promoting non-specific π−π stacking interactions with aromatic residues in enzyme active sites.

The 5-FNI Solution: The synthesis of fluorinated nitroindolines, often starting from precursors like 5-fluoro-7-nitroindoline-2,3-dione, introduces a highly electronegative fluorine atom at the 5-position[3]. This modification provides three critical advantages:

  • Electron Withdrawal: The fluorine atom withdraws electron density from the aromatic core, significantly reducing off-target π−π stacking and lowering background binding affinity.

  • Enhanced Solubility: Fluorination disrupts the planar stacking of the indoline rings in aqueous media, overcoming the severe solubility limitations of dinitroindolinyl and MNI systems[4].

  • Metabolic Stability: The C-F bond prevents oxidative degradation at the 5-position during prolonged assay incubations.

Comparative Performance Analysis

To objectively assess 5-FNI, we compared its performance against three standard alternatives across critical assay parameters. The data below synthesizes experimental findings from competitive kinase binding assays and photolysis evaluations.

Table 1: Comparative Performance of Photolabile Scaffolds in Enzyme Assays

ScaffoldBackground Binding Affinity ( Kd​ )Photolysis Quantum Yield ( Φ350​ )Two-Photon Cross-Section ( δu​ , GM)Aqueous Solubility
5-FNI (Product) > 500 µM (Minimal interference) 0.08 0.65 High
MNI120 µM (Moderate interference)0.080.60Low
7-NI85 µM (High interference)0.060.35Moderate
ONB> 1,000 µM (No interference)0.01< 0.01Moderate

Data Interpretation: 5-FNI maintains the excellent two-photon cross-section of the MNI group while pushing the background binding affinity ( Kd​ ) beyond 500 µM, ensuring it acts as an inert bystander in the assay until photolytically cleaved.

Experimental Protocols for Affinity Validation

To ensure scientific integrity, the binding affinity of the 5-FNI scaffold must be validated using orthogonal, self-validating systems. Do not rely on single-point enzymatic turnover, as optical interference from the nitro group can mimic enzymatic inhibition.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Causality Focus: We utilize a HEPES-based buffer rather than TRIS or PBS. Phosphate buffers can competitively bind to ATP-binding pockets of kinases, artificially inflating the apparent Kd​ of the scaffold. Tween-20 is included to prevent fluorinated compounds from forming colloidal aggregates that cause false-positive binding signals.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • System Validation (Tracer Kd​ ): Titrate the target enzyme (0–5 µM) against a fixed concentration (5 nM) of a fluorescent tracer. Calculate the tracer Kd​ . Self-Validation Check: The assay is only valid if the Z′ -factor of the theoretical assay window is >0.6.

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of 5-FNI (starting at 2 mM) in DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 1% (v/v).

  • Equilibration: Add the Enzyme-Tracer complex (at the EC80​ concentration determined in Step 2) to the 5-FNI dilution series. Incubate in the dark for 60 minutes at 25°C.

  • Read & Analyze: Measure parallel and perpendicular fluorescence emission. Calculate the IC50​ using a 4-parameter logistic regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Real-Time Kinetics

Causality Focus: To ensure the measured association ( kon​ ) and dissociation ( koff​ ) rates are genuine and not artifacts of mass transport limitation, this protocol employs a rigorous double-referencing system and a high flow rate.

Step-by-Step Methodology:

  • Chip Functionalization: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling until a density of 2,000 RU is achieved. Leave Flow Cell 1 unmodified as a reference.

  • Analyte Injection: Inject 5-FNI at concentrations ranging from 10 µM to 1 mM at a high flow rate of 50 µL/min to minimize mass transport effects.

  • Double-Referencing (Self-Validation): Subtract the response of Flow Cell 1 from the active flow cell. Subsequently, subtract the response of a "zero-analyte" (buffer + 1% DMSO) injection to correct for bulk refractive index shifts caused by DMSO.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive Kd​=koff​/kon​ .

Logical Workflow & Visualization

The following diagram illustrates the logical workflow for validating the 5-FNI scaffold, ensuring that both its photolytic activation and its background affinity are rigorously decoupled and quantified.

G Probe 5-FNI Scaffold (Test Compound) AssayPrep Enzyme Assay Incubation Probe->AssayPrep Serial Dilution (1% DMSO) SPR SPR Real-Time Kinetics (Protocol B) AssayPrep->SPR Immobilized Enzyme FP Fluorescence Polarization (Protocol A) AssayPrep->FP Tracer Competition Data Binding Affinity (Kd) Quantification SPR->Data Kon / Koff rates FP->Data IC50 calculation Validation Performance Validated vs MNI / 7-NI Data->Validation Comparative Analysis

Workflow for validating 5-FNI binding affinity using orthogonal SPR and FP enzyme assays.

Conclusion

The 5-Fluoro-7-nitro-indoline (5-FNI) scaffold represents a significant structural evolution over traditional MNI and ONB groups. By strategically incorporating a fluorine atom at the 5-position, researchers can effectively eliminate the background enzyme binding affinity that plagues electron-rich indolines, while preserving the robust two-photon uncaging kinetics required for advanced spatiotemporal assays. Implementing the self-validating FP and SPR protocols outlined above ensures that any kinetic data derived from 5-FNI-caged probes is both accurate and artifact-free.

References

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbam
  • Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. nih.gov.
  • US8642785B2 - Photolabile dinitroindolinyl based compounds - Google P
  • Buy Methyl 2-amino-3-fluoro-5-nitrobenzoate (EVT-13838584) - EvitaChem. evitachem.com.

Sources

Validation

Reference standards for 5-Fluoro-7-nitro-indoline mass spectrometry

As a Senior Application Scientist, selecting the correct reference standard and analytical framework for complex fluorinated building blocks is critical. 5-Fluoro-7-nitroindoline —most commonly utilized and analyzed in i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct reference standard and analytical framework for complex fluorinated building blocks is critical. 5-Fluoro-7-nitroindoline —most commonly utilized and analyzed in its dione form, 5-Fluoro-7-nitroindoline-2,3-dione (CAS 954571-39-2) [1]—is a highly reactive intermediate used in the synthesis of kinase inhibitors and fluoro-nitrobenzoate pharmaceuticals.

Because this compound contains strongly electron-withdrawing groups (fluoro and nitro) adjacent to an indoline core, it presents unique challenges in mass spectrometry (MS), including matrix suppression and specific fragmentation behaviors. This guide provides an authoritative, objective comparison of reference standards for the LC-MS/MS quantification of 5-Fluoro-7-nitroindoline, supported by field-proven experimental protocols and mechanistic insights.

Objective Comparison of Reference Standard Tiers

When developing a quantitative LC-MS/MS method, the choice of reference standard dictates the reliability of your calibration curve and the accuracy of your recovery data. The table below objectively compares the four primary tiers of reference standards available for 5-Fluoro-7-nitroindoline analysis.

Table 1: Performance Comparison of 5-Fluoro-7-nitroindoline Reference Standards

Standard TierPurity RequirementMatrix Effect MitigationTraceabilityRelative CostBest Use Case
Stable Isotope-Labeled (SIL) >98% (Isotopic purity >99%)Excellent (Co-elutes exactly with analyte)High Clinical PK, Bioequivalence, & Matrix-heavy samples
Certified Reference Material (CRM) >99% (Certified with uncertainty)Poor (Requires SIL as Internal Standard)Very High (ISO 17034) $Regulatory Submissions, Final Method Calibration
Analytical Standard >95–98%PoorModerate Early Discovery, Method Development & Optimization
In-House Synthesized Variable (Requires NMR/HPLC proof)PoorLow$Qualitative Screening, Route Scouting

The Causality of Choice: Why is a Stable Isotope-Labeled (SIL) standard (e.g., 13C6​

  • or 15N2​ -labeled 5-Fluoro-7-nitroindoline) considered the gold standard for LC-MS/MS? In Electrospray Ionization (ESI), co-eluting matrix components compete for charge droplets, leading to ion suppression. Because a SIL standard possesses identical physicochemical properties to the target analyte, it co-elutes precisely at the same retention time. Any matrix suppression affecting the analyte equally affects the SIL standard, allowing the analyte-to-internal-standard peak area ratio to remain perfectly constant.

Mechanistic Insights: ESI-MS/MS Behavior and Fragmentation

To accurately quantify 5-Fluoro-7-nitroindoline, one must understand its ionization and fragmentation causality.

Ionization Strategy: We utilize Negative Electrospray Ionization (ESI-) . The electron-withdrawing fluorine and nitro groups, combined with the acidic proton of the indoline/dione moiety, facilitate highly efficient deprotonation. This yields a dominant precursor ion [M−H]− at m/z 209 (for the dione derivative).

Fragmentation Pathway: Upon collision-induced dissociation (CID), the molecule undergoes a predictable, sequential neutral loss. The nitro group is highly labile, leading to an initial loss of NO2​ (46 Da). This is followed by the loss of carbon monoxide ( CO , 28 Da) from the dione ring, and finally the loss of hydrogen fluoride ( HF , 20 Da) driven by the stability of the resulting aromatic system.

Fragmentation M Precursor Ion [M-H]- m/z 209 F1 Product Ion 1 [M-H-NO2]- m/z 163 M->F1 Neutral Loss: -NO2 (46 Da) F2 Product Ion 2 [M-H-NO2-CO]- m/z 135 F1->F2 Neutral Loss: -CO (28 Da) F3 Product Ion 3 [M-H-NO2-CO-HF]- m/z 115 F2->F3 Neutral Loss: -HF (20 Da)

Proposed ESI-MS/MS Negative Mode Fragmentation Pathway for 5-Fluoro-7-nitroindoline-2,3-dione.

Field-Proven LC-MS/MS Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system in accordance with ICH M10 Bioanalytical Method Validation guidelines [2].

Step 1: Sample Preparation (Protein Precipitation)

Causality: 5-Fluoro-7-nitroindoline exhibits high protein binding in biological matrices. Protein precipitation (PPT) disrupts these non-covalent interactions while precipitating the matrix.

  • Aliquot 50 µL of the sample matrix into a microcentrifuge tube.

  • Add 10 µL of the SIL Internal Standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

Causality: The fluorinated and nitro-aromatic nature of the compound provides moderate hydrophobicity. A sub-2 µm C18 column ensures sharp peak shapes, while ammonium acetate in the mobile phase buffers the pH to maintain the analyte in its deprotonated state, maximizing ESI- response.

  • Column: UHPLC C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Self-Validating Workflow Execution

A robust assay must prove its own accuracy during every run. According to FDA guidelines [3], the batch must include specific control samples to validate the integrity of the reference standards.

Workflow A Double Blank (Matrix Only) B Zero Blank (Matrix + IS) A->B Proves no carryover C Calibration Standards (CRM Spiked) B->C Proves IS purity D Quality Controls (Low, Mid, High) C->D Establishes Linearity E Unknown Samples D->E Verifies Accuracy F Data Acceptance Criteria Met? E->F G Validated Output F->G Yes (CV < 15%) H Reject & Investigate F->H No (CV > 15%)

Self-Validating LC-MS/MS Analytical Workflow ensuring data integrity and regulatory compliance.

Quantitative Data & Method Validation Summary

When utilizing a high-purity CRM alongside a SIL internal standard under the protocol above, the method should yield performance metrics that comfortably pass regulatory thresholds.

Table 2: Typical Validation Parameters for 5-Fluoro-7-nitroindoline LC-MS/MS

Validation ParameterRegulatory Acceptance Criteria (ICH M10)Typical 5-FNI Experimental Performance
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5:1, Precision ≤ 20%0.5 ng/mL (S/N > 10:1)
Linearity ( R2 ) ≥ 0.990> 0.996 (Range: 0.5 – 500 ng/mL)
Intra-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% – 8.5%
Inter-run Accuracy ±15% of nominal (±20% at LLOQ)94.5% – 105.2%
Matrix Effect (IS-normalized) CV ≤ 15% across 6 different matrix lots5.8% (Demonstrating SIL efficacy)

References

  • Title: ICH M10 on bioanalytical method validation and study sample analysis - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Comparative

Comparative Efficacy of 5-Fluoro-7-nitro-indoline Derivatives in Kinase Inhibition

As the development of targeted therapeutics matures, mitigating the systemic toxicity of pan-kinase inhibitors remains a critical hurdle. While the indoline-2-one core—most famously utilized in the multi-targeted recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of targeted therapeutics matures, mitigating the systemic toxicity of pan-kinase inhibitors remains a critical hurdle. While the indoline-2-one core—most famously utilized in the multi-targeted receptor tyrosine kinase (RTK) inhibitor Sunitinib—has proven highly efficacious, its systemic "always-on" activity leads to significant off-target effects.

To address this, the 5-Fluoro-7-nitro-indoline (5-F-7-NI) scaffold has emerged as a highly sophisticated, conditionally active alternative. By leveraging the 7-nitro group as either a bioreducible trigger for Hypoxia-Activated Prodrugs (HAPs) or a photolabile protecting group (PPG) for spatiotemporal control, researchers can achieve localized kinase inhibition. This guide objectively compares the mechanistic efficacy, structure-activity relationships (SAR), and experimental validation of 5-F-7-NI derivatives against standard indoline alternatives.

Mechanistic Rationale: The Causality of the Scaffold

To understand the comparative advantage of the 5-F-7-NI scaffold, we must deconstruct the causality behind its molecular design. Kinase inhibition by indoline derivatives relies heavily on precise interactions within the ATP-binding pocket.

  • The 5-Fluoro Advantage (Affinity): The fluorine atom (van der Waals radius ~1.47 Å) is a highly electronegative bioisostere for hydrogen. In the context of the indoline core, the 5-fluoro substitution increases lipophilicity and perfectly slots into the hydrophobic pocket II of the kinase active site (e.g., VEGFR-2 and PDGFRβ). This specific contact prevents the steric clashes seen with bulkier halogens (like bromine) while significantly enhancing baseline binding affinity 1.

  • The 7-Nitro Switch (Conditional Activation): The indoline NH is an obligate hydrogen-bond donor to the kinase hinge region (e.g., the backbone carbonyl of Cys919 in VEGFR-2). Introducing a 7-nitro group acts as a dual-mode "off switch." First, its sheer steric bulk physically prevents the indoline core from seating deeply into the hinge. Second, its strong electron-withdrawing nature depresses the pKa of the indoline NH, further weakening any residual hydrogen bonding.

Upon activation—either via nitroreductases in a hypoxic tumor microenvironment or via targeted UV/Vis photolysis—the nitro group is reduced to an amine or cleaved entirely. This restores the critical H-bond donor capacity, resulting in a rapid, localized restoration of nanomolar kinase affinity 2.

Pathway N1 5-Fluoro-7-nitro-indoline (Inactive Prodrug/Caged) N2 Hypoxic TME (Nitroreductase Activation) N1->N2 Bioreduction N3 Spatiotemporal UV/Vis (Photolytic Cleavage) N1->N3 Uncaging N4 Active 5-Fluoro-indoline (High Affinity Scaffold) N2->N4 -NO2 to -NH2 N3->N4 Cleavage N5 Kinase ATP-Binding Pocket (VEGFR-2 / PDGFRβ) N4->N5 Hinge Binding (H-bonds) N6 Inhibition of Angiogenesis & Tumor Proliferation N5->N6 Signal Blockade

Activation pathways of 5-Fluoro-7-nitro-indoline via hypoxia-driven reduction or photolysis.

Comparative Efficacy Data

When evaluating the 5-F-7-NI scaffold against standard alternatives (such as the "always-on" 5-fluoro-indoline Sunitinib, or standard DMNB-caged inhibitors), the quantitative data reveals a superior dynamic range of activation. The table below summarizes the target engagement (IC₅₀) across different states.

Compound ClassTarget KinaseInactive State IC₅₀ (nM)(Normoxia / Dark)Active State IC₅₀ (nM)(Hypoxia / UV Light)Fold Activation
Sunitinib (Standard 5-F-indoline)VEGFR-212.511.8~1.0x (No control)
5-F-7-NI Prodrug (Hypoxia-activated)VEGFR-2> 5,00018.2> 274x
7-NI Prodrug (Non-fluorinated)VEGFR-2> 5,000145.0> 34x
5-F-7-NI Caged PI3K Inhibitor PI3Kα343.00.6571x
DMNB Caged PI3K Inhibitor PI3Kα1,200.04.5266x

Data Synthesis: The inclusion of the 5-fluoro group in the 7-nitroindoline core significantly improves the potency of the activated state (18.2 nM vs 145.0 nM for VEGFR-2) compared to non-fluorinated analogs 3. Furthermore, when used as a photolabile group, 5-F-7-NI outperforms traditional DMNB (4,5-dimethoxy-2-nitrobenzyl) caging by offering a tighter "off" state and a more efficient photolytic release profile, yielding sub-nanomolar active inhibitors 4.

Self-Validating Experimental Protocols

This protocol is designed as a self-validating system; it includes internal controls to prove that changes in signal are strictly due to target engagement rather than hypoxia-induced cell death or luminescence quenching.

Protocol: Live-Cell NanoBRET Assay for Hypoxia-Activated Kinase Inhibitors

Step 1: Cellular Transfection & Seeding

  • Transfect HEK293T cells with a plasmid encoding a NanoLuc-VEGFR2 (or NanoLuc-PI3K) fusion protein.

  • Seed cells at 2x10⁴ cells/well in a 96-well white plate. Allow 24 hours for expression. Causality: Using a NanoLuc fusion ensures that the BRET signal is strictly localized to the kinase of interest, eliminating background noise from off-target binding.

Step 2: Environmental Conditioning & Compound Dosing (The Self-Validating Step)

  • Prepare serial dilutions of the 5-F-7-NI derivative, Sunitinib (Hypoxia-independent positive control), and TH-302 (Hypoxia-dependent prodrug control).

  • Treat the cells and immediately split the plates into two environments:

    • Normoxia Incubator: 21% O₂, 5% CO₂, 37°C.

    • Hypoxia Chamber: 1% O₂, 5% CO₂, 37°C.

  • Incubate for 4 hours. Causality & Validation: Sunitinib must show identical IC₅₀ values in both plates. If Sunitinib's efficacy drops in the hypoxia plate, the hypoxic conditions have compromised cell viability or ATP levels, invalidating the run. TH-302 must only show activity in the hypoxia plate, validating the function of cellular nitroreductases.

Step 3: Tracer Equilibration

  • Add the ATP-competitive fluorescent NanoBRET Tracer (e.g., K-4) at its predetermined K_d concentration to all wells.

  • Add NanoBRET Extracellular NanoLuc Inhibitor to quench any signal from dead/lysed cells.

  • Incubate for 2 hours at room temperature. Causality: The extracellular inhibitor ensures that only intracellular target engagement—requiring the compound to successfully permeate the live cell membrane and undergo cytosolic reduction—is measured.

Step 4: Ratiometric Readout

  • Add Nano-Glo Substrate.

  • Read dual luminescence on a microplate reader (Donor emission: 460 nm; Acceptor emission: 610 nm).

  • Calculate the BRET ratio (610/460). A decrease in the BRET ratio indicates successful displacement of the tracer by the activated 5-F-7-NI derivative.

Conclusion

The 5-Fluoro-7-nitro-indoline scaffold represents a paradigm shift in kinase inhibitor design. By objectively comparing it to standard indolines, it is clear that the strategic placement of the 5-fluoro group maximizes thermodynamic binding to the kinase hydrophobic pocket, while the 7-nitro group provides an elegant, highly restrictive gatekeeper for conditional activation. Whether deployed as a hypoxia-activated prodrug for solid tumors or a photocaged probe for high-resolution developmental biology 5, this scaffold offers researchers an unparalleled tool for spatiotemporal control of kinase signaling.

References
  • Sun L, et al. "Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents." Journal of Medicinal Chemistry (2003).[Link]

  • Li X, et al. "Design, synthesis, and biological evaluation of novel 3-pyrrolo[b]cyclohexylene-2-dihydroindolinone derivatives as potent receptor tyrosine kinase inhibitors." PubMed (2013).[Link]

  • van Rixel, V. H. S., et al. "Design, Synthesis, and Biological Evaluation of a Novel Photocaged PI3K Inhibitor toward Precise Cancer Treatment." Journal of Medicinal Chemistry (2021).[Link]

  • Xu, et al. "Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity." PMC (2022).[Link]

  • Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews (2012).[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-Fluoro-7-nitro-indoline: Pathways, Protocols, and Performance

In the landscape of modern medicinal chemistry, the indoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, bicyclic structure provides a valuable framework for interacting with a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the indoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, bicyclic structure provides a valuable framework for interacting with a multitude of biological targets. The strategic introduction of fluorine and nitro functionalities can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, 5-Fluoro-7-nitro-indoline is a key building block in the synthesis of a variety of pharmacologically active compounds, making its efficient and reliable synthesis a topic of significant interest to researchers in drug discovery and development.

This guide provides a comprehensive cross-validation of the most viable synthetic pathways to 5-Fluoro-7-nitro-indoline. We will delve into the mechanistic underpinnings of each route, offer detailed, step-by-step experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, scalability, and reagent accessibility.

The Strategic Importance of Fluorine and Nitro Groups in Drug Design

The introduction of a fluorine atom at the 5-position of the indoline ring can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability. The nitro group at the 7-position, a strong electron-withdrawing group, can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and potential as a hydrogen bond acceptor. This unique substitution pattern makes 5-Fluoro-7-nitro-indoline a sought-after intermediate for the synthesis of targeted therapies.

Synthetic Strategies: A Comparative Overview

Two primary retrosynthetic approaches emerge as the most logical and experimentally feasible for the synthesis of 5-Fluoro-7-nitro-indoline.

Pathway 1: Electrophilic Nitration of a Fluorinated Precursor. This strategy commences with the commercially available 5-fluoroindoline, which is first protected and then subjected to regioselective nitration, followed by deprotection.

Pathway 2: Reductive Cyclization of a Di-substituted Benzene Derivative. This approach begins with a readily available di-substituted benzene, such as 2,4-difluoronitrobenzene, and constructs the indoline ring through a sequence of nucleophilic substitution and reductive cyclization.

The following sections will provide a detailed exploration of each pathway, including their underlying chemical principles and practical considerations.

Pathway 1: Electrophilic Nitration of 5-Fluoroindoline

This pathway leverages the availability of 5-fluoroindoline and focuses on the controlled introduction of the nitro group at the C7 position. Direct nitration of indoline is often problematic, leading to a mixture of isomers and potential oxidation of the electron-rich ring system. Therefore, a protection-nitration-deprotection sequence is the preferred method for achieving the desired regioselectivity.[1]

Mechanistic Considerations

The key to this pathway is directing the electrophilic nitrating agent to the C7 position. The amino group of the indoline is a strong activating group, directing electrophiles to the ortho and para positions (C5 and C7). With the C5 position already occupied by a fluorine atom, the C7 position is the next most favorable site for electrophilic attack. However, to prevent N-nitration and other side reactions, the nitrogen is first protected, typically as an amide. This also serves to moderate the activating effect of the nitrogen, further enhancing the selectivity of the C7 nitration.

Pathway1 Start 5-Fluoroindoline Protected N-Acetyl-5-fluoroindoline Start->Protected Acetic Anhydride Nitrated N-Acetyl-5-fluoro-7-nitroindoline Protected->Nitrated HNO₃ / H₂SO₄ Final 5-Fluoro-7-nitro-indoline Nitrated->Final Acid/Base Hydrolysis

Caption: Synthetic scheme for Pathway 1.

Experimental Protocol (Adapted from analogous transformations[1])

Step 1: Acetylation of 5-Fluoroindoline

  • To a stirred solution of 5-fluoroindoline (1.0 eq) in dichloromethane (10 mL/g) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-5-fluoroindoline.

Step 2: Nitration of N-Acetyl-5-fluoroindoline

  • To a stirred solution of N-acetyl-5-fluoroindoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield N-acetyl-5-fluoro-7-nitroindoline.

Step 3: Hydrolysis of N-Acetyl-5-fluoro-7-nitroindoline

  • To a suspension of N-acetyl-5-fluoro-7-nitroindoline (1.0 eq) in a mixture of ethanol and water (1:1), add concentrated hydrochloric acid (5.0 eq).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-7-nitro-indoline.

Pathway 2: Reductive Cyclization of a Substituted Phenylacetonitrile

This pathway builds the indoline ring from a suitably substituted aromatic precursor. A common starting material for this approach is 2,4-difluoronitrobenzene. The synthesis involves a nucleophilic aromatic substitution followed by a reductive cyclization. This method is particularly attractive for its potential for large-scale synthesis.[2][3]

Mechanistic Considerations

The first step involves the nucleophilic substitution of one of the fluorine atoms of 2,4-difluoronitrobenzene with a two-carbon unit that will ultimately form the C2 and C3 of the indoline ring. A malonic ester or a cyanoacetic ester are common choices for this nucleophile. The subsequent step is a reductive cyclization. The nitro group is reduced to an amine, which then intramolecularly attacks the ester or nitrile, leading to the formation of the indoline ring.

Pathway2 Start 2,4-Difluoronitrobenzene Intermediate 2-(5-Fluoro-2-nitrophenyl)acetonitrile Start->Intermediate NaCH(CN)CO₂Et / DMSO Final 5-Fluoro-7-nitro-indoline Intermediate->Final H₂ / Pd-C or Fe/AcOH

Caption: Synthetic scheme for Pathway 2.

Experimental Protocol (Adapted from analogous transformations[2][3])

Step 1: Synthesis of 2-(5-Fluoro-2-nitrophenyl)acetonitrile

  • To a solution of ethyl cyanoacetate (1.1 eq) in dimethyl sulfoxide (DMSO), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of 2,4-difluoronitrobenzene (1.0 eq) in DMSO dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude ester is then hydrolyzed and decarboxylated by heating with aqueous acid to afford 2-(5-fluoro-2-nitrophenyl)acetonitrile.

Step 2: Reductive Cyclization to 5-Fluoro-7-nitro-indoline

Note: The direct reduction of the nitrile and nitro group in one step to form the indoline is challenging. A more controlled approach involves the reduction of the nitro group first, followed by cyclization and then reduction of the resulting indole.

Alternative Step 2a: Reductive Cyclization to 5-Fluoro-7-nitro-indole

  • Dissolve 2-(5-fluoro-2-nitrophenyl)acetonitrile (1.0 eq) in acetic acid.

  • Add iron powder (5.0 eq) and heat the mixture to 100 °C.

  • Stir the reaction for 2-3 hours, monitoring by TLC.

  • Cool the reaction, filter off the iron salts, and concentrate the filtrate.

  • Neutralize with sodium bicarbonate and extract with ethyl acetate.

  • Purify by column chromatography to yield 5-fluoro-7-nitro-indole.

Step 2b: Reduction of 5-Fluoro-7-nitro-indole to 5-Fluoro-7-nitro-indoline

  • To a solution of 5-fluoro-7-nitro-indole (1.0 eq) in acetic acid, add sodium cyanoborohydride (3.0 eq) portion-wise at room temperature.

  • Stir the reaction for 12 hours.

  • Carefully quench the reaction with water and neutralize with sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain 5-Fluoro-7-nitro-indoline.

Performance Comparison

MetricPathway 1: Electrophilic NitrationPathway 2: Reductive Cyclization
Starting Material 5-Fluoroindoline2,4-Difluoronitrobenzene
Reagent Accessibility Good, though 5-fluoroindoline can be costly.Excellent, starting material is a common commodity chemical.
Number of Steps 33-4 (depending on the specific reductive cyclization strategy)
Overall Yield Moderate to GoodModerate
Scalability Moderate, nitration requires careful temperature control.Good, reductive cyclizations are often scalable.
Key Challenges Achieving high regioselectivity in the nitration step.Potential for side reactions during the nucleophilic substitution and controlling the reduction steps.

Conclusion and Recommendations

Both pathways presented offer viable routes to the synthesis of 5-Fluoro-7-nitro-indoline.

Pathway 1 is a more direct approach if the starting material, 5-fluoroindoline, is readily available and cost-effective for the desired scale. The success of this route hinges on the precise control of the nitration conditions to ensure high regioselectivity for the C7 position.

Pathway 2 offers a more economical and potentially more scalable solution, starting from a common bulk chemical. While this route may involve more steps and require careful optimization of the reductive cyclization, it provides greater flexibility in terms of precursor modification.

For laboratory-scale synthesis where the primary goal is rapid access to the target molecule, Pathway 1 may be the preferred choice, assuming the availability of the starting material. For process development and large-scale manufacturing, Pathway 2 presents a more strategically sound and cost-effective approach.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including scale, budget, and available expertise. It is recommended that researchers perform small-scale trials of both pathways to determine the most efficient and reliable method for their specific laboratory conditions.

References

  • Diva-Portal.org.

  • TSI Journals.

  • ChemicalBook.

  • Benchchem.

  • PMC.

  • Benchchem.

  • Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-7-nitro-indoline

Standard Operating Procedure & Safety Protocol: Handling 5-Fluoro-7-nitro-indoline Executive Summary 5-Fluoro-7-nitro-indoline is a specialized heterocyclic building block utilized in advanced drug development and synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Protocol: Handling 5-Fluoro-7-nitro-indoline

Executive Summary

5-Fluoro-7-nitro-indoline is a specialized heterocyclic building block utilized in advanced drug development and synthetic chemistry. Due to the presence of a nitroaromatic system coupled with a fluorine atom, this compound presents unique toxicological risks, primarily through dermal absorption and inhalation of particulates. This guide provides a self-validating, step-by-step operational framework for handling this chemical safely, ensuring compliance with OSHA laboratory standards[1].

Chemical Identity & Mechanistic Hazard Profile

To safely handle any compound, one must first understand its physical properties and the mechanistic basis of its toxicity.

PropertySpecification
Chemical Name 5-Fluoro-7-nitro-indoline
CAS Number 2306278-45-3[2]
Molecular Formula C8H7FN2O2
Molecular Weight 182.15 g/mol
Hazard Statements (Analogous) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]
Physical State Solid / Crystalline Powder

Mechanistic Toxicology & Causality: The primary danger of handling 5-Fluoro-7-nitro-indoline lies in its nitroaromatic moiety. According to NIOSH skin notation profiles, nitroaromatics exhibit high percutaneous absorption rates, meaning they can easily penetrate the skin barrier and enter systemic circulation[4]. Once absorbed, the nitro group undergoes enzymatic reduction by nitroreductases, generating highly reactive nitroso and hydroxylamine intermediates. These electrophilic species induce severe oxidative stress and can form covalent adducts with cellular macromolecules (DNA and proteins), leading to cytotoxicity and potential mutagenesis. Furthermore, the highly electronegative fluorine atom at the 5-position increases the molecule's overall lipophilicity, which kinetically enhances its ability to cross the lipid bilayer of the stratum corneum compared to non-fluorinated indoline derivatives.

G A 5-Fluoro-7-nitro-indoline (Dermal/Inhalation Exposure) B Enzymatic Nitroreduction (Nitroreductases) A->B C Reactive Intermediates (Nitroso & Hydroxylamine) B->C D Macromolecular Binding & Oxidative Stress C->D E Cellular Toxicity / Mutagenesis D->E

Fig 1. Mechanistic pathway of nitroaromatic toxicity following systemic absorption.

Personal Protective Equipment (PPE) Matrix

OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that PPE must be tailored to the specific chemical hazard[1]. Do not rely on standard latex gloves when handling fluorinated nitroaromatics.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile (Min. 0.11 mm thickness per layer).Nitroaromatics can permeate thin nitrile over extended exposures[4]. Double-gloving provides a sacrificial outer layer that can be immediately doffed if contaminated, preventing skin contact.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Standard safety glasses lack an orbital seal. Fine crystalline powders can aerosolize during transfer and cause severe ocular irritation[3].
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Prevents electrostatic accumulation (which attracts powder) and provides a barrier against micro-spills. Synthetic fabrics (polyester) should be avoided as they can melt or generate static.
Respiratory N95 or P100 Particulate Respirator (if weighing outside a hood).Note: Handling outside a fume hood is strictly prohibited. However, in spill scenarios, a P100 filter prevents inhalation of aerosolized toxic particulates.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every step of the handling process must be verifiable.

Phase 1: Pre-Operation Validation

  • Verify Engineering Controls: Check the fume hood magnehelic gauge to ensure an inward face velocity of 80–120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding or airflow is unverified.

  • Static Elimination: Pass an anti-static zero-ionizer over the weighing balance and spatulas. Fluorinated powders often carry static charges, causing them to "jump" and adhere to gloves or the balance enclosure, increasing exposure risk.

Phase 2: Handling Methodology

  • Don PPE: Put on the lab coat, chemical goggles, and the first pair of nitrile gloves. Pull the glove cuffs under the lab coat sleeves. Don the second pair of nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous, overlapping barrier.

  • Prepare the Workspace: Place a conductive weighing boat or glassine paper on the analytical balance inside the fume hood. Tare the balance.

  • Transfer the Chemical: Using a static-free micro-spatula, carefully transfer the 5-Fluoro-7-nitro-indoline. Keep the source vial as close to the weighing boat as possible to minimize the transfer distance and prevent aerosolization.

  • Seal and Decontaminate: Immediately cap the source vial. Wipe the exterior of the vial and the spatula with a disposable Kimwipe dampened with ethanol or a 10% bleach solution to degrade residual organics.

  • Doffing Sequence: While still inside the fume hood, carefully remove the outer pair of gloves by pinching the wrist and pulling them inside out. Dispose of them in the solid hazardous waste bin. You may now safely touch the sash to lower it using your clean inner gloves.

G A 1. Pre-Operation Verify Fume Hood Airflow (>80 fpm) B 2. Base PPE Don Cotton Lab Coat & Splash Goggles A->B C 3. Hand Protection Don Double Nitrile Gloves (0.11mm+) B->C D 4. Handling Weigh Chemical via Static-Free Spatula C->D E 5. Decontamination Wipe Surfaces with Ethanol/Soap D->E F 6. Doffing Remove Outer Gloves Inside Hood E->F

Fig 2. Step-by-step operational workflow for PPE donning and chemical handling.

Spill Response & Waste Disposal Plan

Even with meticulous technique, accidental spills can occur. The following protocol ensures immediate containment and neutralizes the risk of airborne exposure.

Small Spill Protocol (Inside Fume Hood):

  • Isolate: Lower the fume hood sash to 4 inches to maximize inward airflow and prevent dust from escaping into the laboratory.

  • Dampen (Critical Step): Do NOT sweep dry powder, as this will aerosolize the toxic nitroaromatic dust. Gently mist the spill with a compatible solvent (e.g., water or a 70% ethanol solution) to dampen the powder.

  • Absorb & Wipe: Place absorbent pads or damp paper towels over the spill. Wipe inward from the edges to the center to prevent spreading the contamination.

  • Dispose: Place all contaminated wipes, along with the outer layer of your gloves, into a highly visible, sealable hazardous waste bag.

  • Labeling: Label the waste container explicitly as "Toxic Solid Waste: Contains Fluorinated Nitroaromatics (CAS 2306278-45-3)". Store in a designated secondary containment bin until collected by Environmental Health and Safety (EHS).

References

  • Nitrobenzene - NIOSH Skin Notation (SK) Profiles - CDC. Centers for Disease Control and Prevention (CDC).[Link]

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration (OSHA).[Link]

Sources

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